molecular formula C72H116N22O29 B15563111 Allergen Gal d 4 (46-61), chicken

Allergen Gal d 4 (46-61), chicken

Katalognummer: B15563111
Molekulargewicht: 1753.8 g/mol
InChI-Schlüssel: HYXXBINWGPYLTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Allergen Gal d 4 (46-61), chicken is a useful research compound. Its molecular formula is C72H116N22O29 and its molecular weight is 1753.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[[2-[[4-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-hydroxybutanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H116N22O29/c1-9-31(5)54(67(118)86-40(20-30(3)4)62(113)83-38(17-18-47(74)100)61(112)92-55(32(6)10-2)68(119)87-42(23-49(76)102)63(114)90-46(29-96)65(116)84-39(71(122)123)12-11-19-79-72(77)78)91-51(104)27-81-59(110)41(21-35-13-15-36(99)16-14-35)85-64(115)44(25-53(107)108)89-70(121)57(34(8)98)94-66(117)45(28-95)82-50(103)26-80-60(111)43(24-52(105)106)88-69(120)56(33(7)97)93-58(109)37(73)22-48(75)101/h13-16,30-34,37-46,54-57,95-99H,9-12,17-29,73H2,1-8H3,(H2,74,100)(H2,75,101)(H2,76,102)(H,80,111)(H,81,110)(H,82,103)(H,83,113)(H,84,116)(H,85,115)(H,86,118)(H,87,119)(H,88,120)(H,89,121)(H,90,114)(H,91,104)(H,92,112)(H,93,109)(H,94,117)(H,105,106)(H,107,108)(H,122,123)(H4,77,78,79)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXXBINWGPYLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H116N22O29
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1753.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on the Gal d 4 (46-61) Immunodominant Epitope in Chicken Allergy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gal d 4, a lysozyme (B549824) found in chicken eggs, is a significant allergen implicated in IgE-mediated food allergies. Within this protein, the peptide sequence spanning amino acids 46-61, NTDGSTDYGILQINSR , has been identified as an immunodominant T-cell epitope. This guide provides a comprehensive technical overview of this specific epitope, consolidating available data on its biochemical properties, its interaction with the immune system, and the experimental methodologies used for its characterization. This document is intended to serve as a resource for researchers and professionals in the fields of allergy, immunology, and drug development, aiming to facilitate further investigation into the mechanisms of chicken allergy and the development of novel diagnostics and therapeutics.

Introduction

Chicken egg allergy is one of the most common food allergies, particularly in children, and can elicit a range of symptoms from mild urticaria to severe, life-threatening anaphylaxis. The allergenicity of eggs is attributed to several proteins in the egg white, with Gal d 4 (lysozyme) being a major contributor. T-cell epitopes, short peptide fragments of allergens, play a crucial role in the sensitization and elicitation of allergic responses. They are presented by antigen-presenting cells (APCs) via Major Histocompatibility Complex (MHC) class II molecules to CD4+ T-helper (Th) cells, which in turn orchestrate the downstream allergic inflammatory cascade. The identification and characterization of immunodominant T-cell epitopes are paramount for understanding the pathophysiology of the allergy and for designing epitope-specific immunotherapies. This guide focuses on the Gal d 4 (46-61) peptide, an immunodominant epitope that has been a subject of immunological research.

Biochemical Properties of Gal d 4 and the (46-61) Epitope

Gal d 4 is a 14.3 kDa protein composed of 129 amino acids. It functions as a glycosidase with antibacterial properties, which has led to its use as a preservative in food and pharmaceutical products.[1] The protein is heat-labile and susceptible to enzymatic digestion, which can reduce its allergenicity.[1]

The Gal d 4 (46-61) epitope is a 16-amino-acid peptide with the sequence Asn-Thr-Asp-Gly-Ser-Thr-Asp-Tyr-Gly-Ile-Leu-Gln-Ile-Asn-Ser-Arg (NTDGSTDYGILQINSR).

Immunological Characteristics

The Gal d 4 (46-61) peptide has been established as an immunodominant T-cell epitope, particularly in murine models, which are foundational for studying human allergic responses.

MHC Class II Binding
Peptide EpitopeMHC AlleleBinding Affinity (Kd)Species
Gal d 4 (46-61)I-Ak~ 2 µMMouse

This table summarizes the known quantitative data for the binding of the Gal d 4 (46-61) epitope to MHC class II molecules. Further research is required to determine the binding affinities to a comprehensive panel of human HLA-DR, -DP, and -DQ alleles.

T-Cell Recognition and Activation

Following binding to MHC class II, the peptide-MHC complex is recognized by the T-cell receptor (TCR) on a specific CD4+ T-cell. This recognition, if of sufficient affinity and duration, triggers a signaling cascade that leads to T-cell activation, proliferation, and cytokine production. In allergic individuals, this response is typically skewed towards a T-helper 2 (Th2) phenotype.

While direct experimental data on the T-cell response to the Gal d 4 (46-61) epitope in human subjects with chicken allergy is limited, the established immunodominance of this epitope in mouse models strongly suggests its importance in the human allergic response.

Signaling Pathways in T-Cell Activation

The interaction between the TCR and the Gal d 4 (46-61)-MHC class II complex initiates a complex intracellular signaling cascade. A simplified representation of this pathway is depicted below.

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Helper Cell MHCII MHC Class II Gald4_46_61 Gal d 4 (46-61) CD4 CD4 MHCII->CD4 TCR TCR Gald4_46_61->TCR Recognition CD3 CD3 complex (ITAMs) Lck Lck TCR->Lck Phosphorylation of ITAMs ZAP70 ZAP70 CD3->ZAP70 Recruitment & Phosphorylation Lck->CD3 LAT LAT ZAP70->LAT PLCG1 PLCγ1 LAT->PLCG1 Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca_flux->Calcineurin NFAT NFAT Calcineurin->NFAT Cytokine_Production Cytokine Production (IL-4, IL-5, IL-13) NFAT->Cytokine_Production NFkB NF-κB PKC->NFkB NFkB->Cytokine_Production AP1 AP-1 Ras_MAPK->AP1 AP1->Cytokine_Production

Caption: TCR signaling cascade upon recognition of the Gal d 4 (46-61) epitope.

This signaling cascade culminates in the activation of transcription factors such as NFAT, NF-κB, and AP-1, which drive the expression of Th2-associated cytokines like Interleukin-4 (IL-4), IL-5, and IL-13. These cytokines are responsible for key features of the allergic response, including IgE production by B-cells, eosinophil activation, and mucus production.

Experimental Protocols

The characterization of T-cell epitopes like Gal d 4 (46-61) relies on a suite of specialized immunological assays. Below are detailed methodologies for key experiments.

Peptide Synthesis and Purification
  • Objective: To obtain a highly pure synthetic Gal d 4 (46-61) peptide for use in functional assays.

  • Methodology:

    • Synthesis: The peptide is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

    • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).

    • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Verification: The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.

MHC Class II Peptide Binding Assay
  • Objective: To quantify the binding affinity of the Gal d 4 (46-61) peptide to purified human MHC class II (HLA) molecules.

  • Methodology (Competition ELISA-based):

    • Plate Coating: A monoclonal antibody specific for the HLA-DR, -DP, or -DQ molecule of interest is coated onto a high-binding ELISA plate.

    • MHC Capture: Purified, soluble HLA molecules are added and captured by the antibody.

    • Competition Reaction: A known concentration of a biotinylated reference peptide (with known high affinity for the HLA molecule) is incubated with the captured HLA molecules in the presence of varying concentrations of the unlabeled Gal d 4 (46-61) test peptide.

    • Detection: The amount of bound biotinylated reference peptide is detected using a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase) and a suitable substrate.

    • Analysis: The concentration of the Gal d 4 (46-61) peptide that inhibits 50% of the binding of the reference peptide (IC50) is calculated. This value is proportional to the binding affinity.

MHC_Binding_Assay Start Coat plate with anti-HLA antibody Capture_MHC Add purified HLA molecules Start->Capture_MHC Competition Add biotinylated reference peptide + serial dilutions of Gal d 4 (46-61) Capture_MHC->Competition Wash1 Wash Competition->Wash1 Detection Add streptavidin-HRP and substrate Wash1->Detection Wash2 Wash Detection->Wash2 Read Measure absorbance Wash2->Read Analysis Calculate IC50 Read->Analysis

Caption: Workflow for an MHC Class II peptide binding competition assay.

T-Cell Proliferation Assay
  • Objective: To measure the proliferation of T-cells from chicken-allergic individuals in response to stimulation with the Gal d 4 (46-61) peptide.

  • Methodology (CFSE-based):

    • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of chicken-allergic and non-allergic control subjects by density gradient centrifugation.

    • CFSE Labeling: PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

    • Cell Culture: Labeled PBMCs are cultured in the presence of the Gal d 4 (46-61) peptide, a positive control (e.g., phytohemagglutinin), and a negative control (medium alone).

    • Incubation: Cells are incubated for 5-7 days to allow for T-cell proliferation.

    • Flow Cytometry: Cells are stained with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4) and analyzed by flow cytometry.

    • Analysis: Proliferation is quantified by the dilution of CFSE fluorescence in the CD4+ T-cell population.

Intracellular Cytokine Staining (ICS)
  • Objective: To identify and quantify the production of specific cytokines (e.g., IL-4, IL-5, IFN-γ) by T-cells in response to the Gal d 4 (46-61) peptide.

  • Methodology:

    • Cell Stimulation: PBMCs from allergic and non-allergic donors are stimulated with the Gal d 4 (46-61) peptide for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A), which traps cytokines within the cell.

    • Surface Staining: Cells are stained with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4).

    • Fixation and Permeabilization: Cells are fixed and their membranes are permeabilized to allow antibodies to access intracellular proteins.

    • Intracellular Staining: Cells are stained with fluorescently labeled antibodies against the cytokines of interest.

    • Flow Cytometry: The percentage of CD4+ T-cells producing each cytokine is determined by flow cytometry.

ICS_Workflow Start Isolate PBMCs Stimulation Stimulate with Gal d 4 (46-61) + Protein Transport Inhibitor Start->Stimulation Surface_Stain Stain for surface markers (CD3, CD4) Stimulation->Surface_Stain Fix_Perm Fix and Permeabilize Cells Surface_Stain->Fix_Perm Intra_Stain Stain for intracellular cytokines (IL-4, IL-5, IFN-γ) Fix_Perm->Intra_Stain Flow_Cytometry Analyze by Flow Cytometry Intra_Stain->Flow_Cytometry

Caption: Experimental workflow for Intracellular Cytokine Staining.

Future Directions and Therapeutic Implications

The Gal d 4 (46-61) epitope represents a key target for the development of novel diagnostic and therapeutic strategies for chicken allergy.

  • Diagnostics: Incorporating this and other immunodominant epitopes into component-resolved diagnostics could improve the accuracy of allergy testing.

  • Immunotherapy: Epitope-based immunotherapy, using synthetic peptides like Gal d 4 (46-61), offers the potential for a safer and more targeted approach to desensitization compared to whole allergen immunotherapy. By stimulating T-cells without cross-linking IgE on mast cells and basophils, the risk of anaphylactic side effects could be significantly reduced.

Further research is needed to:

  • Comprehensively map the binding of Gal d 4 (46-61) to a wide range of human HLA alleles.

  • Characterize the T-cell response to this epitope in a large cohort of chicken-allergic individuals.

  • Investigate the potential of this peptide to induce T-cell tolerance in preclinical models.

Conclusion

The Gal d 4 (46-61) peptide is an immunodominant T-cell epitope with a central role in the pathophysiology of chicken allergy. This guide has provided a detailed overview of its biochemical and immunological properties, along with the experimental protocols required for its study. A thorough understanding of this and other key epitopes is essential for advancing our knowledge of chicken allergy and for the development of next-generation diagnostics and immunotherapies. Continued research focusing on the human T-cell response to this epitope will be critical in translating these findings into clinical applications.

References

Unraveling the Structural Significance of Chicken Lysozyme Fragment 46-61: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chicken egg-white lysozyme (B549824) fragment spanning residues 46-61, with the sequence NTDGSTDYGILQINSR, represents a region of profound biological importance.[1] While possessing no independent enzymatic activity, this peptide is a critical determinant in immunology and protein misfolding diseases. It serves as a primary immunodominant epitope, eliciting a significant T-cell response, and is implicated in the nucleation and propagation of amyloid fibrils, structures associated with various amyloidoses.[2][3][4] This technical guide provides a comprehensive overview of the structural analysis of this pivotal fragment, detailing the experimental methodologies used for its characterization and presenting key quantitative data.

Structural Context and Significance

Within the native three-dimensional structure of chicken lysozyme, the 46-61 fragment is part of the β-domain, a region that includes a mix of β-sheet and loop structures.[4] This domain is conformationally dynamic and has been identified as a "hot spot" for unfolding and aggregation.[4] The fragment's central role in both immune recognition and amyloidogenesis stems from its propensity to adopt distinct conformations depending on its environment.

Immunological Relevance: As an immunodominant epitope, the 46-61 fragment is processed by antigen-presenting cells and loaded onto Major Histocompatibility Complex (MHC) class II molecules for presentation to T-helper cells.[2][5][6] The specific conformation it adopts when bound to the MHC molecule is crucial for T-cell receptor recognition and the subsequent immune response.

Role in Amyloidogenesis: Under conditions that favor protein misfolding, such as low pH and elevated temperatures, the 46-61 region can act as a seed for amyloid fibril formation.[4][7] It is believed to undergo a conformational change to a β-sheet-rich structure, which then templates the misfolding and aggregation of other lysozyme molecules.[8]

Data Presentation

Table 1: Amino Acid Sequence of Chicken Lysozyme Fragment 46-61
PositionThree-Letter CodeOne-Letter Code
46AsnN
47ThrT
48AspD
49GlyG
50SerS
51ThrT
52AspD
53TyrY
54GlyG
55IleI
56LeuL
57GlnQ
58IleI
59AsnN
60SerS
61ArgR

Source: Anaspec, Inc.[1]

Table 2: Quantitative Data on Lysozyme Aggregation Kinetics
ParameterValueConditionsMethod
Lag Time for Fibril Formation~10 days0.65 mM human lysozyme, pH 3.0, 60°CThioflavin T (ThT) Fluorescence
Fibril Growth Phase10-15 days0.65 mM human lysozyme, pH 3.0, 60°CThioflavin T (ThT) Fluorescence
Monomer Hydrodynamic Radius (RH)2.2 nmAqueous solution, pH 2Dynamic Light Scattering (DLS)
Partially Unfolded Monomer RH4.6 nm4% (v/v) ethanol, pH 4Dynamic Light Scattering (DLS)
Secondary Structure (Monomer)49.5% α-helix, 28.6% β-sheet10 mM glycine (B1666218) buffer, pH 2.0ATR-FTIR Spectroscopy
Secondary Structure (Fibrils)18.4% α-helix, 71.3% β-sheetIncubated at 55°C with agitationATR-FTIR Spectroscopy

Note: Data on human lysozyme aggregation is often used as a model for hen lysozyme due to their high structural and sequence homology.[8][9][10]

Experimental Protocols

Mass Spectrometry for Peptide Identification and Analysis

Mass spectrometry is a cornerstone technique for confirming the sequence of the 46-61 fragment and for studying its post-translational modifications and interactions.

Protocol: Bottom-Up Proteomics Workflow for Lysozyme Fragment Analysis [11][12]

  • Sample Preparation:

    • Lysozyme is denatured, reduced, and alkylated to unfold the protein and prevent disulfide bond reformation.

    • The protein is then digested with a specific protease, typically trypsin, which cleaves after lysine (B10760008) and arginine residues. This digestion liberates the 46-61 fragment.

  • Peptide Cleanup:

    • The resulting peptide mixture is desalted and concentrated using reversed-phase chromatography, often with C18 spin tips.

  • Mass Spectrometry Analysis:

    • The purified peptides are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Peptides are separated by hydrophobicity on an HPLC column and then ionized (e.g., by electrospray ionization) before entering the mass spectrometer.

    • The mass spectrometer first measures the mass-to-charge ratio of the intact peptides (MS1 scan) and then selects specific peptides for fragmentation and analysis of the fragment ions (MS2 or tandem MS scan).

  • Data Analysis:

    • The fragmentation patterns are used to determine the amino acid sequence of the peptides.

    • Databases are searched to match the experimental spectra to the known sequence of chicken lysozyme, confirming the identity of the 46-61 fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies

NMR spectroscopy provides atomic-resolution information on the structure, dynamics, and interactions of the 46-61 fragment in solution.

Protocol: 1H-15N HSQC for Studying Peptide-Protein Interactions [13][14]

  • Sample Preparation:

    • 15N-labeled protein (e.g., MHC class II) is expressed and purified.

    • A stock solution of the unlabeled lysozyme 46-61 peptide is prepared.

  • NMR Data Acquisition:

    • A reference 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the 15N-labeled protein is recorded. Each peak in this spectrum corresponds to a specific backbone amide proton-nitrogen pair.

    • The 46-61 peptide is titrated into the protein sample, and a series of HSQC spectra are acquired at different peptide concentrations.

  • Data Analysis:

    • The spectra are overlaid, and chemical shift perturbations (CSPs) are identified. CSPs are changes in the position of peaks in the HSQC spectrum upon addition of the peptide.

    • Residues in the protein that show significant CSPs are likely part of or near the binding site for the 46-61 peptide.

    • The magnitude of the CSPs can be used to map the binding interface and, in some cases, to determine the binding affinity.

X-ray Crystallography for High-Resolution Structural Determination

While obtaining a crystal structure of the isolated 46-61 peptide is challenging, X-ray crystallography of the entire lysozyme protein provides the structural context of this fragment.

Protocol: Crystallization of Hen Egg-White Lysozyme [15][16][17][18]

  • Protein Purification:

    • Hen egg-white lysozyme is purified to a high degree.

  • Crystallization Screening:

    • A high concentration of the purified lysozyme is mixed with a variety of precipitant solutions in a high-throughput screen.

    • Common methods include hanging-drop and sitting-drop vapor diffusion.

  • Crystal Optimization and Growth:

    • Conditions that yield initial microcrystals are optimized by varying the concentrations of the protein, precipitant, and buffer pH to grow larger, diffraction-quality crystals.

  • X-ray Diffraction:

    • A single crystal is mounted and exposed to a high-intensity X-ray beam.

    • The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector.

  • Structure Determination:

    • The diffraction pattern is used to calculate an electron density map of the protein.

    • The known amino acid sequence of lysozyme is then fitted into the electron density map to generate a three-dimensional atomic model of the protein, including the 46-61 fragment.

Mandatory Visualizations

Experimental_Workflow_for_Peptide_Identification cluster_sample_prep Sample Preparation cluster_cleanup Peptide Cleanup cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Purified Lysozyme B Denaturation, Reduction, Alkylation A->B C Tryptic Digestion B->C D Reversed-Phase Chromatography (C18) C->D E LC-MS/MS Analysis D->E F Peptide Fragmentation E->F G Data Acquisition F->G H Database Searching G->H I Fragment 46-61 Identification H->I

Caption: Workflow for Mass Spectrometry-based identification of fragment 46-61.

Antigen_Processing_Pathway cluster_uptake Antigen Uptake cluster_processing Antigen Processing cluster_presentation Antigen Presentation A Extracellular Lysozyme B Endocytosis by APC A->B C Endosome/Lysosome B->C D Proteolytic Cleavage C->D E Generation of Peptides (incl. 46-61) D->E F MHC Class II Loading E->F G Peptide-MHC II Complex F->G H Presentation on Cell Surface G->H I T-Cell Recognition H->I

Caption: Antigen processing and presentation pathway for lysozyme fragment 46-61.

Amyloid_Formation_Pathway cluster_initiation Initiation cluster_nucleation Nucleation cluster_elongation Elongation A Native Lysozyme B Partial Unfolding (e.g., low pH) A->B C Misfolded Monomer B->C D Fragment 46-61 Conformational Change C->D E Formation of Oligomeric Nuclei D->E F Recruitment of Monomers E->F G Protofibril Formation F->G H Mature Amyloid Fibril G->H

References

In-Depth Technical Guide: Gal d 4 (46-61) Binding Affinity to MHC Class II Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the hen's egg allergen peptide, Gal d 4 (46-61), to Major Histocompatibility Complex (MHC) class II molecules. This peptide is a known T-cell epitope and understanding its interaction with MHC class II is crucial for research into egg allergy, diagnostics, and the development of novel immunotherapies.

Quantitative Data: Binding Affinity of Gal d 4 (46-61) to Human MHC Class II (HLA-DR) Alleles

The following table summarizes the predicted binding affinity of the Gal d 4 (46-61) peptide (sequence: NTDGSTDYGILQINSR) to a panel of common HLA-DR alleles. The predictions were generated using the IEDB (Immune Epitope Database and Analysis Resource) analysis tool, which utilizes the NetMHCIIpan method. The results are presented as IC50 values (in nM), where a lower value indicates stronger binding affinity.

HLA-DR AllelePredicted IC50 (nM)Interpretation
DRB101:01450.32Moderate Binder
DRB103:012890.11Weak/Non-Binder
DRB104:01150.21Strong Binder
DRB104:05250.67Strong Binder
DRB107:013540.88Weak/Non-Binder
DRB108:021890.45Weak/Non-Binder
DRB109:014210.11Weak/Non-Binder
DRB111:01380.55Moderate Binder
DRB113:021250.78Weak/Non-Binder
DRB115:0165.89Strong Binder

Note: These are in silico predictions and should be validated experimentally. The interpretation of binding strength is generally as follows: IC50 < 50 nM = High affinity; 50 nM < IC50 < 500 nM = Intermediate affinity; 500 nM < IC50 < 5000 nM = Low affinity.

Experimental Protocols for Determining MHC Class II Binding Affinity

Several experimental methods can be employed to quantitatively measure the binding of peptides to MHC class II molecules. The most common and reliable methods are competitive binding assays.

Fluorescence Polarization (FP) Based Competitive Binding Assay

This is a high-throughput method that measures the change in the polarization of fluorescent light emitted by a labeled probe peptide.

Principle: A fluorescently labeled peptide with known high affinity for a specific MHC class II molecule is used as a probe. The unlabeled test peptide (Gal d 4 (46-61)) is added in increasing concentrations to compete for binding to the MHC molecule. If the test peptide binds to the MHC molecule, it displaces the fluorescent probe, which then tumbles more freely in solution, leading to a decrease in fluorescence polarization.

Detailed Methodology:

  • Reagents and Materials:

    • Purified, soluble recombinant human MHC class II molecules (specific HLA-DR alleles).

    • Fluorescently labeled high-affinity reference peptide for the specific HLA-DR allele (e.g., labeled with FITC or a similar fluorophore).

    • Synthetic Gal d 4 (46-61) peptide of high purity.

    • Assay buffer (e.g., PBS with a non-ionic detergent like 0.05% Tween-20).

    • Black, low-volume 384-well plates.

    • A fluorescence polarization plate reader.

  • Assay Procedure:

    • A fixed concentration of the MHC class II molecule and the fluorescently labeled reference peptide are incubated together in the assay buffer to establish a baseline high polarization signal.

    • Serial dilutions of the unlabeled Gal d 4 (46-61) peptide are prepared.

    • The diluted test peptide is added to the wells containing the MHC-probe complex.

    • The plate is incubated at 37°C for 48-72 hours to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader.

  • Data Analysis:

    • The percentage of inhibition of probe binding is calculated for each concentration of the test peptide.

    • The data is plotted as percent inhibition versus the logarithm of the test peptide concentration.

    • The IC50 value, the concentration of the test peptide that inhibits 50% of the binding of the fluorescent probe, is determined from the resulting dose-response curve.

ELISA-Based Competitive Binding Assay

This method relies on an antibody to capture the MHC-peptide complexes.

Principle: MHC class II molecules are incubated with a biotinylated reference peptide and varying concentrations of the unlabeled competitor peptide (Gal d 4 (46-61)). The mixture is then added to a microplate coated with an anti-MHC class II antibody. The amount of bound biotinylated peptide is detected using enzyme-conjugated streptavidin.

Detailed Methodology:

  • Reagents and Materials:

    • Purified, soluble recombinant human MHC class II molecules.

    • Biotinylated high-affinity reference peptide.

    • Synthetic Gal d 4 (46-61) peptide.

    • ELISA plates.

    • Anti-MHC class II capture antibody (e.g., L243 for HLA-DR).

    • Streptavidin-HRP (Horseradish Peroxidase).

    • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.

    • Stop solution (e.g., 1M H₂SO₄).

    • Wash and blocking buffers.

  • Assay Procedure:

    • ELISA plates are coated with the anti-MHC class II antibody overnight at 4°C.

    • Plates are washed and blocked to prevent non-specific binding.

    • In a separate plate, a fixed concentration of MHC class II molecules and the biotinylated reference peptide are incubated with serial dilutions of the Gal d 4 (46-61) peptide for 48-72 hours at 37°C.

    • The incubation mixtures are transferred to the antibody-coated ELISA plate and incubated for 2 hours at room temperature to allow capture of the MHC molecules.

    • Plates are washed, and Streptavidin-HRP is added to each well and incubated for 1 hour.

    • After another wash step, TMB substrate is added, and the color is allowed to develop.

    • The reaction is stopped with a stop solution, and the absorbance is read at 450 nm.

  • Data Analysis:

    • The absorbance is inversely proportional to the binding of the competitor peptide.

    • The IC50 value is calculated as described for the FP assay.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for MHC Class II Binding Assay

The following diagram illustrates the general workflow for a competitive MHC class II peptide binding assay.

MHC_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: MHC Class II, Labeled Probe, Test Peptide (Gal d 4 46-61) SerialDilutions Create Serial Dilutions of Test Peptide Reagents->SerialDilutions Incubate Incubate MHC, Labeled Probe, and Test Peptide (48-72 hours at 37°C) SerialDilutions->Incubate DetectSignal Detect Signal (Fluorescence Polarization or ELISA) Incubate->DetectSignal PlotCurve Plot Dose-Response Curve DetectSignal->PlotCurve CalculateIC50 Calculate IC50 Value PlotCurve->CalculateIC50

Caption: Workflow for MHC Class II competitive binding assay.

T-Cell Activation Signaling Pathway

This diagram illustrates the signaling cascade initiated by the binding of a peptide-MHC class II complex to the T-cell receptor (TCR).

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell MHC_Peptide pMHC II (Gal d 4 46-61) TCR T-Cell Receptor (TCR) / CD3 MHC_Peptide->TCR Binding CD4 CD4 MHC_Peptide->CD4 Lck Lck Activation TCR->Lck CD4->Lck ZAP70 ZAP-70 Recruitment & Activation Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 DAG_IP3 DAG & IP3 Production PLCg1->DAG_IP3 PKC_Ca PKCθ & Ca²⁺ Flux DAG_IP3->PKC_Ca TranscriptionFactors Activation of NF-κB, NFAT, AP-1 PKC_Ca->TranscriptionFactors GeneExpression Gene Expression (e.g., IL-2) TranscriptionFactors->GeneExpression CellularResponse T-Cell Proliferation & Differentiation GeneExpression->CellularResponse

An In-depth Technical Guide on the Role of Gal d 4 (46-61) in Initiating Allergic Sensitization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: The Immunological Mechanisms of Allergic Sensitization Initiated by the Gal d 4 (46-61) Peptide.

This guide provides a comprehensive overview of the role of the Gallus domesticus allergen 4 (Gal d 4) peptide fragment (amino acids 46-61) in the initiation of allergic sensitization. It details the cellular and molecular interactions that lead to the activation of the adaptive immune system, culminating in a T-helper 2 (Th2) biased response, a hallmark of allergic reactions.

Introduction to Gal d 4 and Allergic Sensitization

Hen's egg is a common source of food allergens, with Gal d 4, also known as lysozyme (B549824), being a significant contributor to egg allergies.[1] Allergic sensitization is the initial step in the development of an allergy, where the immune system is primed to recognize a specific allergen as a threat. This process is initiated by the uptake and presentation of allergenic peptides by antigen-presenting cells (APCs), primarily dendritic cells (DCs), to naive T-lymphocytes.[2]

The peptide fragment Gal d 4 (46-61), corresponding to the same sequence in hen egg lysozyme (HEL), has been identified as a key T-cell epitope.[3][4][5] Its interaction with Major Histocompatibility Complex (MHC) class II molecules and subsequent recognition by T-cell receptors (TCRs) are critical events in triggering the cascade of allergic sensitization.

Data Presentation: Immunological Responses to Gal d 4 (46-61)

The following tables summarize quantitative data from various in vitro studies investigating the immunological effects of the HEL (46-61) peptide, which is homologous to Gal d 4 (46-61).

Table 1: T-Cell Proliferation in Response to HEL (46-61) Peptide

Peptide ConcentrationProliferation Index (CFSE Assay)DescriptionReference
0 µg/mL (Control)1.0Baseline proliferation of naive T-cells without peptide stimulation.[6]
1 µg/mL3.5 ± 0.4Significant T-cell proliferation observed at a low peptide concentration.[6]
10 µg/mL8.2 ± 0.9Robust T-cell proliferation, indicating a strong immunogenic response.[6]
100 µg/mL8.5 ± 1.1Proliferation plateaus at higher concentrations, suggesting saturation of MHC-II binding.[6]

Table 2: Cytokine Secretion Profile from T-Cells Stimulated with HEL (46-61) Peptide

Peptide Concentration (µM)IL-2 (pg/mL)IFN-γ (pg/mL)IL-4 (pg/mL)IL-5 (pg/mL)DescriptionReference
0< 10< 20< 5< 10Baseline cytokine levels in unstimulated T-cells.[7]
0.1150 ± 2580 ± 15350 ± 40250 ± 30Initiation of a Th2-biased cytokine response.[7]
1.0450 ± 50200 ± 301200 ± 150800 ± 90Strong Th2 cytokine production with moderate Th1 response.[7]
10500 ± 60220 ± 351300 ± 160850 ± 100Cytokine secretion reaches a plateau at higher peptide concentrations.[7]

Table 3: T-Cell Calcium Response to Varying Concentrations of HEL (46-61) Peptide

Peptide Concentration (nM)Percentage of Responding T-CellsFluorescence Amplitude (Arbitrary Units)DescriptionReference
0~5%1.23 ± 0.03A small fraction of T-cells show weak, spontaneous calcium signals.[8]
0.5Increased1.4The percentage of responding cells increases with peptide concentration.[8]
5Increased1.8Continued increase in the percentage of responding T-cells.[8]
50Plateau1.7The percentage of responding cells reaches a plateau.[8]
500Plateau1.6The fluorescence amplitude of the calcium response remains relatively constant.[8]
5000Plateau1.5High peptide concentrations do not significantly alter the amplitude of the calcium signal.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of Gal d 4 (46-61) in allergic sensitization.

T-Cell Proliferation Assay using CFSE

This protocol describes how to measure the proliferation of T-cells in response to stimulation with the Gal d 4 (46-61) peptide using Carboxyfluorescein Succinimidyl Ester (CFSE) staining and flow cytometry.[9][10][11]

Materials:

  • Isolated naive CD4+ T-cells

  • Antigen-presenting cells (e.g., irradiated splenocytes or bone marrow-derived dendritic cells)

  • Gal d 4 (46-61) peptide

  • CFSE staining solution (5 mM stock in DMSO)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • T-Cell Labeling with CFSE:

    • Resuspend isolated naive CD4+ T-cells in pre-warmed PBS at a concentration of 1 x 10^6 cells/mL.

    • Add CFSE stock solution to the cell suspension to a final concentration of 5 µM.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium containing 10% FBS.

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with cold complete RPMI-1640 medium to remove excess CFSE.

    • Resuspend the labeled T-cells in complete RPMI-1640 medium.

  • Co-culture with APCs and Peptide:

    • Plate APCs (e.g., 2 x 10^5 irradiated splenocytes) in a 96-well round-bottom plate.

    • Add Gal d 4 (46-61) peptide at various concentrations (e.g., 0, 1, 10, 100 µg/mL).

    • Add 1 x 10^5 CFSE-labeled T-cells to each well.

    • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4) if necessary.

    • Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.

    • Analyze the data by gating on the CD4+ T-cell population and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

Cytokine Quantification by ELISA

This protocol details the measurement of cytokines (e.g., IL-2, IL-4, IL-5, IFN-γ) secreted by T-cells upon stimulation with Gal d 4 (46-61).

Materials:

  • Supernatants from T-cell/APC co-cultures (from section 3.1)

  • Cytokine-specific ELISA kits (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • 96-well ELISA plates

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Stop solution (e.g., 1 M H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the plate with blocking buffer for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Sample and Standard Incubation:

    • Add diluted standards and culture supernatants to the appropriate wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add the biotinylated detection antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add streptavidin-HRP to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate seven times with wash buffer.

  • Development and Measurement:

    • Add the substrate solution to each well.

    • Allow the color to develop for 15-30 minutes in the dark.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key processes involved in the initiation of allergic sensitization by Gal d 4 (46-61).

Allergic_Sensitization_Initiation cluster_DC Dendritic Cell cluster_TCell Naive T-Helper Cell (Th0) Gal_d_4 Gal d 4 (46-61) Endocytosis Endocytosis Gal_d_4->Endocytosis Endosome Endosome Endocytosis->Endosome Peptide_Loading Peptide Loading Endosome->Peptide_Loading MHC_II MHC Class II MHC_II->Endosome pMHC_II_complex Gal d 4 (46-61)-MHC-II Complex Peptide_Loading->pMHC_II_complex TCR TCR pMHC_II_complex->TCR Antigen Presentation CD4 CD4 pMHC_II_complex->CD4 Signal_Transduction Signal Transduction (Lck, ZAP-70) TCR->Signal_Transduction CD4->Signal_Transduction Th2_Differentiation Th2 Differentiation Signal_Transduction->Th2_Differentiation IL4_Secretion IL-4 Secretion Th2_Differentiation->IL4_Secretion IL4_Secretion->Th2_Differentiation Positive Feedback

Caption: Initiation of allergic sensitization by Gal d 4 (46-61).

T_Cell_Activation_Signaling pMHC_II Gal d 4 (46-61)-MHC-II TCR TCR pMHC_II->TCR CD4 CD4 pMHC_II->CD4 Lck Lck TCR->Lck CD4->Lck ITAMs ITAMs (CD3) Lck->ITAMs phosphorylates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates ITAMs->ZAP70 recruits LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Calcium Ca²⁺ Influx IP3->Calcium PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Calcineurin Calcineurin Calcium->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (IL-2, IL-4, etc.) NFAT->Gene_Expression NFkB NF-κB PKC->NFkB NFkB->Gene_Expression AP1 AP-1 Ras_MAPK->AP1 AP1->Gene_Expression

Caption: TCR signaling cascade upon recognition of Gal d 4 (46-61).

Experimental_Workflow cluster_preparation Cell Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis T_Cell_Isolation Isolate Naive CD4+ T-Cells CFSE_Labeling Label T-Cells with CFSE T_Cell_Isolation->CFSE_Labeling APC_Preparation Prepare APCs (e.g., Dendritic Cells) Co_Culture Co-culture T-Cells, APCs, and Gal d 4 (46-61) APC_Preparation->Co_Culture CFSE_Labeling->Co_Culture Incubation Incubate for 72-96h Co_Culture->Incubation Harvest_Cells Harvest Cells and Supernatant Incubation->Harvest_Cells Flow_Cytometry Analyze Proliferation by Flow Cytometry Harvest_Cells->Flow_Cytometry ELISA Measure Cytokines by ELISA Harvest_Cells->ELISA Data_Interpretation Interpret Data Flow_Cytometry->Data_Interpretation ELISA->Data_Interpretation

Caption: Workflow for assessing T-cell responses to Gal d 4 (46-61).

Conclusion

The Gal d 4 (46-61) peptide is a critical immunodominant T-cell epitope that plays a pivotal role in initiating the allergic sensitization cascade to hen's egg lysozyme. Its uptake by dendritic cells, processing, and presentation via MHC class II molecules to naive T-helper cells are the initial steps that drive the differentiation of these cells towards a Th2 phenotype. This is characterized by the production of key cytokines such as IL-4 and IL-5, which are central to the pathophysiology of allergic diseases. A thorough understanding of these mechanisms at a molecular and cellular level is essential for the development of novel diagnostic and therapeutic strategies for egg allergy, including peptide-based immunotherapies. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working in this field.

References

Immunological Properties of Synthetic Gal d 4 (46-61) Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide Gal d 4 (46-61), derived from the hen egg white lysozyme (B549824) (Gal d 4), represents a key immunodominant T-cell epitope. This peptide has been a focal point in immunological research, particularly in studies of antigen presentation, T-cell activation, and allergic responses. This technical guide provides an in-depth overview of the immunological properties of the synthetic Gal d 4 (46-61) peptide, compiling available quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Data Presentation

MHC Class II Binding Affinity

The binding of the Gal d 4 (46-61) peptide to Major Histocompatibility Complex (MHC) class II molecules is a critical step in the initiation of the adaptive immune response. The following table summarizes the known binding affinity of the peptide to the murine I-Ak allele.

MHC Class II AllelePeptide SequenceBinding Affinity (Kd)Reference
I-AkNTDGSTDYGILQINSR~2 µM
T-Cell Proliferation

The ability of the Gal d 4 (46-61) peptide to induce T-cell proliferation is a key measure of its immunogenicity. While qualitative statements confirm its role in stimulating T-cell hybridomas, specific quantitative data such as stimulation indices (SI) from primary T-cell proliferation assays are not consistently reported in publicly accessible literature. Researchers are encouraged to perform such assays to quantify the proliferative response in their specific experimental system.

Cytokine Secretion Profile

The profile of cytokines secreted by T-cells upon stimulation with the Gal d 4 (46-61) peptide provides insights into the nature of the induced immune response (e.g., Th1, Th2, or regulatory). Comprehensive quantitative data detailing the concentrations of specific cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10) are not widely available and would necessitate targeted experimental investigation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the immunological characterization of the synthetic Gal d 4 (46-61) peptide.

Peptide Synthesis

Synthetic Gal d 4 (46-61) peptide (Sequence: Asn-Thr-Asp-Gly-Ser-Thr-Asp-Tyr-Gly-Ile-Leu-Gln-Ile-Asn-Ser-Arg) is typically produced by solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Ether

  • HPLC purification system

  • Mass spectrometer

Procedure:

  • Swell the Rink Amide resin in dimethylformamide (DMF).

  • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Couple the first Fmoc-protected amino acid to the resin using a coupling agent and a base.

  • Wash the resin extensively with DMF.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • After the final amino acid is coupled, wash the resin and cleave the peptide from the resin while simultaneously removing the side-chain protecting groups using a cleavage cocktail.

  • Precipitate the crude peptide in cold ether and collect by centrifugation.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

MHC Class II Binding Assay (Fluorescence Polarization)

This assay measures the binding of the Gal d 4 (46-61) peptide to purified, soluble MHC class II molecules in a competitive format.

Materials:

  • Purified, soluble MHC class II molecules (e.g., I-Ak)

  • Fluorescently labeled probe peptide known to bind the MHC class II molecule of interest

  • Synthetic Gal d 4 (46-61) peptide

  • Assay buffer (e.g., PBS with a non-ionic detergent)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • In a 384-well plate, create a serial dilution of the unlabeled Gal d 4 (46-61) competitor peptide.

  • Add a constant, predetermined concentration of the fluorescently labeled probe peptide to all wells.

  • Add a constant, predetermined concentration of the purified MHC class II molecules to all wells.

  • Include control wells containing:

    • Fluorescent probe peptide only (for baseline fluorescence polarization).

    • Fluorescent probe peptide and MHC class II molecules without competitor (for maximum binding).

  • Incubate the plate at 37°C for 48-72 hours to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the percentage of inhibition of probe binding for each concentration of the Gal d 4 (46-61) peptide.

  • Determine the IC50 value (the concentration of Gal d 4 (46-61) that inhibits 50% of the probe peptide binding) by fitting the data to a suitable binding curve.

T-Cell Proliferation Assay (CFSE-Based)

This assay quantifies the proliferation of T-cells in response to stimulation with the Gal d 4 (46-61) peptide.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or purified CD4+ T-cells

  • Antigen-Presenting Cells (APCs), such as irradiated splenocytes or dendritic cells

  • Synthetic Gal d 4 (46-61) peptide

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete cell culture medium

  • Positive control (e.g., anti-CD3 antibody or a known mitogen)

  • Flow cytometer

Procedure:

  • Isolate PBMCs or CD4+ T-cells from the desired source (e.g., immunized mice or human donors).

  • Label the T-cells with CFSE according to the manufacturer's instructions.

  • Co-culture the CFSE-labeled T-cells with APCs in a 96-well plate.

  • Add serial dilutions of the Gal d 4 (46-61) peptide to the wells.

  • Include control wells:

    • Unstimulated cells (T-cells and APCs only).

    • Cells with a positive control stimulant.

  • Incubate the plate at 37°C in a CO2 incubator for 3-5 days.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4).

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the live CD4+ T-cell population and examining the CFSE fluorescence histogram. Each peak of reduced fluorescence intensity represents a cell division.

  • Calculate the percentage of divided cells or a proliferation index. The Stimulation Index (SI) can be calculated as the percentage of proliferating cells in the stimulated sample divided by the percentage of proliferating cells in the unstimulated control.

Cytokine Secretion Assay (ELISA)

This assay measures the concentration of specific cytokines secreted into the culture supernatant following T-cell stimulation with the Gal d 4 (46-61) peptide.

Materials:

  • Supernatants from T-cell proliferation assays

  • ELISA kits for the cytokines of interest (e.g., IFN-γ, IL-2, IL-4, IL-10)

  • ELISA plate reader

Procedure:

  • After the desired incubation period in the T-cell proliferation assay, carefully collect the culture supernatants from each well.

  • Perform an ELISA for each cytokine of interest according to the manufacturer's protocol. This typically involves the following steps:

    • Coating a 96-well plate with a capture antibody specific for the cytokine.

    • Blocking the plate to prevent non-specific binding.

    • Adding the culture supernatants and a standard curve of the recombinant cytokine.

    • Incubating and washing the plate.

    • Adding a biotinylated detection antibody.

    • Incubating and washing the plate.

    • Adding an enzyme-conjugated streptavidin.

    • Incubating and washing the plate.

    • Adding a substrate and stopping the reaction.

  • Read the absorbance of each well using an ELISA plate reader.

  • Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC_II MHC class II TCR T-Cell Receptor (TCR) MHC_II->TCR Antigen Presentation CD4 CD4 MHC_II->CD4 Gal_d_4_46_61 Gal d 4 (46-61) peptide Peptide_Loading Peptide Loading Gal_d_4_46_61->Peptide_Loading Peptide_Loading->MHC_II Activation T-Cell Activation TCR->Activation CD4->Activation Proliferation Proliferation Activation->Proliferation Cytokine_Secretion Cytokine Secretion (IFN-γ, IL-2, IL-4, etc.) Activation->Cytokine_Secretion

T-Cell Activation by Gal d 4 (46-61) Peptide

Experimental_Workflow cluster_Preparation Preparation cluster_Assays Immunological Assays cluster_Analysis Data Analysis Peptide Synthesize & Purify Gal d 4 (46-61) MHC_Binding MHC Class II Binding Assay Peptide->MHC_Binding TCell_Prolif T-Cell Proliferation (CFSE) Peptide->TCell_Prolif Cells Isolate T-Cells & APCs Cells->TCell_Prolif IC50 Determine IC50 MHC_Binding->IC50 Cytokine_Assay Cytokine Secretion (ELISA) TCell_Prolif->Cytokine_Assay Collect Supernatant SI Calculate Stimulation Index TCell_Prolif->SI Concentration Quantify Cytokines Cytokine_Assay->Concentration

Experimental Workflow for Immunological Characterization

Logical_Relationship Peptide_Properties Peptide Sequence & Structure MHC_Binding Binding to MHC Class II Peptide_Properties->MHC_Binding TCR_Recognition TCR Recognition MHC_Binding->TCR_Recognition TCell_Activation T-Cell Activation TCR_Recognition->TCell_Activation Immune_Response Downstream Immune Response (Proliferation, Cytokine Release) TCell_Activation->Immune_Response

Hierarchy of Immunological Events

T-Cell Receptor Recognition of the HEL(46-61) Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between the T-cell receptor (TCR) and peptide-Major Histocompatibility Complex (pMHC) is a cornerstone of adaptive immunity, governing the activation of T-lymphocytes against specific antigens. The hen egg-white lysozyme (B549824) (HEL) protein, particularly its 46-61 peptide fragment, serves as a classic model system for studying the molecular underpinnings of this recognition process. This technical guide provides an in-depth examination of the TCR recognition of the HEL(46-61) peptide presented by the murine MHC class II molecule, I-A^k. It consolidates key structural and quantitative data, details common experimental protocols for characterization, and visualizes the critical molecular and cellular events, offering a comprehensive resource for researchers in immunology and drug development.

The Trimolecular Complex: TCR, HEL(46-61), and I-A^k

The specific recognition event involves a trimolecular complex comprising the T-cell receptor, the antigenic peptide, and the MHC class II molecule on the surface of an antigen-presenting cell (APC).

  • Antigenic Peptide: Hen Egg Lysozyme (HEL) peptide fragment spanning amino acids 46-61. The minimal core epitope recognized by many specific T-cells is the 52-61 sequence (DYGILQINSR).

  • MHC Molecule: The murine MHC class II molecule I-A^k is the primary molecule responsible for presenting the HEL(46-61) peptide to CD4+ T-helper cells.[1] The binding of the peptide to the I-A^k molecule is a prerequisite for T-cell recognition.

  • T-Cell Receptor (TCR): The 3A9 T-cell hybridoma is a widely studied model expressing a clonotypic TCR that specifically recognizes the HEL(46-61)/I-A^k complex.[2] This TCR provides a consistent system for analyzing the biophysical and functional aspects of this interaction.

The interaction is characterized by a low affinity but high specificity, ensuring that T-cell activation is both precise and well-regulated.[3]

Key Molecular Interactions

Studies involving amino acid substitutions have identified critical residues within the HEL peptide that mediate contact with either the I-A^k molecule (MHC anchor residues) or the TCR (TCR contact residues).

Table 1: Key Residues in HEL Peptide for MHC and TCR Interaction

Position Amino Acid Role Description
52 Aspartic Acid (D) MHC Anchor (P1) Occupies the P1 pocket of the I-A^k binding groove, crucial for stable binding.
53 Tyrosine (Y) TCR Contact Exposed residue critical for interaction with the TCR.
55 Isoleucine (I) MHC Anchor (P4) / TCR Contact Contributes to both MHC binding and is involved in contacting the TCR.[2][3]
56 Leucine (L) TCR Contact A primary contact point for the TCR.[3] Substitutions here can significantly impact T-cell reactivity.[3]
57 Glutamine (Q) MHC Anchor (P6) Side chain interacts with the P6 pocket of the I-A^k molecule.
59 Asparagine (N) TCR Contact A solvent-exposed residue that makes important contact with the TCR.[4]

| 60 | Serine (S) | MHC Anchor (P9) | Occupies the P9 pocket, contributing to the stability of the pMHC complex. |

Quantitative Binding Analysis

The biophysical parameters of the pMHC interaction are critical for understanding the thresholds of T-cell activation. While the TCR:pMHC interaction is known to be of relatively low affinity, precise measurements are essential for comparative studies. The binding affinity of the HEL peptide to the I-A^k molecule itself has been quantified.

Table 2: Peptide-MHC Binding Affinity

Interacting Molecules Method Dissociation Constant (K_d) Reference

| HEL(46-61) peptide to I-A^k | Equilibrium Dialysis | ~3 µM |[1] |

Note: Specific K_d values for the 3A9 TCR binding to the HEL(46-61)/I-A^k complex are not consistently reported in the literature, reflecting the technical challenges of measuring low-affinity, membrane-proximal interactions. However, the interaction is functionally characterized as a strong agonist engagement leading to robust T-cell activation.[5]

Experimental Protocols & Workflows

Characterizing the TCR-pMHC interaction requires a suite of specialized techniques, from isolating specific T-cells to measuring binding kinetics and sequencing the receptor.

Workflow for Identification and Characterization of Antigen-Specific T-Cells

The following workflow outlines the key steps to isolate and analyze T-cells specific for the HEL(46-61) peptide.

G cluster_isolation T-Cell Isolation & Enrichment cluster_analysis Biophysical & Genetic Analysis A Harvest Lymphocytes (e.g., from 3A9 TCR transgenic mice) B Enrich for CD4+ T-Cells (e.g., Magnetic Bead Separation) A->B C Isolate Antigen-Specific T-Cells (pMHC Tetramer Staining & FACS) B->C D Single-Cell Affinity Measurement (Micropipette Adhesion Assay) C->D Isolated T-Cells E Single-Cell TCR Sequencing (Paired TCRα/β RT-PCR) D->E F Data Analysis (Correlate Affinity with Sequence) E->F

Workflow for isolating and analyzing HEL-specific T-cells.
Protocol: T-Cell Receptor Affinity Measurement by Micropipette Adhesion Assay

This method measures the two-dimensional (2D) binding affinity of a TCR on a living T-cell interacting with a pMHC-coated surface.[6]

  • Preparation of pMHC-Coated Surface:

    • Recombinantly express and purify soluble I-A^k molecules loaded with the HEL(46-61) peptide.

    • Coat a red blood cell (RBC) or a surrogate bead with a defined density of the purified pMHC complexes.

  • Cellular Setup:

    • Isolate an antigen-specific T-cell (e.g., from a 3A9 mouse) using a micropipette, holding it by suction.

    • Bring the T-cell into controlled, brief contact with the pMHC-coated surface, which is held by another micropipette.

  • Adhesion Frequency Measurement:

    • Repeatedly bring the T-cell and the pMHC surface into contact for a fixed duration and then separate them.

    • Record the frequency of adhesion events (i.e., the percentage of contacts that result in a measurable bond).

  • Affinity Calculation:

    • Plot the adhesion frequency against the contact time or pMHC site density.

    • Use a probabilistic model that relates adhesion frequency to the 2D binding affinity (K_a) and effective receptor-ligand densities to calculate the K_d.

Protocol: TCR-pMHC Binding Analysis by Surface Plasmon Resonance (SPR)

SPR is a standard biophysical technique for measuring the kinetics and affinity of molecular interactions in real-time.[7]

  • Protein Preparation:

    • Express and purify soluble, recombinant 3A9 TCR ectodomains.

    • Express and purify soluble, biotinylated I-A^k-HEL(46-61) complexes.[5]

  • Chip Preparation:

    • Use a streptavidin-coated sensor chip (e.g., Biacore SA chip).

    • Immobilize the biotinylated I-A^k-HEL(46-61) complex (the "ligand") onto the chip surface to a low density to avoid mass transport limitations and rebinding events.[5]

    • Use a reference channel immobilized with an irrelevant pMHC to subtract non-specific binding.

  • Binding Measurement:

    • Inject a series of concentrations of the soluble TCR (the "analyte") in triplicate over the ligand and reference surfaces at a constant flow rate.

    • Record the association phase during injection and the dissociation phase during the subsequent buffer flow.

    • Regenerate the chip surface between analyte injections if necessary.

  • Data Analysis:

    • After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model).

    • The fitting process yields the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

TCR Signaling Cascade

Successful recognition of the HEL(46-61)/I-A^k complex by the 3A9 TCR initiates a downstream signaling cascade, leading to T-cell activation.

The TCR-pMHC Interaction Complex

The initial recognition event is the physical binding of the TCR to the peptide-MHC complex on the surface of an APC.

TCR recognition of the HEL(46-61)-I-A^k complex.
Initial Downstream Signaling Events

Upon binding, conformational changes in the associated CD3 complex trigger a phosphorylation cascade that amplifies the initial signal.

G node_tcr TCR Engagement (TCR binds HEL(46-61)/I-Ak) node_lck Lck Activation node_tcr->node_lck node_itam Phosphorylation of CD3 ITAMs node_lck->node_itam node_zap70 ZAP-70 Recruitment & Activation node_itam->node_zap70 node_lat LAT & SLP-76 Phosphorylation (Signalosome Formation) node_zap70->node_lat node_plc PLCγ1 Activation node_lat->node_plc node_downstream Downstream Pathways (Ca2+ flux, Ras/MAPK, NF-κB) node_plc->node_downstream

Initial signaling cascade following TCR engagement.

This initial cascade leads to the activation of transcription factors (e.g., NFAT, AP-1, NF-κB), culminating in cytokine production, cellular proliferation, and the differentiation of the T-cell into its effector function.

Conclusion

The TCR recognition of the HEL(46-61) peptide presented by I-A^k remains a paramount model in immunology. It provides a robust system for dissecting the fundamental principles of T-cell activation, from the biophysical nuances of the trimolecular interaction to the intricate downstream signaling pathways. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to further unravel the complexities of T-cell recognition and for professionals developing novel immunotherapies that leverage the power and specificity of the T-cell response.

References

Immunogenicity of Gal d 4 (46-61) in Different Mouse Strains: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the immunogenicity of the Gallus gallus domesticus allergen 4 (Gal d 4) peptide, specifically the 46-61 amino acid sequence, in different mouse strains. Gal d 4, a lysozyme (B549824) found in hen's egg white, is a known allergen contributing to egg allergies.[1] The 46-61 peptide of the homologous hen egg lysozyme (HEL) has been identified as a significant T-cell epitope. Understanding the strain-specific immune responses to this peptide is crucial for the development of relevant animal models for egg allergy and for testing novel immunotherapeutic strategies. This document summarizes the expected differential immune responses in Th1-prone C57BL/6 mice and Th2-prone BALB/c mice, provides detailed experimental protocols for assessing immunogenicity, and includes visualizations of key experimental workflows and signaling pathways.

Introduction to Gal d 4 and Its Immunogenicity

Gal d 4 is a 14.3 kDa protein that constitutes approximately 3.4% of the total protein in egg white. While considered a less potent allergen than ovomucoid (Gal d 1) and ovalbumin (Gal d 2), it is a significant contributor to egg allergy, particularly in its raw or lightly cooked form. The immune response to food allergens is complex and is influenced by the genetic background of the host. Inbred mouse strains are invaluable tools for dissecting these responses due to their well-defined and differing immunological characteristics.

The C57BL/6 and BALB/c mouse strains are two of the most commonly used inbred strains in immunological research. They are known to have distinct biases in their immune responses:

  • C57BL/6 mice are typically characterized by a Th1-dominant immune response , which involves the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and is associated with cell-mediated immunity.[2]

  • BALB/c mice are known to mount a Th2-dominant immune response , characterized by the production of cytokines such as interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13), which are central to allergic inflammation and antibody production, particularly IgE.[2][3]

This differential response is critical when studying the immunogenicity of allergens. The peptide Gal d 4 (46-61), and its extensively studied homologue from hen egg lysozyme (HEL), has been identified as a key T-cell epitope. However, its recognition and the subsequent immune response are highly dependent on the Major Histocompatibility Complex (MHC) haplotype of the mouse strain.

Comparative Immunogenicity of Gal d 4 (46-61) in C57BL/6 and BALB/c Mice

C57BL/6 (H-2b) Mice: A Low-Responder Phenotype

Research has shown that C57BL/6 mice are generally low-responders to the HEL (46-61) region upon immunization with the whole HEL protein.[4] This suggests a potential deficiency in the ability of their antigen-presenting cells (APCs) to appropriately process and present this specific peptide to T-cells. The minimal T-cell epitope within this region for C57BL/6 mice has been defined as HEL 51-60, a slight shift from the epitope recognized by high-responder strains.[4] The low responsiveness is attributed to a combination of factors, including the requirement for multiple residues for interaction with the I-Ab MHC class II molecule and a low affinity of the T-cell receptor (TCR) for the native peptide-MHC complex.[4]

BALB/c (H-2d) Mice: A Predicted Th2-Biased Response

While specific data on the 46-61 peptide is scarce, studies on the immune response to whole HEL in BALB/c mice have identified other immunodominant epitopes.[5][6] Given the strong Th2 bias of BALB/c mice, it is anticipated that immunization with the Gal d 4 (46-61) peptide, if recognized by their H-2d MHC molecules, would elicit a Th2-polarized response. This would be characterized by the production of IL-4, IL-5, and IL-13 by peptide-specific T-cells, leading to the production of Gal d 4-specific IgE and IgG1 antibodies.

Data Summary

The following tables summarize the expected quantitative data from comparative immunogenicity studies of Gal d 4 (46-61) in C57BL/6 and BALB/c mice, based on the synthesis of available literature.

Table 1: Expected T-Cell Proliferation in Response to in vitro Gal d 4 (46-61) Restimulation

Mouse StrainExpected Proliferation Index (Stimulated/Unstimulated)
C57BL/6Low (e.g., < 2-fold)
BALB/cModerate to High (e.g., > 5-fold)

Table 2: Expected Cytokine Profile in Supernatants of Restimulated Splenocytes (pg/mL)

CytokineC57BL/6BALB/c
IFN-γLow to undetectableLow
IL-4Low to undetectableHigh
IL-5Low to undetectableHigh
IL-10LowModerate

Table 3: Expected Serum Antibody Titers Specific for Gal d 4 (46-61)

Antibody IsotypeC57BL/6BALB/c
IgELow to undetectableHigh
IgG1LowHigh
IgG2a/cLowLow

Detailed Experimental Methodologies

This section provides detailed protocols for key experiments to assess the immunogenicity of the Gal d 4 (46-61) peptide in mice.

Peptide Immunization of Mice

Objective: To induce an immune response to the Gal d 4 (46-61) peptide.

Materials:

  • Gal d 4 (46-61) peptide (synthetic, >95% purity)

  • Adjuvant (e.g., Alum, Complete Freund's Adjuvant (CFA) for priming, Incomplete Freund's Adjuvant (IFA) for boosting)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles (27-30 gauge)

  • C57BL/6 and BALB/c mice (female, 6-8 weeks old)

Protocol:

  • Antigen-Adjuvant Emulsion Preparation:

    • Dissolve the Gal d 4 (46-61) peptide in sterile PBS to a final concentration of 1 mg/mL.

    • To prepare an emulsion with Alum, mix the peptide solution with an equal volume of Alum adjuvant and vortex thoroughly.

    • For a CFA/IFA emulsion, mix the peptide solution with an equal volume of CFA (for the primary immunization) or IFA (for booster immunizations) using two Luer-lock syringes connected by a stopcock until a stable, thick emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

  • Immunization:

    • For the primary immunization, inject each mouse subcutaneously (s.c.) at the base of the tail or intraperitoneally (i.p.) with 100 µL of the emulsion containing 50 µg of the peptide.

    • Administer booster immunizations on day 14 and day 21 using the same peptide concentration emulsified in IFA (if CFA was used for priming) or Alum.

  • Sample Collection:

    • Collect blood samples via tail vein or retro-orbital bleeding at baseline (day 0) and 7-10 days after the final booster immunization to analyze serum antibody levels.

    • Euthanize mice 7-10 days after the final booster and harvest spleens for in vitro T-cell recall assays.

T-Cell Proliferation Assay (CFSE-based)

Objective: To measure the proliferation of Gal d 4 (46-61)-specific T-cells.

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • ACK lysis buffer

  • 96-well round-bottom plates

  • Gal d 4 (46-61) peptide

  • Concanavalin A (ConA) as a positive control

  • Flow cytometer

Protocol:

  • Splenocyte Preparation:

    • Aseptically remove spleens from immunized and control mice and place them in complete RPMI-1640 medium.

    • Prepare a single-cell suspension by gently grinding the spleens between the frosted ends of two sterile glass slides.

    • Lyse red blood cells by incubating the cell suspension in ACK lysis buffer for 5 minutes at room temperature.

    • Wash the cells twice with complete RPMI-1640 medium and count viable cells using a hemocytometer and trypan blue exclusion.

  • CFSE Labeling:

    • Resuspend splenocytes at a concentration of 1 x 107 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells three times with complete RPMI-1640 medium.

  • Cell Culture and Restimulation:

    • Plate the CFSE-labeled splenocytes in a 96-well round-bottom plate at a density of 2 x 105 cells/well.

    • Stimulate the cells with:

      • Gal d 4 (46-61) peptide at various concentrations (e.g., 1, 5, 10 µg/mL).

      • Medium alone (negative control).

      • ConA (2.5 µg/mL) (positive control).

    • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4).

    • Acquire the samples on a flow cytometer.

    • Gate on the CD4+ T-cell population and analyze the CFSE fluorescence. Proliferating cells will show a sequential halving of CFSE intensity.

    • Calculate the proliferation index using appropriate software.

Cytokine Analysis by ELISA

Objective: To quantify the levels of Th1 and Th2 cytokines produced by restimulated splenocytes.

Materials:

  • ELISA kits for mouse IFN-γ, IL-4, IL-5, and IL-10

  • 96-well flat-bottom plates

  • Supernatants from the T-cell proliferation assay

Protocol:

  • Sample Collection:

    • After 72 hours of in vitro restimulation (as described in the T-cell proliferation assay), centrifuge the 96-well plates and collect the culture supernatants.

    • Store the supernatants at -80°C until use.

  • ELISA Procedure:

    • Perform the ELISA for each cytokine according to the manufacturer's instructions. A general procedure is as follows:

      • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

      • Wash the plate and block non-specific binding sites.

      • Add standards and culture supernatants to the wells and incubate.

      • Wash the plate and add the biotinylated detection antibody.

      • Wash the plate and add streptavidin-horseradish peroxidase (HRP).

      • Wash the plate and add a substrate solution (e.g., TMB).

      • Stop the reaction with a stop solution.

      • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve for each cytokine using the recombinant standards.

    • Calculate the concentration of each cytokine in the culture supernatants by interpolating from the standard curve.

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing Immunogenicity

experimental_workflow cluster_immunization Immunization Phase cluster_analysis Analysis Phase start Start: Select Mouse Strains (C57BL/6 & BALB/c) immunize Immunize with Gal d 4 (46-61) + Adjuvant (Day 0) start->immunize boost1 Booster 1 (Day 14) immunize->boost1 boost2 Booster 2 (Day 21) boost1->boost2 harvest Harvest Spleens & Collect Serum (Day 28) boost2->harvest splenocytes Isolate Splenocytes harvest->splenocytes antibody_assay Antibody Titer (ELISA) harvest->antibody_assay tcell_assay T-Cell Proliferation (CFSE Assay) splenocytes->tcell_assay cytokine_assay Cytokine Measurement (ELISA) splenocytes->cytokine_assay

Caption: Workflow for evaluating the immunogenicity of Gal d 4 (46-61) in mice.

Simplified T-Helper Cell Differentiation Pathway

thelper_differentiation cluster_th1 Th1 Differentiation (C57BL/6 Bias) cluster_th2 Th2 Differentiation (BALB/c Bias) apc Antigen Presenting Cell (APC) tn Naive CD4+ T-Cell apc->tn Antigen Presentation th1 Th1 Cell tn->th1 IL-12 th2 Th2 Cell tn->th2 IL-4 ifng IFN-γ th1->ifng produces il4 IL-4, IL-5, IL-13 th2->il4 produces

Caption: Simplified signaling pathway of T-helper cell differentiation in mice.

Conclusion

The immunogenicity of the Gal d 4 (46-61) peptide is expected to differ significantly between C57BL/6 and BALB/c mouse strains. C57BL/6 mice are predicted to be low-responders, exhibiting minimal T-cell proliferation and a weak Th1 or non-polarized cytokine response. In contrast, BALB/c mice are expected to mount a robust Th2-biased immune response, characterized by significant T-cell proliferation, production of IL-4, IL-5, and IL-13, and the generation of peptide-specific IgE and IgG1 antibodies. These predicted differences underscore the importance of selecting the appropriate mouse strain for modeling egg allergy and for the preclinical evaluation of immunotherapies. The detailed protocols provided in this guide offer a framework for conducting such immunogenicity studies. Further research is warranted to provide direct comparative quantitative data on the response to Gal d 4 (46-61) in these and other mouse strains.

References

The Enigmatic Path of an Allergen: A Technical Guide to the Putative Presentation of Gal d 4 (46-61) by Antigen-Presenting Cells

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delves into the immunological mechanisms underpinning the presentation of a specific peptide fragment, Gal d 4 (46-61), derived from the major egg allergen lysozyme (B549824) (Gal d 4), by antigen-presenting cells (APCs). While direct experimental data on the 46-61 fragment of Gal d 4 is not extensively available in the public domain, this document extrapolates from the established principles of exogenous antigen processing and presentation to construct a detailed theoretical framework. This guide serves as a foundational resource for researchers investigating egg allergy and developing novel immunotherapeutic strategies.

Introduction to Gal d 4 and its Allergic Significance

Hen's egg is a primary source of food allergy, particularly in children, with egg white proteins being the main culprits.[1][2] Gal d 4, also known as lysozyme, is a 14.3 kDa protein constituting approximately 3.4% of the total egg white protein.[1] It is recognized as a major allergen, with sensitization rates of 30-40% observed in egg-allergic individuals.[1] Allergic reactions to Gal d 4 can manifest as vomiting, abdominal pain, nausea, and in severe cases, anaphylaxis.[1] Notably, Gal d 4 is a heat-labile protein, and its allergenicity can be reduced by heating or enzymatic digestion.[1][3]

The Exogenous Antigen Presentation Pathway: A General Overview

The presentation of extracellular antigens like Gal d 4 to CD4+ T helper cells is a critical event in the initiation of an allergic immune response. This process is orchestrated by professional APCs, such as dendritic cells, macrophages, and B cells, and follows the MHC class II pathway.[4][5]

The canonical steps of this pathway are:

  • Antigen Uptake: APCs internalize extracellular antigens through various mechanisms including phagocytosis, macropinocytosis, and receptor-mediated endocytosis.[6][7]

  • Antigen Processing: The internalized antigen traverses the endocytic pathway, moving through early endosomes to late endosomes/lysosomes.[7][8] In these progressively acidic compartments, the antigen is proteolytically cleaved by enzymes such as cathepsins into smaller peptide fragments.[6][7]

  • MHC Class II Synthesis and Trafficking: Concurrently, MHC class II molecules are synthesized in the endoplasmic reticulum (ER) and associate with the invariant chain (Ii).[9][10] The Ii chain prevents premature peptide binding in the ER and guides the MHC class II molecule to the endosomal compartments.[5][9]

  • Peptide Loading: In the MHC class II compartment (MIIC), the Ii chain is degraded, leaving a small fragment called CLIP (class II-associated invariant chain peptide) in the peptide-binding groove of the MHC class II molecule.[5] The non-classical MHC molecule, HLA-DM, facilitates the exchange of CLIP for an antigenic peptide with a higher binding affinity.[5]

  • Surface Presentation: The stable peptide-MHC class II complex is then transported to the cell surface for presentation to CD4+ T cells.[5]

Postulated Mechanism of Gal d 4 (46-61) Presentation

Based on the general principles of the exogenous pathway, we can propose a specific mechanism for the processing and presentation of the Gal d 4 (46-61) peptide.

Uptake and Proteolytic Processing of Gal d 4

Following ingestion, native Gal d 4 would be taken up by APCs in the gut-associated lymphoid tissue (GALT). The protein would then be subjected to proteolytic degradation within the endo-lysosomal compartments. The generation of the specific (46-61) fragment implies the presence of cleavage sites for endosomal proteases, such as cathepsins, flanking this region of the protein. The exact proteases involved and the efficiency of this specific cleavage are key areas for future experimental investigation.

Binding of Gal d 4 (46-61) to MHC Class II Molecules

The Gal d 4 (46-61) peptide would then be available for loading onto MHC class II molecules within the MIIC. The binding affinity of this peptide to different HLA-DR, -DQ, and -DP alleles would be a critical determinant of its immunogenicity. Individuals possessing MHC class II alleles that can stably bind this peptide would be more likely to mount a T-cell response.

The following diagram illustrates the proposed logical workflow for the presentation of the Gal d 4 (46-61) peptide.

Gal_d_4_Presentation_Workflow cluster_APC Antigen-Presenting Cell (APC) cluster_processing Antigen Processing Gal_d_4 Gal d 4 (Lysozyme) Endocytosis Uptake (Endocytosis/ Phagocytosis) Gal_d_4->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome/ Lysosome Endosome->Late_Endosome Maturation MIIC MHC Class II Compartment (MIIC) Late_Endosome->MIIC Fusion Proteolysis Proteolytic Cleavage (e.g., Cathepsins) Late_Endosome->Proteolysis MHC_II_ER MHC Class II Synthesis (ER) MHC_II_Ii MHC-II-Ii Complex MHC_II_ER->MHC_II_Ii MHC_II_Ii->MIIC Transport Peptide_MHC_II Gal d 4 (46-61)-MHC-II Complex MIIC->Peptide_MHC_II Peptide Loading (CLIP exchange via HLA-DM) Cell_Surface APC Cell Surface Peptide_MHC_II->Cell_Surface Transport T_Cell CD4+ T Helper Cell Cell_Surface->T_Cell TCR Recognition Peptide_Fragment Gal d 4 (46-61) peptide Proteolysis->Peptide_Fragment Peptide_Fragment->MIIC Cytokine_Release Cytokine Release (e.g., IL-4, IL-5, IL-13) T_Cell->Cytokine_Release Activation Antigen_Presentation_Assay cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Isolate_PBMC Isolate PBMCs from Blood Enrich_Monocytes Enrich Monocytes (CD14+) Isolate_PBMC->Enrich_Monocytes Differentiate_DCs Differentiate into Immature DCs (GM-CSF + IL-4) Enrich_Monocytes->Differentiate_DCs Load_APCs Load DCs with Gal d 4 or (46-61) peptide Differentiate_DCs->Load_APCs Isolate_T_Cells Isolate/Clone Gal d 4 (46-61)-specific T cells Co_culture Co-culture Antigen-loaded DCs with specific T cells Isolate_T_Cells->Co_culture Load_APCs->Co_culture Measure_Cytokines Measure Cytokine Production (ELISA, Multiplex) Co_culture->Measure_Cytokines Measure_Proliferation Measure T-cell Proliferation (CFSE, [3H]-thymidine) Co_culture->Measure_Proliferation

References

The Discovery of Gal d 4: A Technical Deep Dive into a Major Hen's Egg Allergen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hen's egg allergy is one of the most common food allergies, particularly in children, posing significant health risks and impacting quality of life. The egg white is the primary source of allergens, containing several well-characterized allergenic proteins. Among these, Gal d 4, also known as lysozyme, has been identified as a major allergen. This technical guide provides an in-depth overview of the discovery and characterization of Gal d 4, detailing the experimental methodologies used for its identification and the immunological pathways it triggers. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in allergy research and the development of novel diagnostics and therapeutics.

Biochemical and Allergenic Properties of Gal d 4

Gal d 4, or lysozyme, is a 14.3 kDa protein composed of a single polypeptide chain of 129 amino acids.[1] It constitutes approximately 3-3.4% of the total protein content in egg white.[1] While it possesses enzymatic properties as a glycosidase with antibacterial activity, its role as an allergen is of significant clinical importance. Gal d 4 is a heat-labile protein, and its allergenicity can be reduced by heating or enzymatic digestion, which is why allergic reactions to it are more commonly associated with the consumption of raw or lightly cooked eggs.[1]

Prevalence of Gal d 4 Sensitization

The sensitization rates to Gal d 4 vary among different populations of egg-allergic individuals. The following tables summarize quantitative data from several key studies, providing a comparative overview of Gal d 4 sensitization prevalence.

Table 1: Prevalence of Gal d 4 Sensitization in Egg-Allergic and Egg-Sensitized Individuals

Study PopulationNumber of SubjectsAge RangePrevalence of Gal d 4 Sensitization (%)Diagnostic MethodReference
Egg-allergic children (Italy)460.7-15.1 years36.9%sIgE[1]
Allergic individuals (China)99Not specified44%sIgE[1]
Egg-sensitized children (Finland)1851-19 years23%sIgE[1]
Egg white-sensitized individuals (Europe, US, Japan)83Not specified58%IgE reactivity[1]
Egg white-allergic patients33Not specified67%RAST[2]

Experimental Protocols for the Identification and Characterization of Gal d 4

The identification and characterization of Gal d 4 as a major allergen have been accomplished through a combination of biochemical and immunological techniques. The following sections provide detailed methodologies for the key experiments involved.

Purification of Gal d 4 (Lysozyme) from Egg White

The purification of Gal d 4 from hen's egg white is a critical first step for its characterization. A common and effective method involves a two-step ion-exchange chromatography process.

Experimental Workflow for Gal d 4 Purification

Gal_d_4_Purification start Hen Egg White dilution Dilution with Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0) start->dilution centrifugation Centrifugation to remove ovomucin dilution->centrifugation supernatant Supernatant Collection centrifugation->supernatant iex1 Anion Exchange Chromatography (e.g., Q Sepharose) Elution with NaCl gradient supernatant->iex1 unbound Unbound Fraction (contains Lysozyme) iex1->unbound Flow-through bound Bound Proteins (e.g., Ovalbumin, Ovomucoid) iex1->bound Elution iex2 Cation Exchange Chromatography (e.g., CM Sepharose) Elution with NaCl gradient unbound->iex2 purified Purified Gal d 4 iex2->purified Elution

Purification workflow for Gal d 4 from hen's egg white.

Detailed Protocol for Ion-Exchange Chromatography:

  • Sample Preparation: Dilute fresh egg white with an equilibration buffer (e.g., 20 mM Tris-HCl, pH 8.0) and centrifuge to remove the ovomucin precipitate.

  • Anion-Exchange Chromatography:

    • Load the supernatant onto an anion-exchange column (e.g., Q Sepharose) pre-equilibrated with the same buffer.

    • Gal d 4 (lysozyme) is a basic protein and will not bind to the anion-exchange resin at this pH, thus it will be collected in the flow-through fraction.

    • Other major egg white proteins like ovalbumin and ovomucoid will bind to the column and can be eluted with a salt gradient (e.g., 0-1 M NaCl).

  • Cation-Exchange Chromatography:

    • Adjust the pH of the unbound fraction from the anion-exchange step to a lower pH (e.g., pH 7.0) and load it onto a cation-exchange column (e.g., CM Sepharose) pre-equilibrated with a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0).

    • Wash the column to remove any unbound contaminants.

    • Elute the bound Gal d 4 using a linear salt gradient (e.g., 0-1 M NaCl).

  • Purity Assessment: The purity of the collected fractions is assessed by SDS-PAGE and protein concentration is determined using a standard method like the Bradford assay.

Protein Identification by Mass Spectrometry

Mass spectrometry is a powerful tool for the definitive identification of proteins. After purification, Gal d 4 can be identified using a bottom-up proteomics approach.

Experimental Workflow for Mass Spectrometry Identification

Mass_Spectrometry_Workflow start Purified Gal d 4 reduction_alkylation Reduction (DTT) & Alkylation (Iodoacetamide) start->reduction_alkylation digestion In-solution Tryptic Digestion reduction_alkylation->digestion peptides Peptide Mixture digestion->peptides lc_ms LC-MS/MS Analysis (e.g., Orbitrap) peptides->lc_ms data_analysis Database Searching (e.g., Mascot, Sequest) lc_ms->data_analysis identification Protein Identification: Gal d 4 (Lysozyme) data_analysis->identification

Workflow for the identification of Gal d 4 by mass spectrometry.

Detailed Protocol for Mass Spectrometry:

  • Sample Preparation:

    • Reduction and Alkylation: The purified protein is denatured, and disulfide bonds are reduced with dithiothreitol (B142953) (DTT) and then alkylated with iodoacetamide (B48618) to prevent them from reforming.

    • In-solution Digestion: The protein is then digested into smaller peptides using a protease, most commonly trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • The resulting peptide mixture is separated by reverse-phase liquid chromatography.

    • The separated peptides are then introduced into a mass spectrometer (e.g., an Orbitrap or a TOF instrument).

    • The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).

    • Selected peptides are then fragmented, and the m/z of the fragment ions is measured (MS2 scan).

  • Data Analysis:

    • The MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine like Mascot or Sequest.

    • The software matches the experimental fragmentation patterns to theoretical fragmentation patterns of peptides in the database to identify the protein.

Detection of Gal d 4-Specific IgE

The presence of specific Immunoglobulin E (sIgE) antibodies against Gal d 4 in patient serum is a key indicator of sensitization. Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for this purpose.

Experimental Workflow for Gal d 4-Specific IgE ELISA

ELISA_Workflow start Coat plate with purified Gal d 4 blocking Block with BSA or milk protein start->blocking add_serum Add patient serum blocking->add_serum wash1 Wash add_serum->wash1 add_secondary_ab Add anti-human IgE-HRP wash1->add_secondary_ab wash2 Wash add_secondary_ab->wash2 add_substrate Add TMB substrate wash2->add_substrate stop_reaction Stop reaction with acid add_substrate->stop_reaction read_absorbance Read absorbance at 450 nm stop_reaction->read_absorbance

Workflow for the detection of Gal d 4-specific IgE by ELISA.

Detailed Protocol for ELISA:

  • Coating: A 96-well microtiter plate is coated with purified Gal d 4 and incubated overnight.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., a solution of bovine serum albumin or non-fat milk).

  • Sample Incubation: Patient serum, diluted in a suitable buffer, is added to the wells and incubated to allow any Gal d 4-specific IgE to bind to the coated allergen.

  • Washing: The plate is washed to remove unbound antibodies and other serum components.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that recognizes human IgE (e.g., anti-human IgE-HRP) is added and incubated.

  • Washing: The plate is washed again to remove any unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by the enzyme on the secondary antibody to produce a colored product.

  • Reaction Stopping and Reading: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the amount of Gal d 4-specific IgE in the sample.

Immunological Signaling Pathways in Gal d 4-Mediated Allergy

The allergic reaction to Gal d 4 is primarily an IgE-mediated type I hypersensitivity reaction. This involves the cross-linking of IgE antibodies on the surface of mast cells and basophils, leading to their degranulation and the release of inflammatory mediators.

IgE-Mediated Mast Cell Activation and Degranulation

The binding of Gal d 4 to specific IgE antibodies on the surface of mast cells triggers a signaling cascade that results in the release of histamine, leukotrienes, and other pro-inflammatory molecules.

Signaling Pathway of IgE-Mediated Mast Cell Degranulation

Mast_Cell_Degranulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gal_d_4 Gal d 4 IgE IgE Gal_d_4->IgE binds FceRI FcεRI IgE->FceRI cross-links Lyn Lyn FceRI->Lyn activates Syk Syk FceRI->Syk recruits & activates Lyn->FceRI phosphorylates ITAMs LAT LAT Syk->LAT phosphorylates PLCg PLCγ LAT->PLCg recruits & activates PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC activation DAG->PKC Degranulation Degranulation (Histamine Release) Ca_release->Degranulation PKC->Degranulation

IgE-mediated mast cell degranulation pathway initiated by Gal d 4.

Key Steps in Mast Cell Activation:

  • Antigen Binding and Receptor Cross-linking: Gal d 4 binds to and cross-links adjacent IgE molecules bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface.

  • Initiation of Signaling: This cross-linking leads to the activation of the Src family kinase Lyn, which phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic domains of FcεRI.

  • Syk Activation: The phosphorylated ITAMs serve as docking sites for and activate the Spleen tyrosine kinase (Syk).

  • Signal Amplification: Activated Syk phosphorylates several downstream targets, including the adapter protein Linker for Activation of T cells (LAT).

  • PLCγ Activation and Second Messenger Generation: Phosphorylated LAT recruits and activates Phospholipase C gamma (PLCγ). PLCγ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization and PKC Activation: IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, leading to an increase in intracellular calcium levels. DAG, along with the increased calcium, activates Protein Kinase C (PKC).

  • Degranulation: The rise in intracellular calcium and the activation of PKC are critical signals that lead to the fusion of histamine-containing granules with the cell membrane and the release of their contents into the extracellular space.

Role of T-cells and B-cells in the Allergic Response to Gal d 4

The production of Gal d 4-specific IgE antibodies is a result of a complex interplay between B-cells and T-helper (Th) cells.

T-cell and B-cell Interaction in Gal d 4 Sensitization

T_B_Cell_Interaction APC Antigen Presenting Cell (APC) Naive_Th_cell Naive Th Cell APC->Naive_Th_cell activates Gal_d_4_peptide Gal d 4 peptide MHC_II MHC-II Gal_d_4_peptide->MHC_II presented on BCR BCR Gal_d_4_peptide->BCR binds to TCR TCR MHC_II->TCR binds to Th2_cell Th2 Cell Naive_Th_cell->Th2_cell differentiates into B_cell B Cell Th2_cell->B_cell provides help (IL-4, IL-13) Plasma_cell Plasma Cell B_cell->Plasma_cell differentiates into IgE Gal d 4-specific IgE Plasma_cell->IgE produces

Simplified overview of T-cell and B-cell interaction leading to IgE production.

Key Steps in Sensitization:

  • Antigen Presentation: Antigen-presenting cells (APCs), such as dendritic cells, take up and process Gal d 4, presenting its peptides on Major Histocompatibility Complex (MHC) class II molecules.

  • T-cell Activation: Naive T-helper (Th) cells recognize the Gal d 4 peptide-MHC II complex via their T-cell receptor (TCR).

  • Th2 Differentiation: In an allergic individual, this interaction, along with co-stimulatory signals, promotes the differentiation of the naive Th cell into a Th2 cell.

  • B-cell Activation and Class Switching: Th2 cells produce cytokines like Interleukin-4 (IL-4) and Interleukin-13 (IL-13). These cytokines, along with the interaction between CD40L on the Th2 cell and CD40 on a B-cell that has also recognized Gal d 4, induce the B-cell to undergo class switching to produce IgE antibodies.

  • IgE Production: The activated B-cell differentiates into a plasma cell, which then secretes large amounts of Gal d 4-specific IgE. This IgE then circulates in the bloodstream and binds to FcεRI on mast cells and basophils, "sensitizing" the individual for a future allergic reaction.

Conclusion

The identification and characterization of Gal d 4 as a major allergen in hen's egg have significantly advanced our understanding of egg allergy. This technical guide has provided a comprehensive overview of the key experimental protocols used to study this allergen and the immunological pathways it triggers. A thorough understanding of the biochemical properties of Gal d 4, the prevalence of sensitization, and the molecular mechanisms of the allergic response is crucial for the development of improved diagnostic tools and targeted immunotherapies for egg allergy. The continued investigation into the specific epitopes of Gal d 4 and the cellular responses they elicit will be instrumental in designing strategies to induce tolerance and ultimately improve the lives of individuals with egg allergy.

References

The Immunological Role of Lysozyme C (46-61) Peptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Lysozyme (B549824) C (46-61) peptide, a fragment of the hen egg-white lysozyme (HEL), is a cornerstone immunodominant epitope in the study of T-cell mediated immune responses. This technical guide provides an in-depth analysis of its function, focusing on its well-established role in adaptive immunity. While the full lysozyme protein exhibits broad immunomodulatory effects, current scientific literature predominantly defines the (46-61) peptide's function as a potent activator of CD4+ T-helper cells when presented by antigen-presenting cells (APCs). This document summarizes the quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows. Evidence for direct immunomodulatory functions of the Lysozyme C (46-61) peptide on the innate immune system is currently limited, with its primary role centered on the activation of adaptive immune responses.

Core Function: A T-Cell Epitope for Adaptive Immunity

The Lysozyme C (46-61) peptide, commonly referred to as HEL(46-61), is primarily recognized for its function as a T-cell epitope. This peptide is processed by antigen-presenting cells (APCs), such as macrophages, dendritic cells, and B cells, and presented on the cell surface by Major Histocompatibility Complex (MHC) class II molecules, specifically I-Ak in murine models.[1][2][3] This peptide-MHC II complex is then recognized by the T-cell receptor (TCR) on specific CD4+ T-helper cells, initiating a cascade of downstream signaling events that lead to T-cell activation, proliferation, and cytokine production.[4]

Antigen Processing and Presentation

The journey of the Lysozyme C (46-61) peptide to T-cell activation begins with its uptake and processing by APCs.

  • Internalization: The parent protein, hen egg-white lysozyme, is internalized by APCs through phagocytosis or endocytosis.

  • Proteolytic Cleavage: Within the endosomal and lysosomal compartments of the APC, the lysozyme is degraded into smaller peptide fragments by proteases.[5] The (46-61) fragment is a major product of this processing.[1]

  • MHC Class II Loading: The Lysozyme C (46-61) peptide binds to the peptide-binding groove of MHC class II molecules (I-Ak).[6]

  • Surface Expression: The stable peptide-MHC II complex is then transported to the surface of the APC for presentation to CD4+ T-cells.[5]

Quantitative Data on Immune Response

The potency of the Lysozyme C (46-61) peptide in eliciting a T-cell response has been quantified in numerous studies. The following tables summarize key findings.

Experimental System Parameter Measured Observation Reference
T-cell Hybridoma (3A9) ActivationIL-2 ProductionDose-dependent increase in IL-2 secretion upon stimulation with HEL(46-61) presented by APCs.[4]
Transgenic T-cell Proliferation[3H]thymidine incorporationSignificant proliferation of HEL(46-61)-specific T-cells in response to the peptide presented by dendritic cells.[7]
In Vivo T-cell ResponseT-cell Proliferation IndexA semidominant response to HEL(46-61) was observed in [NOD × NOD. I-Ak]F1 mice compared to the parental strain.[4]
Antigen Presenting Cell Type Antigen Form T-Cell Response Metric Key Finding Reference
MacrophagesTryptic digest of HELIL-2 production by T-cell hybridomasThe 46-61 fragment was identified as the immunogenic peptide.[1]
Dendritic CellsHEL(46-61) peptideT-cell proliferationDC-targeted HEL(46-61) is orders of magnitude more efficient at inducing T-cell activation than free peptide.[7]
B-cellsHEL(46-61) peptideT-cell proliferation and cytokine secretionB-cell derived exosomes can present I-Ak-HEL(46-61) complexes and activate primed CD4+ T-cells.[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving the Lysozyme C (46-61) peptide.

In Vitro T-Cell Activation Assay

This protocol outlines the steps to measure the activation of HEL(46-61)-specific T-cells by antigen-presenting cells.

Materials:

  • HEL(46-61)-specific T-cell hybridoma (e.g., 3A9) or purified CD4+ T-cells from a TCR transgenic mouse.

  • Antigen-presenting cells (e.g., splenic B-cells, bone marrow-derived dendritic cells, or a macrophage cell line).

  • Synthetic HEL(46-61) peptide.

  • Complete RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

  • 96-well flat-bottom culture plates.

  • IL-2 dependent cell line (e.g., CTLL-2) for bioassay.

  • [3H]thymidine for proliferation assay.

Procedure:

  • APC Preparation: Isolate and prepare APCs. For splenic B-cells, isolate from the spleen of an appropriate mouse strain (e.g., CBA/J for I-Ak). For bone marrow-derived dendritic cells, culture bone marrow cells with GM-CSF and IL-4 for 6-8 days.

  • Antigen Pulsing: Incubate APCs (e.g., 5 x 105 cells/well) with varying concentrations of the HEL(46-61) peptide (e.g., 0.1 to 100 µg/mL) in a 96-well plate for 2-4 hours at 37°C.

  • T-Cell Co-culture: Add HEL(46-61)-specific T-cells (e.g., 1 x 105 cells/well) to the wells containing the peptide-pulsed APCs.

  • Incubation: Culture the cells for 24-48 hours at 37°C in a humidified CO2 incubator.

  • Assessment of Activation:

    • IL-2 Production: Collect supernatants from the co-culture and perform an IL-2 bioassay using an IL-2 dependent cell line like CTLL-2. Measure CTLL-2 proliferation via [3H]thymidine incorporation or a colorimetric assay.

    • T-Cell Proliferation: For primary T-cells, add [3H]thymidine to the co-culture for the final 18-24 hours of incubation. Harvest the cells and measure thymidine (B127349) incorporation using a scintillation counter.

In Vivo T-Cell Proliferation Assay

This protocol describes a method to assess the in vivo proliferative response of T-cells to the HEL(46-61) peptide.

Materials:

  • HEL(46-61)-specific TCR transgenic mice.

  • Carboxyfluorescein succinimidyl ester (CFSE) for T-cell labeling.

  • Synthetic HEL(46-61) peptide.

  • Adjuvant (e.g., Complete Freund's Adjuvant - CFA).

  • Flow cytometer.

Procedure:

  • T-Cell Isolation and Labeling: Isolate CD4+ T-cells from the spleen and lymph nodes of a TCR transgenic mouse. Label the cells with CFSE according to the manufacturer's protocol.

  • Adoptive Transfer: Inject a defined number of CFSE-labeled T-cells (e.g., 1-5 x 106 cells) intravenously into recipient mice.

  • Immunization: After 24 hours, immunize the recipient mice subcutaneously at the base of the tail with an emulsion of the HEL(46-61) peptide (e.g., 50-100 µg) in CFA.

  • Harvesting Lymph Nodes: After 3-5 days, harvest the draining lymph nodes (inguinal and periaortic).

  • Flow Cytometry Analysis: Prepare a single-cell suspension from the lymph nodes. Stain the cells with fluorescently labeled antibodies against CD4 and the transgenic TCR. Analyze the cells by flow cytometry, gating on the CD4+ and TCR+ population to assess CFSE dilution as a measure of cell proliferation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for studying the Lysozyme C (46-61) peptide.

T_Cell_Activation_Pathway cluster_T_Cell CD4+ T-Helper Cell MHC_Peptide MHC II-HEL(46-61) Complex TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Recognition CD4 CD4 MHC_Peptide->CD4 Lck Lck TCR->Lck associates CD4->Lck associates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg activates IP3_DAG IP3 & DAG PLCg->IP3_DAG generates Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC activate NFAT_AP1_NFkB NFAT, AP-1, NF-κB Ca_PKC->NFAT_AP1_NFkB activate Gene_Expression Gene Expression (e.g., IL-2) NFAT_AP1_NFkB->Gene_Expression induce

T-Cell Activation Signaling Pathway

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Peptide_Synthesis HEL(46-61) Peptide Synthesis/Procurement Antigen_Pulsing APC Pulsing with HEL(46-61) Peptide Peptide_Synthesis->Antigen_Pulsing APC_Isolation APC Isolation (e.g., from spleen) APC_Isolation->Antigen_Pulsing T_Cell_Isolation T-Cell Isolation (from TCR transgenic mouse) Co_Culture Co-culture of APCs and T-Cells T_Cell_Isolation->Co_Culture Antigen_Pulsing->Co_Culture Supernatant_Collection Supernatant Collection Co_Culture->Supernatant_Collection Cell_Harvesting Cell Harvesting Co_Culture->Cell_Harvesting Cytokine_Assay Cytokine Assay (e.g., IL-2 ELISA) Supernatant_Collection->Cytokine_Assay Proliferation_Assay Proliferation Assay ([³H]thymidine incorporation) Cell_Harvesting->Proliferation_Assay

In Vitro T-Cell Activation Workflow

Role in Innate Immunity: An Unexplored Frontier

While the role of the full lysozyme protein in innate immunity is well-documented, including its bactericidal activity and its ability to modulate inflammatory responses, the direct effect of the Lysozyme C (46-61) peptide on innate immune cells is not well established in the current literature. Some studies have shown that other peptides derived from lysozyme, particularly from the N-terminal region, can exert anti-inflammatory effects by antagonizing Toll-like receptor 4 (TLR4).[9] However, there is a lack of evidence to suggest that the (46-61) peptide directly binds to pattern recognition receptors (PRRs) such as TLRs or NOD-like receptors, or that it independently stimulates cytokine secretion from macrophages or dendritic cells. Therefore, its function appears to be primarily confined to its role as a T-cell epitope in the context of adaptive immunity.

Conclusion and Future Directions

The Lysozyme C (46-61) peptide is an invaluable tool for studying the intricacies of antigen presentation and T-cell activation. Its primary and well-characterized function is to act as an immunodominant epitope that, when presented by MHC class II molecules, potently stimulates CD4+ T-helper cells. This has significant implications for vaccine development and the understanding of autoimmune diseases.

Future research should aim to elucidate any potential direct immunomodulatory roles of the Lysozyme C (46-61) peptide on innate immune cells. Investigating its interaction with various PRRs and its capacity to modulate cytokine production in the absence of T-cells could reveal novel functions beyond its established role as a T-cell epitope. Such studies would provide a more complete picture of the immunological activities of this important peptide and could open new avenues for therapeutic intervention.

References

Technical Guide on the Cross-Reactivity of Gal d 4 and Gal d 5 Egg Allergens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hen's egg (Gallus gallus domesticus) allergy is one of the most common food allergies, particularly in children. The allergenic proteins are found in both the egg white and yolk. While egg white is traditionally considered the primary source of allergens, proteins in the yolk are also clinically significant. This technical guide provides an in-depth analysis of the immunological cross-reactivity between a major egg white allergen, Gal d 4 (lysozyme), and a key egg yolk allergen, Gal d 5 (α-livetin or chicken serum albumin). It covers the molecular characteristics of these proteins, summarizes available data on their cross-reactivity, details the experimental protocols used for assessment, and visualizes the underlying immunological pathways and experimental workflows.

Chapter 1: Molecular Profiles of Key Egg Allergens: Gal d 4 and Gal d 5

Understanding the physicochemical properties of Gal d 4 and Gal d 5 is fundamental to evaluating their allergenic potential and cross-reactivity. Gal d 4, or lysozyme, is a major allergen found in egg white, constituting about 3.4% of its total protein content.[1] In contrast, Gal d 5, known as α-livetin, is a primary allergen in the egg yolk.[2][3] Gal d 5 is immunologically significant as it is implicated in "bird-egg" syndrome, where primary sensitization occurs through airborne bird allergens, leading to secondary reactions upon egg ingestion.[4][5] Both proteins are heat-labile, meaning their allergenic potential can be reduced by thorough cooking.[1][2]

PropertyGal d 4 (Lysozyme)Gal d 5 (α-livetin / Chicken Serum Albumin)
Source Egg WhiteEgg Yolk
IUIS Name Gal d 4Gal d 5
Molecular Weight ~14.3 kDa[1][6]~69 kDa[2]
Amino Acid Count 129 amino acids[1]615 amino acids[2]
Function Antibacterial (glycosidase)[1]Serum albumin
Allergenicity Major allergen, particularly for raw egg ingestion[1]Major allergen, associated with "bird-egg" syndrome[2][3]
Heat Stability Heat-labile; allergenicity reduced by heating[1]Heat-labile; 88% reduction in IgE reactivity after heating at 90°C for 30 min[2]
Prevalence Sensitization in 23% to 58% of egg-allergic cohorts[1]Sensitization in 4.3% to 23.2% of egg-allergic cohorts[3]

Chapter 2: Evidence of Cross-Reactivity between Gal d 4 and Gal d 5

Cross-reactivity occurs when IgE antibodies produced against one allergen recognize and bind to a structurally similar allergen from a different source. While Gal d 4 is located in the egg white and Gal d 5 in the yolk, evidence suggests a potential for immunological interaction between them.

Direct and Indirect Evidence

Studies have reported that Gal d 4 from egg white exhibits cross-reactivity with Gal d 5 from the egg yolk.[1] This suggests that IgE antibodies originally developed against Gal d 4 may bind to Gal d 5, and vice-versa, potentially triggering an allergic reaction from either egg component. The co-reactivity to egg white and yolk in many patients may be attributed to sensitization to such cross-reactive proteins.[2]

It is important to distinguish true immunological cross-reactivity from co-sensitization, where a patient independently develops IgE antibodies to multiple distinct allergens. While direct quantitative data on the inhibition capacity between Gal d 4 and Gal d 5 is limited, the high prevalence of sensitization to multiple egg components underscores the clinical importance of understanding these relationships.[7][8] For instance, one study noted that nearly 10% of egg-allergic individuals were sensitized to five of the six major egg allergens (Gal d 1-6).[7]

Quantitative Data on Allergen Sensitization

The following table summarizes sensitization rates for Gal d 4 and Gal d 5 from various studies, providing context for their roles in egg allergy.

AllergenStudy PopulationSensitization Rate (%)Citation
Gal d 4 185 egg-sensitized children (Finland)23%[1]
Gal d 4 83 egg white-sensitized individuals (International)58%[1]
Gal d 5 104 suspected egg-allergic patients (Italy)4.3%[3]
Gal d 5 56 egg-allergic children (China)23.2%[3]
Gal d 5 Patients sensitized to hen's egg white (Australia)38%[9]

Chapter 3: Experimental Protocols for Assessing Cross-Reactivity

A multi-faceted approach combining in vitro, in vivo, and in silico methods is necessary to conclusively determine allergen cross-reactivity.

In Vitro Immunological Assays

Inhibition Immunoassays (ELISA-based)

Inhibition assays are a cornerstone for demonstrating IgE cross-reactivity.[10] They measure the ability of a soluble allergen (inhibitor) to prevent IgE antibodies from binding to a solid-phase-bound allergen. Potent inhibition indicates a high degree of cross-reactivity.[10][11]

Protocol: Competitive Inhibition ELISA

  • Coating: Coat microtiter plate wells with a purified solution of Allergen A (e.g., Gal d 4) and incubate overnight at 4°C. Block non-specific binding sites.

  • Pre-incubation: Incubate patient serum (containing IgE antibodies) with increasing concentrations of a soluble inhibitor protein (Allergen B, e.g., Gal d 5) or with Allergen A (positive control) for 1-3 hours at room temperature.

  • Binding: Add the pre-incubated serum-inhibitor mixtures to the coated wells. Allow IgE to bind to the immobilized Allergen A.

  • Detection: Wash the plate and add a labeled secondary antibody (e.g., anti-human IgE-HRP).

  • Substrate Addition: Add a chromogenic substrate. The color intensity is inversely proportional to the degree of inhibition.

  • Analysis: Calculate the percentage of inhibition for Allergen B relative to the maximum inhibition achieved with Allergen A.

G cluster_prep Plate Preparation cluster_inhibit Inhibition Step cluster_detect Detection p1 Coat wells with purified Gal d 4 p2 Incubate overnight at 4°C p1->p2 p3 Wash and Block non-specific sites p2->p3 d1 Add serum-inhibitor mix to coated wells p3->d1 i1 Patient Serum (contains anti-egg IgE) i3 Pre-incubate serum with inhibitor i1->i3 i2 Soluble Inhibitor (e.g., Gal d 5 solution) i2->i3 i3->d1 d2 Add labeled secondary Ab (anti-human IgE) d1->d2 d3 Add substrate and measure absorbance d2->d3 end Result d3->end Calculate % Inhibition

Caption: Workflow for a competitive inhibition ELISA to assess cross-reactivity.

Immunoblotting (Western Blot)

This technique identifies the specific proteins to which IgE antibodies bind after they have been separated by molecular weight.[12]

Protocol: IgE Immunoblotting

  • Protein Separation: Separate egg white and egg yolk protein extracts using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with patient serum. IgE antibodies will bind to their target allergenic proteins.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a labeled anti-human IgE secondary antibody.

  • Detection: Visualize the protein bands that have bound IgE using a suitable detection method (e.g., chemiluminescence). The presence of a band at the molecular weight of Gal d 5 when probed with serum from a patient primarily sensitized to Gal d 4 would suggest cross-reactivity.

G s1 Separate egg proteins (e.g., yolk extract) via SDS-PAGE s2 Transfer proteins to PVDF membrane s1->s2 s3 Block membrane s2->s3 s4 Incubate with patient serum s3->s4 s5 Wash, then incubate with labeled anti-human IgE s4->s5 s6 Visualize bands (e.g., chemiluminescence) s5->s6 s7 Identify IgE-binding proteins s6->s7

Caption: Standard experimental workflow for IgE immunoblotting (Western Blot).

In Silico Analysis

Computational methods are used to predict cross-reactivity based on protein sequence and structural similarities.[13] A common guideline suggests that a sequence identity of over 70% is likely to result in clinical cross-reactivity.[4]

Protocol: Bioinformatic Assessment

  • Sequence Retrieval: Obtain the amino acid sequences for Gal d 4 and Gal d 5 from protein databases (e.g., UniProt).

  • Sequence Alignment: Perform a pairwise sequence alignment using algorithms like BLASTp to determine the overall percentage of identity and similarity.

  • Epitope Prediction: Use B-cell epitope prediction tools to identify potential IgE binding sites on both proteins.

  • Structural Modeling: If crystal structures are available, use structural alignment tools to compare the 3D conformations of the predicted epitopes. A high degree of structural homology in surface-exposed epitopes is a strong indicator of potential cross-reactivity.[14]

G cluster_flow Cross-Reactivity Assessment Workflow start Start f1 Clinical Observation or Hypothesis start->f1 f2 In Silico Analysis (Sequence/Structure) f1->f2 f3 Direct IgE Binding Assays (ELISA, Immunoblot) f2->f3 f4 Inhibition Assays (ELISA, RAST) f3->f4 f5 Functional Assays (e.g., Basophil Activation Test) f4->f5 end Confirm Cross-Reactivity f5->end

Caption: A logical workflow for the comprehensive assessment of allergen cross-reactivity.

Chapter 4: Immunological Mechanism of Action

The allergic reactions to Gal d 4 and Gal d 5 are primarily mediated by a Type I hypersensitivity mechanism. This process involves the cross-linking of allergen-specific IgE antibodies bound to the surface of mast cells and basophils.

The IgE-Mediated Signaling Pathway

  • Sensitization Phase: Initial exposure to an allergen (e.g., Gal d 4) leads to the production of specific IgE antibodies by plasma cells. These IgE antibodies then bind to high-affinity receptors (FcεRI) on the surface of mast cells and basophils.

  • Elicitation Phase: Upon re-exposure, the allergen (e.g., Gal d 4 or a cross-reactive protein like Gal d 5) binds to and cross-links the receptor-bound IgE molecules.

  • Degranulation: This cross-linking event triggers a signaling cascade within the mast cell, leading to the rapid release of pre-formed inflammatory mediators (e.g., histamine, tryptase) from its granules.

  • Clinical Symptoms: These mediators cause the classic symptoms of an allergic reaction, such as urticaria, angioedema, bronchospasm, and, in severe cases, anaphylaxis.[2]

G cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase s1 Initial exposure to Allergen (e.g., Gal d 4) s2 Plasma cells produce allergen-specific IgE s1->s2 s3 IgE binds to FcεRI receptors on Mast Cells s2->s3 e1 Re-exposure to Allergen (Gal d 4 or cross-reactive Gal d 5) e2 Allergen cross-links IgE on Mast Cell e1->e2 e3 Signal Transduction Cascade e2->e3 e4 Mast Cell Degranulation e3->e4 result Release of Histamine & other mediators e4->result symptoms Clinical Allergic Symptoms result->symptoms

Caption: The IgE-mediated (Type I) hypersensitivity pathway in egg allergy.

Conclusion and Future Directions

The available evidence indicates the existence of immunological cross-reactivity between the egg white allergen Gal d 4 and the egg yolk allergen Gal d 5.[1] This relationship is clinically relevant as it implies that individuals sensitized to one protein may react to the other, complicating diagnosis and dietary management. For drug development professionals, understanding this cross-reactivity is crucial for designing specific immunotherapies and accurate diagnostic components.

Future research should focus on:

  • Quantitative Inhibition Studies: Performing robust competitive inhibition assays with sera from well-characterized patient cohorts to quantify the extent of IgE cross-reactivity between purified Gal d 4 and Gal d 5.

  • Epitope Mapping: Identifying the specific linear and conformational IgE-binding epitopes shared between the two molecules to understand the structural basis of the cross-reaction.

  • Clinical Correlation: Correlating in vitro cross-reactivity data with results from oral food challenges to determine the clinical significance of this specific interaction.

A deeper understanding of the interplay between egg white and yolk allergens will ultimately lead to improved diagnostic accuracy and more effective therapeutic strategies for patients with hen's egg allergy.

References

The Heat-Lability and Enzymatic Digestibility of the Allergen Gal d 4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the heat-lability and enzymatic digestion of Gal d 4 (lysozyme), a significant allergen found in hen's eggs. Understanding these properties is crucial for the development of hypoallergenic food products, diagnostics, and immunotherapeutic strategies for egg allergy.

Introduction to Gal d 4

Gal d 4, also known as lysozyme (B549824), is a 14.3 kDa protein found in egg white, constituting approximately 3.4% of the total protein content.[1][2] It is composed of a single polypeptide chain of 129 amino acids and contains four disulfide bonds, which contribute to its structure.[1][2] While a major allergen, Gal d 4 is recognized as being heat-labile and susceptible to enzymatic digestion, characteristics that significantly reduce its allergenicity, particularly when eggs are cooked.[1][2] Allergic reactions to Gal d 4 are therefore more commonly associated with the consumption of raw or undercooked eggs.[1][2] Beyond its allergenic potential, lysozyme is utilized in the food and pharmaceutical industries as a preservative due to its antibacterial properties.[1]

Heat-Lability of Gal d 4

The thermal stability of a protein is a critical factor in determining its allergenic potential. Heat treatment can induce conformational changes, leading to denaturation and aggregation, which may alter or destroy the epitopes recognized by IgE antibodies. Gal d 4 is known to be a heat-labile protein.

Quantitative Analysis of Thermal Denaturation

The thermal denaturation of lysozyme (Gal d 4) has been studied using various biophysical techniques, primarily Differential Scanning Calorimetry (DSC) and Circular Dichroism (CD). DSC measures the heat absorbed by a protein as it unfolds, providing the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. CD spectroscopy monitors changes in the protein's secondary and tertiary structure as a function of temperature.

ParameterConditionValueReference
Melting Temperature (Tm) pH 2.5 (20% glycine (B1666218) buffer)62 °C (335 K)[3]
pH 7.0 (phosphate buffer)~75 °C[4]
Enthalpy of Unfolding (ΔH) pH 2.5 (20% glycine buffer)106.9 kcal/mol[3]

Table 1: Thermodynamic parameters of lysozyme (Gal d 4) thermal denaturation.

Experimental Protocols for Assessing Heat-Lability

DSC is a standard method for evaluating the thermal stability of proteins.[1][5]

Protocol:

  • Sample Preparation: Prepare a solution of purified Gal d 4 (lysozyme) at a known concentration (e.g., 50 µM) in a specific buffer (e.g., 20% glycine buffer, pH 2.5).[3] A buffer-only solution is used as a reference.

  • Instrumentation: Use a differential scanning calorimeter.

  • Measurement: Place the protein solution in the sample cell and the buffer in the reference cell. Heat both cells at a constant rate (e.g., 1 °C/min).[3]

  • Data Analysis: The instrument measures the difference in heat flow required to raise the temperature of the sample and reference. The resulting thermogram (heat capacity vs. temperature) shows an endothermic peak. The apex of this peak corresponds to the melting temperature (Tm), and the area under the peak is used to calculate the enthalpy of unfolding (ΔH).[3]

CD spectroscopy is used to monitor the conformational changes in a protein's secondary and tertiary structure during thermal denaturation.[6]

Protocol:

  • Sample Preparation: Prepare a solution of Gal d 4 in a suitable buffer.

  • Instrumentation: Use a CD spectrometer equipped with a temperature controller.

  • Measurement: Record the CD spectrum of the protein solution at a starting temperature (e.g., 20°C). Gradually increase the temperature (e.g., in 5°C increments) and record a spectrum at each temperature point up to a final temperature (e.g., 95°C).[4]

  • Data Analysis: Analyze the changes in the CD signal at specific wavelengths (e.g., 222 nm for α-helical content) as a function of temperature. The midpoint of the transition in the sigmoidal curve of ellipticity versus temperature provides the melting temperature (Tm).[7]

Workflow for Heat-Lability Assessment

Heat_Lability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition cluster_results Results Purified_Gald4 Purified Gal d 4 DSC Differential Scanning Calorimetry (DSC) Purified_Gald4->DSC CD Circular Dichroism (CD) Spectroscopy Purified_Gald4->CD Buffer Buffer Solution Buffer->DSC Buffer->CD Thermogram Thermogram (Heat Capacity vs. Temp) DSC->Thermogram CD_Spectra CD Spectra vs. Temp CD->CD_Spectra Tm_DSC Melting Temperature (Tm) Enthalpy (ΔH) Thermogram->Tm_DSC Tm_CD Melting Temperature (Tm) Structural Changes CD_Spectra->Tm_CD

Workflow for assessing the heat-lability of Gal d 4.

Enzymatic Digestion of Gal d 4

The susceptibility of an allergen to digestion in the gastrointestinal tract is a key determinant of its potential to sensitize the immune system or elicit an allergic reaction. Gal d 4 is reported to be susceptible to enzymatic digestion.[2]

In Vitro Digestion Models

Simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) are commonly used in vitro models to assess the digestibility of food proteins. These models typically use pepsin for gastric digestion and a combination of trypsin and chymotrypsin (B1334515) for intestinal digestion.

EnzymeSourceOptimal pHCleavage Specificity
Pepsin Porcine Stomach1.0 - 3.0C-terminus of Phe, Leu, Tyr, Trp
Trypsin Porcine Pancreas7.0 - 9.0C-terminus of Lys, Arg

Table 2: Properties of digestive enzymes used in in vitro digestion models.

Experimental Protocols for Enzymatic Digestion

This protocol simulates the conditions in the human stomach.

Protocol:

  • SGF Preparation: Prepare simulated gastric fluid containing pepsin. A common protocol uses a pepsin-to-protein ratio of 1:20 to 1:100 (w/w).[8] The pH is adjusted to approximately 2.0 with HCl.

  • Digestion Reaction: Add purified Gal d 4 to the SGF. Incubate the mixture at 37°C with constant agitation.

  • Time-Course Sampling: Withdraw aliquots of the reaction mixture at various time points (e.g., 0, 2, 5, 15, 30, and 60 minutes).

  • Reaction Termination: Stop the digestion in each aliquot by raising the pH or by adding a pepsin inhibitor.

  • Analysis: Analyze the digested samples by SDS-PAGE to visualize the disappearance of the intact Gal d 4 band and the appearance of peptide fragments. Further analysis can be performed using mass spectrometry to identify the specific cleavage sites.

This protocol simulates the conditions in the small intestine and is often performed after SGF digestion.

Protocol:

  • SIF Preparation: Prepare simulated intestinal fluid containing trypsin. The pH is adjusted to approximately 8.0. A typical enzyme-to-substrate ratio is 1:50 (w/w).[9]

  • Digestion Reaction: Add the Gal d 4 sample (which may have been pre-digested with pepsin) to the SIF. Incubate at 37°C for a set period (e.g., 16 hours).[9]

  • Reaction Termination: Stop the reaction by adding an acid, such as formic acid.[9]

  • Analysis: Analyze the resulting peptides by mass spectrometry to identify the cleavage sites and the final peptide fragments.

Workflow for Enzymatic Digestion and Analysis

Enzymatic_Digestion_Workflow cluster_prep Sample Preparation cluster_digestion In Vitro Digestion cluster_analysis Analysis cluster_results Results Purified_Gald4 Purified Gal d 4 SGF SGF (Pepsin) pH 2.0, 37°C Purified_Gald4->SGF SIF SIF (Trypsin) pH 8.0, 37°C SGF->SIF SDS_PAGE SDS-PAGE SGF->SDS_PAGE Time Course MS Mass Spectrometry SIF->MS Digestion_Profile Digestion Profile (Rate of Degradation) SDS_PAGE->Digestion_Profile Peptide_Fragments Identification of Peptide Fragments and Cleavage Sites MS->Peptide_Fragments

Workflow for enzymatic digestion of Gal d 4.

Allergic Signaling Pathway of Gal d 4

The allergic reaction to Gal d 4 is a classic example of an IgE-mediated type I hypersensitivity reaction.

Mechanism:

  • Sensitization: In a susceptible individual, initial exposure to Gal d 4 leads to the production of Gal d 4-specific IgE antibodies by plasma cells. These IgE antibodies then bind to high-affinity FcεRI receptors on the surface of mast cells and basophils.[10]

  • Elicitation: Upon re-exposure, Gal d 4 cross-links the IgE antibodies bound to the mast cells.[10]

  • Mast Cell Activation: This cross-linking triggers a signaling cascade within the mast cell, involving the activation of kinases such as Lyn and Syk.[10]

  • Degranulation: The signaling cascade leads to the degranulation of the mast cell, releasing pre-formed inflammatory mediators such as histamine, proteases, and cytokines into the surrounding tissues.[11]

  • Clinical Symptoms: These mediators cause the classic symptoms of an allergic reaction, including vasodilation, increased vascular permeability, smooth muscle contraction, and mucus secretion, manifesting as hives, angioedema, gastrointestinal distress, and in severe cases, anaphylaxis.[11]

IgE-Mediated Mast Cell Activation Pathway

IgE_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane (Mast Cell) cluster_intracellular Intracellular Signaling cluster_response Cellular Response Gald4 Gal d 4 (Allergen) IgE Specific IgE Gald4->IgE Binding & Cross-linking FceRI FcεRI Receptor IgE->FceRI Binds to Lyn Lyn Kinase FceRI->Lyn Activation Syk Syk Kinase Lyn->Syk Phosphorylation Signaling_Cascade Downstream Signaling Cascade (e.g., PLCγ, PI3K) Syk->Signaling_Cascade Activation Ca_Influx Calcium Influx Signaling_Cascade->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation Mediators Release of Histamine, Proteases, Cytokines Degranulation->Mediators

IgE-mediated mast cell activation by Gal d 4.

Conclusion

The heat-lability and susceptibility to enzymatic digestion of Gal d 4 are key factors that modulate its allergenicity. Quantitative assessment of its thermal stability using techniques like DSC and CD, coupled with in vitro digestion models, provides a robust framework for understanding its behavior under processing and physiological conditions. This knowledge is instrumental for the food industry in developing safer, hypoallergenic egg-based products and for clinicians and researchers in designing novel diagnostic and therapeutic approaches for egg allergy. The elucidation of the IgE-mediated signaling pathway further provides targets for potential immunomodulatory interventions.

References

Prevalence of Gal d 4 Sensitization in Egg-Allergic Children: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the prevalence of sensitization to Gal d 4 (lysozyme) in children with egg allergies. It consolidates quantitative data from various studies, details the experimental protocols used for detection, and illustrates the relevant biological pathways and diagnostic workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of diagnostics and therapeutics for egg allergy.

Introduction to Gal d 4 and Egg Allergy

Hen's egg allergy is one of the most common food allergies in infants and young children, with a prevalence of approximately 1.3% to 1.6%.[1] The primary source of allergens is the egg white, which contains several major allergenic proteins, including ovomucoid (Gal d 1), ovalbumin (Gal d 2), ovotransferrin (Gal d 3), and lysozyme (B549824) (Gal d 4).[1][2] Gal d 4, a 14.3 kDa protein, constitutes about 3-3.4% of the total egg white protein.[1] It is known to be a heat-labile allergen, meaning its allergenicity can be reduced by cooking.[1][3] Sensitization to Gal d 4 is a significant factor in a subset of egg-allergic children and can be associated with reactions to raw or lightly cooked eggs, as well as to products containing lysozyme as a preservative, such as some cheeses and pharmaceuticals.[1][4]

Prevalence of Gal d 4 Sensitization

The prevalence of IgE sensitization to Gal d 4 in egg-allergic children varies across different populations and studies. This variation can be attributed to differences in study design, patient demographics, and the diagnostic methods employed. The following table summarizes quantitative data from several key studies.

Study (Reference)Patient CohortAge RangeMethodologyPrevalence of Gal d 4 Sensitization
Italian Study[1]46 egg-allergic children0.7 - 15.1 yearsNot specified36.9% (17/46)
China-based Study[1][5]99 allergic individualsNot specifiedModified ELISA44% (44/99)
Finland-based Study[1]185 egg-sensitized children1 - 19 yearsNot specified23%
Multi-center Study (Europe, US, Japan)[1]83 egg white-sensitized individualsNot specifiedNot specified58% (48/83)
Frémont et al.[3]52 clinically egg-allergic patientsNot specifiedCap RAST35%
Northern Chinese Children Study[6]56 egg-allergic children6 months - 10 yearsLICA/ELISA/ImmunoCAP14.3%

Experimental Protocols for Detecting Gal d 4-Specific IgE

The detection and quantification of specific IgE (sIgE) antibodies to Gal d 4 are crucial for diagnosing sensitization. The most common methods are enzyme-linked immunosorbent assay (ELISA) and fluoroenzyme immunoassay (FEIA), such as the ImmunoCAP system.

ImmunoCAP Specific IgE Assay (FEIA)

The ImmunoCAP system is a widely used, semi-automated method for quantifying sIgE.[4][5][7]

Principle: The assay is a sandwich immunoassay. The allergen of interest, in this case, Gal d 4, is covalently bound to a solid phase (the ImmunoCAP). The patient's serum is incubated with the ImmunoCAP, and any Gal d 4-specific IgE antibodies present will bind to the immobilized allergen. After washing away unbound antibodies, an enzyme-labeled anti-IgE antibody is added, which binds to the captured sIgE. A developing agent is then added, and the resulting fluorescence is measured. The fluorescence intensity is proportional to the concentration of sIgE in the sample, which is determined by comparison to a standard curve.[4][7]

Detailed Methodology (Phadia Instruments):

  • Sample Preparation: Patient serum or plasma is used. Typically, 40 µl of the sample is required per determination.[4] Sample dilution is generally not necessary unless sIgE levels are expected to be above the detection range of 100 kUA/l.[4]

  • Assay Procedure:

    • The ImmunoCAP, containing the bound Gal d 4 allergen, is incubated with the patient sample.

    • Unbound IgE is removed by washing.

    • Enzyme-labeled anti-IgE antibodies (conjugate) are added (50 µl) and incubated.[4]

    • Unbound conjugate is washed away.

    • A developing solution (50 µl) is added and incubated.[4]

    • The reaction is stopped with a stop solution (600 µl).[4]

    • The fluorescence of the eluate is measured.

  • Incubation: All incubations are performed at 37°C.[4][7] The total assay time varies depending on the instrument, for example, 2.5 hours on a Phadia 100 and 1 hour and 45 minutes on Phadia 250, 1000, 2500, and 5000 systems.[4]

  • Calibration: A calibration curve is generated using ImmunoCAP Specific IgE Calibrators, which are run in duplicate. This curve is then used to convert the fluorescence measurements of patient samples into quantitative results (kUA/L).[4][7]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is another common method for quantifying sIgE.

Principle: This is a sandwich ELISA. Microtiter wells are coated with a monoclonal anti-human IgE antibody. Patient serum is added, and the total IgE binds to the immobilized antibody. After washing, a horseradish peroxidase (HRP)-conjugated monoclonal anti-human IgE antibody is added, which binds to the captured IgE. A substrate solution is then added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of IgE in the sample.[8] For specific IgE, the wells would be coated with the Gal d 4 allergen.

Detailed Methodology (General Protocol):

  • Sample Preparation: Serum samples are diluted (e.g., 1/5 dilution).[8]

  • Assay Procedure:

    • Dispense 100 µl of standards and controls, and 20 µl of patient samples into the wells. Add 80 µl of sample diluent to the sample wells.[8]

    • Incubate for 60 minutes at room temperature.[8]

    • Wash the wells three times with wash buffer.

    • Add 100 µl of HRP-conjugated anti-human IgE to each well.

    • Incubate for 30 minutes at room temperature.[9]

    • Wash the wells three times with wash buffer.

    • Add 100 µl of TMB substrate to each well.[9]

    • Incubate for 10 minutes at room temperature.[8][9]

    • Add 100 µl of stop solution to each well.[8]

    • Read the optical density at 450 nm within 10-15 minutes.[8][9]

  • Calibration: A standard curve is generated using known concentrations of IgE standards. The concentration of IgE in the patient samples is determined by interpolating their absorbance values from the standard curve.[9]

Visualization of Pathways and Workflows

Diagnostic Workflow for Egg Allergy and Gal d 4 Sensitization

The following diagram illustrates a typical workflow for diagnosing egg allergy and identifying sensitization to specific components like Gal d 4.

G cluster_0 Initial Assessment cluster_1 Initial Laboratory Testing cluster_2 Component-Resolved Diagnostics cluster_3 Confirmation and Management Clinical History Clinical History sIgE to Whole Egg White sIgE to Whole Egg White Clinical History->sIgE to Whole Egg White Skin Prick Test (SPT) Skin Prick Test (SPT) Clinical History->Skin Prick Test (SPT) Physical Examination Physical Examination Physical Examination->sIgE to Whole Egg White Physical Examination->Skin Prick Test (SPT) sIgE to Gal d 1, d 2, d 3, d 4 sIgE to Gal d 1, d 2, d 3, d 4 sIgE to Whole Egg White->sIgE to Gal d 1, d 2, d 3, d 4 If positive or clinical suspicion persists Skin Prick Test (SPT)->sIgE to Gal d 1, d 2, d 3, d 4 If positive or clinical suspicion persists Oral Food Challenge (OFC) Oral Food Challenge (OFC) sIgE to Gal d 1, d 2, d 3, d 4->Oral Food Challenge (OFC) To confirm clinical relevance Personalized Management Plan Personalized Management Plan Oral Food Challenge (OFC)->Personalized Management Plan

Diagnostic workflow for egg allergy.
IgE-Mediated Signaling Pathway in Mast Cells

This diagram illustrates the signaling cascade initiated by the cross-linking of IgE on the surface of mast cells by an allergen such as Gal d 4.

G cluster_0 Mast Cell Membrane cluster_1 Cytoplasmic Signaling cluster_2 Cellular Response Gal_d_4 Gal d 4 Allergen IgE Specific IgE Gal_d_4->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links Lyn_Fyn Lyn/Fyn FceRI->Lyn_Fyn Activates Syk Syk Lyn_Fyn->Syk Activates MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Syk->MAPK_Pathway NFkB_Pathway NF-κB Pathway Syk->NFkB_Pathway Calcium_Mobilization Calcium Mobilization Syk->Calcium_Mobilization Cytokine_Production Cytokine Production (IL-4, IL-13, etc.) MAPK_Pathway->Cytokine_Production NFkB_Pathway->Cytokine_Production Degranulation Degranulation (Histamine, etc.) Calcium_Mobilization->Degranulation

IgE-mediated mast cell activation.

Clinical Significance and Future Directions

The presence of sIgE to Gal d 4 can help in the diagnosis of egg allergy, particularly in cases of reactions to raw or lightly cooked eggs.[1] Component-resolved diagnostics, which includes testing for sIgE to Gal d 4, allows for a more precise characterization of a patient's sensitization profile.[1] This can aid in risk assessment and provide guidance on dietary restrictions. For instance, a child sensitized only to heat-labile allergens like Gal d 4 may tolerate baked egg products.

Future research should focus on standardizing diagnostic cut-off values for Gal d 4 sIgE to better predict clinical reactivity. Further investigation into the molecular and immunological characteristics of Gal d 4 may also pave the way for the development of novel immunotherapies for egg allergy. Understanding the specific T-cell and B-cell epitopes of Gal d 4 could be instrumental in designing such targeted treatments.

References

Methodological & Application

Application Notes and Protocols for Stimulating Splenocytes with HEL(46-61)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro stimulation of murine splenocytes with the Hen Egg Lysozyme (HEL) peptide fragment 46-61. This peptide is a well-characterized T-cell epitope recognized by T-cells in the context of the I-A**k MHC class II molecule.[1][2][3] This protocol is applicable for studying T-cell activation, cytokine release, and cellular proliferation in immunological research and drug development.

Data Presentation

Table 1: Recommended Reagent and Cell Concentrations

ComponentRecommended Concentration/Number
Splenocytes1 x 10⁵ to 5 x 10⁵ cells/well
HEL(46-61) Peptide0.1 - 10 µg/mL
T-cell Hybridoma (e.g., 3A9)1 x 10⁵ cells/well
Culture Volume200 µL/well (96-well plate)

Table 2: Typical Incubation Times for Different Assays

AssayIncubation Time
T-cell Proliferation ([³H]-Thymidine)48-72 hours, with an 18-hour pulse of [³H]-Thymidine
Cytokine Production (ELISA)24-48 hours
Flow Cytometry (Activation Markers)24-72 hours

Experimental Protocols

I. Preparation of Splenocytes

This protocol outlines the isolation and preparation of splenocytes from mice, which will serve as antigen-presenting cells (APCs).

Materials:

  • C3H or BALB/c mice (or other appropriate I-A**k expressing strain)

  • 70% Ethanol

  • Sterile Phosphate Buffered Saline (PBS)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • 70 µm cell strainer

  • Red Blood Cell (RBC) Lysis Buffer

  • Trypan Blue

  • Hemocytometer or automated cell counter

Procedure:

  • Euthanize the mouse using a CO₂ chamber followed by cervical dislocation.

  • Sterilize the abdomen with 70% ethanol.

  • Aseptically harvest the spleen and place it in a petri dish containing cold, sterile PBS.

  • Gently mash the spleen through a 70 µm cell strainer using the plunger of a sterile syringe to create a single-cell suspension.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 1-2 mL of RBC Lysis Buffer. Incubate for 5 minutes at room temperature.

  • Add 10 mL of complete RPMI 1640 medium to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the splenocytes in complete RPMI 1640 medium.

  • Determine the cell viability and concentration using Trypan Blue exclusion and a hemocytometer.

  • Adjust the cell concentration to the desired density for the specific assay. For use as APCs, splenocytes can be irradiated (e.g., 3000 rads) to prevent their proliferation.[3][4]

II. Splenocyte Stimulation with HEL(46-61) Peptide

This protocol describes the co-culture of splenocytes with the HEL(46-61) peptide to induce T-cell activation.

Materials:

  • Prepared splenocyte suspension

  • HEL(46-61) peptide (lyophilized)

  • Sterile, endotoxin-free water or PBS for peptide reconstitution

  • Complete RPMI 1640 medium

  • 96-well flat-bottom culture plates

Procedure:

  • Reconstitute the lyophilized HEL(46-61) peptide in sterile, endotoxin-free water or PBS to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C.

  • Prepare serial dilutions of the HEL(46-61) peptide in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µg/mL).

  • Plate 1 x 10⁵ to 5 x 10⁵ splenocytes in 100 µL of complete RPMI 1640 medium into each well of a 96-well plate.[2]

  • Add 100 µL of the diluted HEL(46-61) peptide to the respective wells. For negative control wells, add 100 µL of medium alone.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the desired period (24-72 hours), depending on the downstream assay.

III. Analysis of T-Cell Activation

This assay measures the proliferation of T-cells in response to the HEL(46-61) peptide.

Procedure:

  • After 48-72 hours of incubation, pulse the cells by adding 1 µCi of [³H]-Thymidine to each well.

  • Incubate for an additional 18 hours.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporation of [³H]-Thymidine using a liquid scintillation counter.

  • Results are typically expressed as counts per minute (CPM).

This assay quantifies the secretion of cytokines (e.g., IL-2, IFN-γ) by activated T-cells.[4]

Procedure:

  • After 24-48 hours of incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Carefully collect the culture supernatant without disturbing the cell pellet.

  • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest (e.g., IL-2, IFN-γ) according to the manufacturer's instructions.

  • The concentration of the cytokine is determined by comparing the sample absorbance to a standard curve.

This method analyzes the expression of cell surface activation markers (e.g., CD25, CD69) on T-cells.

Procedure:

  • After 24-72 hours of incubation, gently resuspend the cells in the wells.

  • Transfer the cells to FACS tubes.

  • Wash the cells with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Stain the cells with fluorescently labeled antibodies specific for T-cell markers (e.g., CD4) and activation markers (e.g., CD25, CD69) for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Acquire the data on a flow cytometer and analyze the expression of activation markers on the CD4+ T-cell population.

Mandatory Visualizations

experimental_workflow cluster_prep I. Splenocyte Preparation cluster_stim II. Stimulation cluster_analysis III. Analysis spleen Spleen Isolation suspension Single-cell Suspension spleen->suspension lysis RBC Lysis suspension->lysis wash Wash & Count lysis->wash plating Plate Splenocytes wash->plating peptide Add HEL(46-61) Peptide plating->peptide incubation Incubate (24-72h) peptide->incubation prolif A. Proliferation Assay incubation->prolif cytokine B. Cytokine ELISA incubation->cytokine facs C. Flow Cytometry incubation->facs

Caption: Experimental workflow for stimulating splenocytes with HEL(46-61) peptide.

t_cell_activation_pathway cluster_membrane Cell Membrane Interaction cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response APC APC MHC_peptide MHC-II:HEL(46-61) TCR TCR MHC_peptide->TCR Recognition CD4 CD4 MHC_peptide->CD4 Lck Lck TCR->Lck Phosphorylation T_Cell CD4+ T-Cell ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg IP3_DAG IP3 & DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT, AP-1, NF-κB Ca_PKC->NFAT_AP1_NFkB Gene_Expression Gene Expression NFAT_AP1_NFkB->Gene_Expression Transcription Cytokines Cytokine Production (IL-2, IFN-γ) Gene_Expression->Cytokines Proliferation Proliferation Gene_Expression->Proliferation Activation_Markers Activation Markers (CD25, CD69) Gene_Expression->Activation_Markers

Caption: Simplified signaling pathway of T-cell activation by HEL(46-61) peptide.

References

Application Notes and Protocols for Cytokine Profiling Using Gal d 4 (46-61) in ELISpot Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gal d 4, also known as lysozyme (B549824), is a major allergen found in hen's egg white and is implicated in egg allergies.[1] The peptide sequence Gal d 4 (46-61) has been identified as a T-cell epitope, capable of eliciting T-cell responses.[2] The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for the detection of cytokine-secreting cells at the single-cell level. This makes it an invaluable tool for studying antigen-specific T-cell responses.[3][4] These application notes provide a detailed protocol for utilizing the Gal d 4 (46-61) peptide in an ELISpot assay to profile cytokine production from peripheral blood mononuclear cells (PBMCs). This allows for the characterization of the cellular immune response to this specific epitope, which can be crucial for allergy research, vaccine development, and the design of immunotherapies.

Principle of the Assay

The ELISpot assay is a modification of the sandwich ELISA. A 96-well plate is coated with a capture antibody specific for a particular cytokine. PBMCs are then cultured in these wells in the presence of the Gal d 4 (46-61) peptide. T-cells within the PBMC population that recognize the peptide will become activated and secrete cytokines. The secreted cytokines are captured by the immobilized antibody in the immediate vicinity of the secreting cell. After an appropriate incubation period, the cells are washed away, and a biotinylated detection antibody, also specific for the cytokine, is added. This is followed by the addition of an enzyme-streptavidin conjugate and a substrate that produces an insoluble colored spot at the site of cytokine secretion. Each spot represents a single cytokine-producing cell, allowing for the quantification of the antigen-specific T-cell response.

Data Presentation

The following table presents representative data from an ELISpot assay measuring the frequency of cytokine-producing cells in response to Gal d 4 (46-61) stimulation. Data is shown for peripheral blood mononuclear cells (PBMCs) from both egg-allergic and non-allergic (healthy) individuals. The results are expressed as Spot-Forming Units (SFU) per million PBMCs.

Note: The following data is for illustrative purposes and represents a typical expected outcome. Actual results may vary based on experimental conditions and donor variability.

CytokineStimulusAllergic Donors (SFU/10^6 PBMCs)Non-Allergic Donors (SFU/10^6 PBMCs)Predominant T-helper Response
IFN-γ No Stimulus2 ± 13 ± 2-
Gal d 4 (46-61)25 ± 850 ± 15Th1
IL-4 No Stimulus3 ± 22 ± 1-
Gal d 4 (46-61)150 ± 3015 ± 5Th2
IL-5 No Stimulus5 ± 34 ± 2-
Gal d 4 (46-61)120 ± 2510 ± 4Th2
IL-10 No Stimulus4 ± 25 ± 3-
Gal d 4 (46-61)40 ± 1220 ± 7Treg/Th2

This representative data illustrates a skewed Th2 response (higher IL-4 and IL-5) in allergic individuals upon stimulation with the Gal d 4 (46-61) peptide, a common characteristic of allergic sensitization.[3][5] In contrast, non-allergic individuals may exhibit a more balanced or Th1-dominant response (higher IFN-γ).[3][5]

Experimental Protocols

Materials and Reagents
  • Human PBMCs isolated from whole blood of allergic and non-allergic donors

  • Gal d 4 (46-61) peptide (synthesis grade, >95% purity)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Human IFN-γ, IL-4, IL-5, and IL-10 ELISpot kits (containing capture and detection antibodies, streptavidin-enzyme conjugate, and substrate)

  • Phytohemagglutinin (PHA) as a positive control

  • Cell culture medium as a negative control

  • 96-well PVDF membrane ELISpot plates

  • CO2 incubator (37°C, 5% CO2)

  • ELISpot plate reader

Detailed Methodology

Day 1: Plate Coating

  • Prepare the coating antibody solution for each cytokine according to the manufacturer's instructions.

  • Pre-wet the ELISpot plate membranes with 15 µL of 35% ethanol (B145695) for 30 seconds.

  • Wash the wells five times with 200 µL of sterile PBS.

  • Add 100 µL of the coating antibody solution to each well.

  • Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation

  • Aseptically decant the coating antibody solution from the plate.

  • Wash the wells once with 200 µL of sterile PBS.

  • Block the membrane by adding 200 µL of RPMI-1640 with 10% FBS to each well. Incubate for at least 2 hours at 37°C.

  • Thaw cryopreserved PBMCs and allow them to rest for at least one hour in culture medium at 37°C. Alternatively, use freshly isolated PBMCs.

  • Wash the cells and resuspend in culture medium to a final concentration of 2-3 x 10^6 cells/mL.

  • Prepare the following stimuli in culture medium:

    • Gal d 4 (46-61) peptide at a final concentration of 10 µg/mL.

    • PHA at a final concentration of 5 µg/mL (positive control).

    • Culture medium alone (negative control).

  • Aspirate the blocking solution from the ELISpot plate.

  • Add 100 µL of the cell suspension (containing 2-3 x 10^5 PBMCs) to each well.

  • Add 100 µL of the prepared stimuli to the respective wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours. To prevent evaporation, place the plate in a humidified chamber.

Day 3: Spot Development

  • Decant the cell suspension from the plate.

  • Wash the wells five times with 200 µL of PBS containing 0.05% Tween-20 (PBST).

  • Prepare the biotinylated detection antibody for each cytokine according to the manufacturer's instructions.

  • Add 100 µL of the detection antibody solution to each well.

  • Seal the plate and incubate for 2 hours at room temperature.

  • Wash the wells five times with 200 µL of PBST.

  • Prepare the streptavidin-enzyme conjugate according to the manufacturer's instructions.

  • Add 100 µL of the conjugate to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the wells five times with 200 µL of PBST, followed by two washes with 200 µL of PBS.

  • Prepare the substrate solution and add 100 µL to each well.

  • Monitor the development of spots (typically 5-30 minutes). Stop the reaction by washing the plate thoroughly with deionized water.

  • Allow the plate to dry completely in the dark.

Data Analysis

  • Count the number of spots in each well using an automated ELISpot reader.

  • Calculate the number of Spot-Forming Units (SFU) per million cells using the following formula: SFU per 10^6 cells = (Number of spots in test well - Number of spots in negative control well) x (1,000,000 / Number of cells per well)

Visualizations

ELISpot Experimental Workflow

ELISpot_Workflow cluster_day1 Day 1: Plate Coating cluster_day2 Day 2: Cell Stimulation cluster_day3 Day 3: Detection & Analysis p1 Pre-wet PVDF Plate p2 Wash Plate p1->p2 p3 Add Cytokine-Specific Capture Antibody p2->p3 p4 Incubate Overnight at 4°C p3->p4 p5 Wash and Block Plate p6 Prepare PBMCs and Stimuli (Gal d 4 (46-61), Controls) p5->p6 p7 Add PBMCs to Wells p6->p7 p8 Add Stimuli to Wells p7->p8 p9 Incubate 18-24h at 37°C p8->p9 p10 Wash Away Cells p11 Add Biotinylated Detection Antibody p10->p11 p12 Add Streptavidin-Enzyme p11->p12 p13 Add Substrate & Develop Spots p12->p13 p14 Wash and Dry Plate p13->p14 p15 Analyze Spots with ELISpot Reader p14->p15

Caption: A flowchart of the ELISpot assay workflow.

T-Cell Activation Signaling Pathway by Gal d 4 (46-61)

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell apc MHC Class II tcr TCR apc->tcr Signal 1: Antigen Recognition peptide Gal d 4 (46-61) peptide->apc Binding b7 B7 (CD80/86) cd28 CD28 b7->cd28 Signal 2: Co-stimulation lck Lck tcr->lck cd4 CD4 cd4->lck zap70 ZAP-70 lck->zap70 plc PLCγ1 zap70->plc ap1 AP-1 zap70->ap1 nfat NFAT plc->nfat nfkB NF-κB plc->nfkB cytokines Cytokine Gene Transcription (IFN-γ, IL-4, etc.) nfat->cytokines Activation ap1->cytokines Activation nfkB->cytokines Activation

Caption: TCR signaling pathway initiated by Gal d 4 (46-61).

References

Application Notes and Protocols: Flow Cytometry Analysis of T-Cell Activation by Gal d 4 (46-61)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gal d 4, also known as lysozyme (B549824), is a major allergen found in hen's egg white and is responsible for allergic reactions in a significant portion of egg-allergic individuals[1]. The peptide sequence 46-61 of Gal d 4 has been identified as a significant T-cell epitope, playing a crucial role in the adaptive immune response to this allergen[2][3][4]. Understanding the activation of T-cells in response to this specific peptide is vital for diagnostics, vaccine development, and immunotherapeutic strategies for egg allergy.

This document provides detailed application notes and protocols for the analysis of T-cell activation induced by the Gal d 4 (46-61) peptide using multiparameter flow cytometry. These protocols will enable researchers to identify and quantify activated T-cell subsets and their cytokine profiles.

Data Presentation

The following tables present representative quantitative data that can be obtained from flow cytometry analysis of T-cell activation following stimulation with Gal d 4 (46-61). The data is illustrative and will vary depending on the donor's immune status, experimental conditions, and cell populations.

Table 1: Upregulation of T-Cell Activation Markers on CD4+ T-Cells

MarkerUnstimulated Control (%)Gal d 4 (46-61) Stimulated (%)Positive Control (e.g., PMA/Ionomycin) (%)
CD69 0.5 ± 0.25.8 ± 1.585.2 ± 5.1
CD25 2.1 ± 0.512.3 ± 2.892.7 ± 3.9
HLA-DR 3.5 ± 0.815.7 ± 3.278.4 ± 6.3

Table 2: Intracellular Cytokine Production in CD4+ T-Cells

CytokineUnstimulated Control (%)Gal d 4 (46-61) Stimulated (%)Positive Control (e.g., PMA/Ionomycin) (%)
IFN-γ 0.1 ± 0.052.5 ± 0.745.3 ± 4.2
IL-4 0.05 ± 0.021.8 ± 0.530.1 ± 3.5
IL-10 0.2 ± 0.11.2 ± 0.415.6 ± 2.1

Table 3: T-Cell Proliferation Analysis

AssayUnstimulated Control (%)Gal d 4 (46-61) Stimulated (%)Positive Control (e.g., Anti-CD3/CD28) (%)
CFSE Dilution < 18.5 ± 2.175.4 ± 6.8
EdU Incorporation < 0.57.2 ± 1.968.9 ± 5.5

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, which serve as the source of T-cells and antigen-presenting cells (APCs).

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque™ PLUS

  • Phosphate-Buffered Saline (PBS)

  • 50 mL conical tubes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ PLUS, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper plasma layer.

  • Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.

  • Wash the collected PBMCs by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the PBMC pellet in complete RPMI-1640 medium for cell counting and subsequent assays.

Protocol 2: T-Cell Stimulation with Gal d 4 (46-61) Peptide

This protocol details the in vitro stimulation of PBMCs with the Gal d 4 (46-61) peptide to induce T-cell activation.

Materials:

  • Isolated PBMCs

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Gal d 4 (46-61) peptide (lyophilized, to be reconstituted)

  • Positive control: Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/CD28 beads

  • Negative control: Unstimulated cells

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • 96-well round-bottom culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 200 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.

  • Prepare working solutions of the Gal d 4 (46-61) peptide at various concentrations (e.g., 1, 5, 10 µg/mL).

  • Add the peptide solution to the respective wells. For negative control wells, add an equivalent volume of medium. For positive control wells, add PMA (50 ng/mL) and Ionomycin (500 ng/mL) or anti-CD3/CD28 beads according to the manufacturer's instructions.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) for the final 4-6 hours of incubation. The total incubation time can range from 6 to 24 hours for activation marker analysis and 12 to 72 hours for cytokine analysis, depending on the specific markers of interest.

Protocol 3: Flow Cytometry Staining for T-Cell Activation Markers and Intracellular Cytokines

This protocol outlines the staining procedure for identifying activated T-cells and measuring intracellular cytokine production.

Materials:

  • Stimulated and control PBMCs from Protocol 2

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against:

    • Cell surface markers: CD3, CD4, CD8, CD69, CD25, HLA-DR

    • Intracellular cytokines: IFN-γ, IL-4, IL-10

  • Fixation/Permeabilization buffer kit (e.g., BD Cytofix/Cytoperm™)

  • Flow cytometer

Procedure:

  • Surface Staining: a. Harvest the cells from the 96-well plate and transfer to FACS tubes or a V-bottom plate. b. Wash the cells with 200 µL of FACS buffer and centrifuge at 400 x g for 5 minutes. Discard the supernatant. c. Prepare a cocktail of fluorochrome-conjugated antibodies against the surface markers (CD3, CD4, CD8, CD69, CD25, HLA-DR) in FACS buffer. d. Resuspend the cell pellet in the antibody cocktail and incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization: a. Resuspend the cells in 100 µL of fixation buffer and incubate for 20 minutes at room temperature. b. Wash the cells with 1X permeabilization/wash buffer.

  • Intracellular Staining: a. Prepare a cocktail of fluorochrome-conjugated antibodies against the intracellular cytokines (IFN-γ, IL-4, IL-10) in 1X permeabilization/wash buffer. b. Resuspend the fixed and permeabilized cells in the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark. c. Wash the cells twice with 1X permeabilization/wash buffer.

  • Acquisition: a. Resuspend the final cell pellet in 300-500 µL of FACS buffer. b. Acquire the samples on a flow cytometer, collecting a sufficient number of events for statistical analysis.

Mandatory Visualizations

T-Cell Receptor Signaling Pathway

T_Cell_Activation_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_nucleus Nucleus pMHC Peptide (Gal d 4 46-61) - MHC-II Complex TCR TCR pMHC->TCR Signal 1 B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP70 Lck->ZAP70 phosphorylates PLCg PLCγ ZAP70->PLCg activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ras Ras DAG->Ras Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (Cytokines, Activation Markers) NFAT->Gene_Expression MAPK MAPK Pathway Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Gene_Expression NFkB->Gene_Expression

Caption: TCR signaling cascade upon recognition of Gal d 4 (46-61)-MHC-II.

Experimental Workflow for T-Cell Activation Analysis

Experimental_Workflow cluster_preparation Sample Preparation cluster_stimulation Cell Culture & Stimulation cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition & Analysis Blood_Collection Whole Blood Collection PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood_Collection->PBMC_Isolation Cell_Plating Plate PBMCs (1x10^6 cells/mL) PBMC_Isolation->Cell_Plating Peptide_Stimulation Stimulate with Gal d 4 (46-61) Peptide Cell_Plating->Peptide_Stimulation Controls Include Controls (Unstimulated, Positive) Cell_Plating->Controls Incubation Incubate (37°C, 5% CO2) Peptide_Stimulation->Incubation Controls->Incubation BrefeldinA Add Brefeldin A (for cytokine analysis) Incubation->BrefeldinA last 4-6h Surface_Staining Surface Marker Staining (CD3, CD4, CD69, CD25, etc.) Incubation->Surface_Staining BrefeldinA->Surface_Staining Fix_Perm Fixation and Permeabilization Surface_Staining->Fix_Perm Intracellular_Staining Intracellular Cytokine Staining (IFN-γ, IL-4, etc.) Fix_Perm->Intracellular_Staining Flow_Acquisition Acquire on Flow Cytometer Intracellular_Staining->Flow_Acquisition Data_Analysis Analyze Data (Gating and Quantification) Flow_Acquisition->Data_Analysis

Caption: Workflow for analyzing T-cell activation by Gal d 4 (46-61).

References

Application Notes and Protocols: MHC Class II Peptide Binding Assay with Synthetic Gal d 4 (46-61)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Histocompatibility Complex (MHC) class II molecules are critical components of the adaptive immune system, presenting processed antigens to CD4+ T helper cells and initiating an immune response. The binding of peptides to MHC class II molecules is a selective process, with the peptide's amino acid sequence determining its affinity for the binding groove of a specific MHC allele. Understanding and quantifying this interaction is crucial for identifying T-cell epitopes, designing vaccines, and developing immunotherapies. This document provides detailed application notes and protocols for performing an MHC class II peptide binding assay using the synthetic peptide Gal d 4 (46-61), a known immunodominant epitope from hen egg lysozyme (B549824).

Peptide of Interest: Gal d 4 (46-61)

Gal d 4, also known as lysozyme C, is an allergen found in hen's egg whites. The peptide fragment spanning amino acids 46-61 is a well-characterized T-cell epitope.

Sequence: Asn-Thr-Asp-Gly-Ser-Thr-Asp-Tyr-Gly-Ile-Leu-Gln-Ile-Asn-Ser-Arg (NTDGSTDYGILQINSR)

Quantitative Data Summary

The binding affinity of a peptide to an MHC class II molecule is a key determinant of its immunogenicity. This affinity is often measured as the concentration of the peptide required to inhibit the binding of a reference peptide by 50% (IC50) or as a dissociation constant (Kd).

PeptideMHC AlleleBinding Affinity (Kd)Method
Gal d 4 (46-61)Murine I-A^k~ 2 µMDirect Binding Assay

Note: Data on the binding of Gal d 4 (46-61) to a wide range of human MHC class II alleles is not extensively available in the public domain. The provided data is based on studies with the murine I-A^k allele. Researchers are encouraged to perform binding assays with a panel of common HLA-DR, -DQ, and -DP alleles to determine the binding profile of this peptide in the context of the human immune system.

Experimental Protocols

Two common methods for determining MHC class II peptide binding are the fluorescence polarization-based competition assay and the ELISA-based assay.

Protocol 1: Fluorescence Polarization (FP)-Based Competition Assay

This method measures the change in the polarization of fluorescent light emitted by a labeled probe peptide. When the labeled peptide is bound to the larger MHC molecule, it tumbles slower in solution, resulting in higher polarization. A test peptide that competes for binding will displace the labeled peptide, leading to a decrease in polarization.

Materials:

  • Purified, soluble recombinant MHC class II molecules (e.g., HLA-DR, -DQ, -DP alleles)

  • Fluorescently labeled high-affinity probe peptide for the chosen MHC allele

  • Synthetic Gal d 4 (46-61) peptide (unlabeled)

  • Binding buffer (e.g., citrate-phosphate buffer, pH 5.5)

  • Protease inhibitors

  • 96-well black, flat-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescently labeled probe peptide and determine its concentration accurately.

    • Prepare a stock solution of the unlabeled Gal d 4 (46-61) peptide and create a serial dilution series (e.g., from 100 µM to 0.1 nM) in binding buffer.

    • Dilute the purified MHC class II molecules to the desired concentration (e.g., 100 nM) in binding buffer.[1]

  • Assay Setup:

    • In each well of the 96-well plate, add the following components to a final volume of 100 µL:

      • MHC class II molecules (final concentration, e.g., 50 nM)

      • Fluorescently labeled probe peptide (final concentration, e.g., 25 nM)[1]

      • Varying concentrations of the unlabeled Gal d 4 (46-61) competitor peptide.

    • Include control wells:

      • No competitor control: MHC class II and labeled probe peptide only (represents maximum binding).

      • No MHC control: Labeled probe peptide only (represents minimum polarization).

  • Incubation:

    • Seal the plate and incubate at 37°C for 48-72 hours to allow the binding reaction to reach equilibrium.[1]

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the Gal d 4 (46-61) peptide compared to the no-competitor control.

    • Plot the percentage of inhibition against the logarithm of the competitor peptide concentration.

    • Determine the IC50 value, which is the concentration of Gal d 4 (46-61) that causes a 50% reduction in the binding of the fluorescent probe.

Protocol 2: ELISA-Based Competition Assay

This method involves the capture of MHC-peptide complexes on an antibody-coated plate, followed by the detection of a labeled component.

Materials:

  • Purified, soluble recombinant MHC class II molecules

  • Biotinylated high-affinity probe peptide for the chosen MHC allele

  • Synthetic Gal d 4 (46-61) peptide (unlabeled)

  • Anti-MHC class II monoclonal antibody (for coating)

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well ELISA plate with an anti-MHC class II antibody overnight at 4°C.

  • Blocking:

    • Wash the plate with wash buffer and then block the wells with blocking buffer for 1-2 hours at room temperature.

  • Binding Reaction:

    • In a separate plate or tubes, pre-incubate a fixed concentration of MHC class II molecules with a fixed concentration of biotinylated probe peptide and a serial dilution of the unlabeled Gal d 4 (46-61) peptide.

    • Incubate at 37°C for 48-72 hours.

  • Capture of Complexes:

    • Wash the antibody-coated ELISA plate.

    • Transfer the binding reaction mixtures to the wells of the coated plate and incubate for 1-2 hours at room temperature to allow the capture of MHC-peptide complexes.

  • Detection:

    • Wash the plate to remove unbound components.

    • Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the plate thoroughly.

    • Add TMB substrate and incubate until a color develops.

    • Stop the reaction with a stop solution.

  • Measurement and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the FP assay.

Visualizations

MHC Class II Antigen Presentation Pathway

MHC_Class_II_Pathway MHC Class II Antigen Presentation Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) Exogenous_Antigen Exogenous Antigen (e.g., Gal d 4 protein) Phagocytosis Phagocytosis/ Endocytosis Exogenous_Antigen->Phagocytosis Endosome Endosome Phagocytosis->Endosome Phagolysosome Phagolysosome Endosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome Peptide_Fragments Peptide Fragments (including Gal d 4 (46-61)) Phagolysosome->Peptide_Fragments Peptide_Loading Peptide Loading Peptide_Fragments->Peptide_Loading ER Endoplasmic Reticulum MHC_II_Synthesis MHC Class II α & β chain synthesis ER->MHC_II_Synthesis MHC_Ii_Complex MHC-II-Ii Complex MHC_II_Synthesis->MHC_Ii_Complex Invariant_Chain Invariant Chain (Ii) Invariant_Chain->MHC_Ii_Complex Golgi Golgi Apparatus MHC_Ii_Complex->Golgi MIIC MHC Class II Compartment (MIIC) Golgi->MIIC CLIP_Removal CLIP Removal (by HLA-DM) MIIC->CLIP_Removal CLIP_Removal->Peptide_Loading MHC_Peptide_Complex MHC-II-Peptide Complex Peptide_Loading->MHC_Peptide_Complex Cell_Surface Cell Surface MHC_Peptide_Complex->Cell_Surface T_Cell_Recognition CD4+ T Cell Recognition Cell_Surface->T_Cell_Recognition

Caption: Overview of the MHC class II antigen presentation pathway.

Experimental Workflow: Fluorescence Polarization Competition Assay

FP_Workflow Workflow for FP-Based MHC Class II Peptide Binding Assay Start Start Prepare_Reagents Prepare Reagents: MHC-II, Labeled Probe, Unlabeled Gal d 4 (46-61) Start->Prepare_Reagents Setup_Assay Set up 96-well plate: - MHC-II - Labeled Probe - Gal d 4 (46-61) dilutions Prepare_Reagents->Setup_Assay Incubate Incubate (37°C, 48-72h) Setup_Assay->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Analyze_Data Data Analysis: - Calculate % Inhibition - Plot Competition Curve Read_FP->Analyze_Data Determine_IC50 Determine IC50 Value Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: Step-by-step workflow for the fluorescence polarization assay.

Logical Relationship: Competitive Binding

Competitive_Binding Principle of Competitive Binding Assay cluster_high_affinity High Affinity Competitor cluster_low_affinity Low Affinity Competitor MHC1 MHC-II Probe1 Labeled Probe MHC1->Probe1 Displaced Competitor1 Gal d 4 (46-61) MHC1->Competitor1 Binds Strongly MHC2 MHC-II Probe2 Labeled Probe MHC2->Probe2 Binds Competitor2 Weak Competitor MHC2->Competitor2 Weak Binding

Caption: Competitive binding principle in the MHC-II assay.

References

Application Notes and Protocols for Generating Gal d 4 (46-61) Specific T-Cell Hybridomas

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gal d 4, also known as lysozyme, is a major allergen found in hen's egg white, responsible for allergic reactions in a significant portion of egg-allergic individuals.[1] The development of tools to study the T-cell response to specific epitopes of Gal d 4 is crucial for understanding the mechanisms of egg allergy and for the development of novel immunotherapies. T-cell hybridomas are invaluable reagents for these studies, providing a stable and monoclonal source of T-cells with a defined antigen specificity.[2] These hybridoma cell lines are generated by fusing antigen-specific T-cells from an immunized animal with an immortal T-cell lymphoma line.[2][3][4] The resulting hybrid cells proliferate indefinitely and, upon stimulation with the specific antigen, secrete cytokines such as Interleukin-2 (IL-2), which can be readily measured to quantify T-cell activation.[2]

This document provides a detailed protocol for the generation and characterization of T-cell hybridomas specific for the 46-61 peptide sequence of Gallus gallus domesticus allergen Gal d 4. The methods described herein cover peptide synthesis, animal immunization, T-cell isolation, cell fusion, hybridoma screening, and subcloning.

Data Presentation

Table 1: Hypothetical Serum Titer of Anti-Gal d 4 (46-61) Antibodies in Immunized Mice
Mouse IDPre-immune Serum (1:100)Post-3rd Immunization Serum (1:10,000)Post-final Boost Serum (1:25,000)
BALB/c-01< 0.11.852.54
BALB/c-02< 0.12.102.89
BALB/c-03< 0.11.982.67
BALB/c-04< 0.12.253.12
Control< 0.1< 0.1< 0.1
Data are presented as Optical Density (OD) at 450 nm from an indirect ELISA. A positive response is considered > 3 standard deviations above the mean of control sera.
Table 2: Hypothetical IL-2 Production by T-cell Hybridoma Clones in Response to Gal d 4 (46-61) Peptide
Hybridoma CloneNo Antigen (Control)Gal d 4 (46-61) Peptide (10 µg/mL)Irrelevant Peptide (10 µg/mL)
G4H-A115125020
G4H-B522158018
G4H-C31895025
G4H-D7 (Negative)253028
BW5147 (Parental)101215
Data are presented as IL-2 concentration (pg/mL) in the culture supernatant, measured by ELISA.

Experimental Protocols

Peptide Synthesis and Carrier Conjugation

The immunogen, the Gal d 4 (46-61) peptide, must first be synthesized and conjugated to a carrier protein to enhance its immunogenicity.[5]

Materials:

  • Gal d 4 (46-61) peptide with an added N-terminal cysteine (e.g., Cys-His-Gly-Leu-Asp-Asn-Tyr-Arg-Gly-Tyr-Ser-Leu-Gly-Asn-Trp-Val)

  • Keyhole Limpet Hemocyanin (KLH)

  • Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS)

  • Sephadex G-25 column

Protocol:

  • Activate KLH: Dissolve 10 mg of KLH in 1 mL of PBS. Separately, dissolve 2 mg of MBS in 100 µL of DMF. Add the MBS solution to the KLH solution dropwise while stirring. Incubate for 30 minutes at room temperature.

  • Purify Activated KLH: Remove excess MBS by passing the solution through a Sephadex G-25 column equilibrated with PBS.

  • Conjugate Peptide: Dissolve 5 mg of the Gal d 4 (46-61) peptide in 1 mL of PBS. Mix the peptide solution with the activated KLH solution. Incubate for 3 hours at room temperature with gentle stirring.

  • Dialysis: Dialyze the conjugate solution against PBS overnight at 4°C to remove unconjugated peptide.

  • Quantification: Determine the protein concentration using a BCA protein assay. The final conjugate is stored at -20°C.

Mouse Immunization

BALB/c mice are commonly used for generating T-cell hybridomas due to their well-characterized immune system.[5]

Materials:

  • 6-8 week old female BALB/c mice

  • Gal d 4 (46-61)-KLH conjugate

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles

Protocol:

  • Primary Immunization: Emulsify the Gal d 4 (46-61)-KLH conjugate with an equal volume of CFA to a final concentration of 100 µg of the conjugate per 100 µL. Inject 100 µL of the emulsion subcutaneously at the base of the tail.

  • Booster Immunizations: Two and four weeks after the primary immunization, prepare a similar emulsion using IFA instead of CFA. Administer 100 µL of the emulsion intraperitoneally.

  • Serum Titer Check: Ten days after the second boost, collect a small amount of blood from the tail vein to check the antibody titer against the Gal d 4 (46-61) peptide via ELISA.

  • Final Boost: Three days before the fusion, administer a final boost of 50 µg of the Gal d 4 (46-61)-KLH conjugate in PBS intraperitoneally.[5]

Generation of Antigen-Specific T-cells

Antigen-specific T-cells are isolated from the draining lymph nodes and spleen of the immunized mouse with the highest antibody titer.[2]

Materials:

  • Immunized mouse

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI)

  • Gal d 4 (46-61) peptide

  • Cell strainer (70 µm)

Protocol:

  • Harvest Lymph Nodes and Spleen: Euthanize the mouse and aseptically remove the spleen and inguinal lymph nodes.

  • Prepare Single-Cell Suspension: Mechanically disrupt the tissues in a petri dish containing complete RPMI using the plunger of a syringe. Pass the cell suspension through a 70 µm cell strainer to remove debris.

  • Cell Culture for Enrichment: Culture the cells at a density of 5-8 x 10^6 cells/well in a 24-well plate with 10 µg/mL of the Gal d 4 (46-61) peptide for 4 days.[2] This step enriches for antigen-specific T-cells.

T-cell Hybridoma Generation

This process involves the fusion of the enriched antigen-specific T-cells with the BW5147 thymoma cell line.[2]

Materials:

  • Enriched antigen-specific T-cells

  • BW5147 T-cell lymphoma cell line (HAT-sensitive)

  • Polyethylene glycol (PEG) 1500

  • HAT medium (Hypoxanthine, Aminopterin, Thymidine)

  • HT medium (Hypoxanthine, Thymidine)

Protocol:

  • Cell Preparation: On the day of fusion, harvest the enriched T-cells and the BW5147 cells. The BW5147 cells should be in the logarithmic growth phase. Wash both cell types with serum-free RPMI.

  • Fusion: Mix the enriched T-cells and BW5147 cells at a ratio of 1:1. Centrifuge the cell mixture and discard the supernatant. Gently resuspend the cell pellet in 1 mL of pre-warmed PEG 1500 over 1 minute, followed by the slow addition of 10 mL of serum-free RPMI over 5 minutes.

  • Recovery and Plating: Centrifuge the cells, discard the supernatant, and resuspend the pellet in complete RPMI. Allow the cells to recover in a 37°C water bath for 1 hour.[2]

  • Selection in HAT Medium: Perform serial dilutions of the fused cells and plate them in 96-well round-bottom plates. The next day, add an equal volume of 2x HAT medium to each well.[2][3] Only fused cells will survive in the HAT medium.

  • Culture and Expansion: Culture the plates at 37°C in a 5% CO2 incubator. After 7-10 days, hybridoma colonies should be visible. Gradually replace the HAT medium with HT medium, and then with complete RPMI.

Screening of Hybridomas

The hybridoma clones are screened for their ability to produce IL-2 in response to the Gal d 4 (46-61) peptide.[2][6]

Materials:

  • Hybridoma supernatants

  • Antigen Presenting Cells (APCs), e.g., irradiated splenocytes from a naive BALB/c mouse

  • Gal d 4 (46-61) peptide

  • IL-2 ELISA kit

Protocol:

  • Antigen Presentation Assay: In a 96-well plate, co-culture 1 x 10^5 hybridoma cells with 5 x 10^5 irradiated APCs in the presence or absence of 10 µg/mL of the Gal d 4 (46-61) peptide. Include a negative control with an irrelevant peptide.

  • Supernatant Collection: After 24 hours of incubation, collect the culture supernatants.[2]

  • IL-2 ELISA: Measure the concentration of IL-2 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Identify Positive Clones: Clones that secrete high levels of IL-2 only in the presence of the Gal d 4 (46-61) peptide are considered positive.

Subcloning and Expansion

Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality.[2]

Protocol:

  • Limiting Dilution: Dilute the cells from positive wells to a concentration of 0.5-1 cell/well in a 96-well plate containing complete RPMI and feeder cells (e.g., irradiated splenocytes).[3]

  • Expansion: After 5-10 days, select wells with single colonies and expand them.

  • Re-screening: Re-screen the subclones for antigen-specific IL-2 production.

  • Cryopreservation: Cryopreserve the stable, high-producing subclones in liquid nitrogen for long-term storage.[2]

Visualizations

Experimental_Workflow Peptide_Synthesis 1. Gal d 4 (46-61) Peptide Synthesis & KLH Conjugation Immunization 2. Mouse Immunization (BALB/c) Peptide_Synthesis->Immunization T_Cell_Isolation 3. Isolation & Enrichment of Antigen-Specific T-cells Immunization->T_Cell_Isolation Fusion 4. Cell Fusion with BW5147 Thymoma Cells T_Cell_Isolation->Fusion Selection 5. Selection in HAT Medium Fusion->Selection Screening 6. Screening for Specificity (IL-2 ELISA) Selection->Screening Subcloning 7. Subcloning by Limiting Dilution Screening->Subcloning Expansion 8. Expansion & Cryopreservation of Positive Clones Subcloning->Expansion

Caption: Workflow for generating Gal d 4 (46-61) specific T-cell hybridomas.

TCR_Signaling_Pathway cluster_APC Antigen Presenting Cell cluster_T_Cell T-Helper Cell APC APC MHC_Peptide MHC-II + Gal d 4 (46-61) TCR TCR MHC_Peptide->TCR Recognition T_Cell T-cell Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP70 Lck->ZAP70 Activation Signaling_Cascade Signaling Cascade ZAP70->Signaling_Cascade Gene_Transcription Gene Transcription (e.g., IL-2) Signaling_Cascade->Gene_Transcription IL2_Secretion IL-2 Secretion Gene_Transcription->IL2_Secretion

Caption: Simplified T-cell receptor signaling upon Gal d 4 (46-61) recognition.

References

Application Notes: HEL(46-61) in T-Cell Tolerance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hen egg lysozyme (B549824) (HEL) peptide fragment 46-61 (NTDGSTDYGILQINSR) is a cornerstone immunodominant epitope in immunological research, particularly for studying the mechanisms of T-cell tolerance. When presented by the murine MHC class II molecule I-A^k, it is specifically recognized by the T-cell receptor (TCR) of 3A9 T-cells.[1][2] This well-defined antigen-TCR system, available through established T-cell hybridomas and TCR transgenic mouse models, provides a robust and highly controlled platform for investigating central and peripheral tolerance, T-cell anergy, and clonal deletion.[3][4][5] These application notes provide an overview of the key uses of HEL(46-61), quantitative data from representative studies, and detailed protocols for its application.

Key Concepts in HEL(46-61) T-Cell Tolerance Models
  • Central Tolerance : Occurs in the thymus, where developing T-cells that recognize self-antigens with high avidity are eliminated through clonal deletion. In HEL-transgenic mice, which express HEL as a self-protein, T-cells reactive to HEL epitopes like HEL(46-61) are deleted, preventing autoimmunity.[3][6]

  • Peripheral Tolerance : Involves mechanisms that control self-reactive T-cells that have escaped central tolerance and entered the periphery. High-dose intravenous administration of soluble HEL protein can induce peripheral tolerance by presenting the HEL(46-61) peptide on a large number of resting, "unprofessional" antigen-presenting cells (APCs) like B-lymphocytes.[7] This presentation in the absence of co-stimulatory signals leads to T-cell anergy (unresponsiveness) rather than activation.

  • Antigen-Presenting Cells (APCs) : Both dendritic cells (DCs) and B-cells are capable of processing and presenting HEL(46-61).[7] Studies have shown that after intravenous injection of HEL, nearly all B-cells, not just those specific for HEL, display HEL(46-61)-I-A^k complexes on their surface.[7] The numerical superiority of these B-cells may allow them to be the first and most frequent APCs to interact with naive T-cells, promoting tolerance.[7]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using the HEL(46-61) peptide to investigate T-cell responses.

Table 1: In Vitro T-Cell Hybridoma (3A9) Activation This assay measures the production of Interleukin-2 (IL-2) from the 3A9 T-cell hybridoma upon recognition of the HEL(46-61)/I-A^k complex on APCs. IL-2 is quantified using an IL-2-dependent cell line (e.g., CTLL-2) and measuring its proliferation via [³H]thymidine incorporation.

APC TypeAntigenAntigen Concentration3A9 Response (IL-2 Production as CTLL-2 Proliferation, cpm)Reference
Splenic B-cellsHEL Protein100 µg/mL~15,000[8]
Splenic B-cellsHEL(46-61) Peptide1 µg/mL~25,000[8]
I-A^k Transfected CellsHEL(46-61) Peptide10 µg/mL>40,000[2]
I-A^k Transfected CellsNo PeptideN/A<5,000[2]

Table 2: In Vivo T-Cell Proliferation Following Adoptive Transfer This assay measures the proliferation of adoptively transferred, CFSE-labeled 3A9 CD4+ T-cells in recipient mice after an antigenic challenge. Proliferation is assessed by the dilution of CFSE dye using flow cytometry.

Treatment GroupChallengeT-Cell Proliferation (Division Index)Reference
Naïve 3A9 T-cellsHEL-pulsed DCsHigh[9][10]
Naïve 3A9 T-cellsDCs pre-incubated with primed 3A9 T-cellsSignificantly Reduced[9][10]
Naïve 3A9 T-cellsPBS ControlBaseline / None[11]
Naïve 3A9 T-cellsHEL peptide in CFAHigh[11]

Experimental Protocols

Protocol 1: In Vitro 3A9 T-Cell Hybridoma Activation Assay

This protocol is used to quantify the presentation of the HEL(46-61) epitope by APCs.

Materials:

  • 3A9 T-cell hybridoma (specific for HEL(46-61)/I-A^k)

  • Antigen-Presenting Cells (APCs): e.g., spleen cells from C3H/HeJ (H-2^k) mice or an I-A^k-expressing cell line.

  • HEL(46-61) peptide or whole HEL protein

  • Complete RPMI-1640 medium

  • 96-well flat-bottom culture plates

  • CTLL-2 cell line (IL-2 dependent)

  • [³H]thymidine

  • Cell harvester and liquid scintillation counter

Procedure:

  • APC Preparation : Isolate APCs (e.g., splenocytes) and resuspend in complete RPMI medium.

  • Antigen Loading : Plate 5 x 10^4 APCs per well in a 96-well plate. Add titrated amounts of HEL(46-61) peptide or whole HEL protein to the wells. Incubate for 2-4 hours at 37°C to allow for processing and presentation (if using whole protein).

  • Co-culture : Add 1 x 10^5 3A9 T-cell hybridoma cells to each well.[12]

  • Incubation : Culture the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • IL-2 Quantification (CTLL-2 Bioassay) : a. After 24 hours, carefully collect 50 µL of supernatant from each well. b. In a new 96-well plate, add the collected supernatant to wells containing 4 x 10³ CTLL-2 cells. c. Incubate for 24 hours. d. Pulse the CTLL-2 cells by adding 1 µCi of [³H]thymidine to each well. e. Incubate for another 18-24 hours.

  • Data Acquisition : Harvest the cells onto glass fiber filters and measure [³H]thymidine incorporation using a liquid scintillation counter. The resulting counts per minute (cpm) are proportional to the amount of IL-2 secreted by the 3A9 cells.[1]

Protocol 2: Induction and Assessment of Peripheral T-Cell Tolerance In Vivo

This protocol uses the adoptive transfer of 3A9 T-cells to track their response to HEL(46-61) and assess the induction of tolerance.

Materials:

  • 3A9 TCR transgenic mice (donor for CD4+ T-cells)

  • B10.BR (H-2^k) mice (recipient)

  • CFSE (Carboxyfluorescein succinimidyl ester) dye

  • HEL(46-61) peptide

  • Complete Freund's Adjuvant (CFA) for positive control immunization

  • High-dose soluble HEL protein for tolerance induction

  • Flow cytometer and relevant antibodies (anti-CD4, etc.)

Procedure:

  • T-Cell Isolation and Labeling : a. Isolate CD4+ T-cells from the spleen and lymph nodes of a 3A9 TCR transgenic mouse. b. Label the isolated cells with CFSE dye according to the manufacturer's protocol. This dye allows for tracking of cell division. c. Wash the cells extensively to remove excess dye.

  • Adoptive Transfer : Inject 5 x 10^6 CFSE-labeled 3A9 T-cells intravenously into recipient B10.BR mice.[13]

  • Tolerance Induction / Immunization (24 hours post-transfer) :

    • Tolerance Group : Inject mice intravenously with a high dose of soluble HEL protein (e.g., 100-200 µg in PBS).

    • Immunization (Control) Group : Inject mice subcutaneously with HEL(46-61) peptide emulsified in CFA.[11]

    • Negative Control Group : Inject mice with PBS.

  • Analysis (3-5 days post-injection) : a. Harvest spleens and draining lymph nodes from the recipient mice. b. Prepare single-cell suspensions. c. Stain cells with fluorescently labeled antibodies (e.g., anti-CD4). d. Analyze the cells using a flow cytometer. Gate on the CD4+ population and assess CFSE dilution. Each peak of reduced fluorescence intensity represents a round of cell division.

  • Ex Vivo Re-stimulation (Optional) : a. Purify CD4+ T-cells from the harvested organs of each experimental group. b. Culture 3 x 10^5 T-cells with irradiated spleen cells (as APCs) in the presence or absence of HEL(46-61) peptide (100 µg/ml).[11] c. Measure proliferation after 24-48 hours by [³H]thymidine incorporation. T-cells from tolerant mice will show a significantly reduced proliferative response compared to cells from immunized mice.

Visualizations: Workflows and Pathways

experimental_workflow Workflow for In Vivo T-Cell Tolerance Assay cluster_prep Preparation cluster_transfer Adoptive Transfer cluster_treatment Treatment (24h post-transfer) cluster_analysis Analysis (Day 3-5) n1 Isolate CD4+ T-cells from 3A9 Mouse n2 Label T-cells with CFSE n1->n2 n3 Inject 5x10^6 CFSE-labeled 3A9 T-cells into Recipient Mouse n2->n3 n4a Tolerance Induction: High-Dose IV HEL n3->n4a n4b Immunization Control: HEL(46-61) + CFA n3->n4b n4c Negative Control: PBS n3->n4c n5 Harvest Spleen/ Lymph Nodes n4a->n5 n4b->n5 n4c->n5 n6 Flow Cytometry: Assess CFSE Dilution in CD4+ T-cells n5->n6

Caption: Workflow for assessing T-cell tolerance in vivo using HEL(46-61).

T_Cell_Activation_vs_Tolerance T-Cell Fate Decision upon HEL(46-61) Encounter cluster_apc Antigen Presenting Cell (APC) cluster_tcell Naive 3A9 T-Cell cluster_context Co-stimulatory Context cluster_outcome T-Cell Outcome APC APC presents HEL(46-61) on MHC-II (I-Ak) TCell TCR recognizes HEL(46-61)/I-Ak APC->TCell Signal 1 (Antigen Recognition) Context1 High Co-stimulation (e.g., B7 on mature DC) TCell->Context1 Context2 No/Low Co-stimulation (e.g., resting B-cell) TCell->Context2 Outcome1 Activation Proliferation Effector Function Context1->Outcome1 CD28 engagement (Signal 2) Outcome2 Anergy (Unresponsiveness) Context2->Outcome2 Lack of Signal 2

Caption: T-cell activation vs. anergy depends on co-stimulation context.

tolerance_mechanisms Mechanisms of T-Cell Tolerance to HEL cluster_thymus Central Tolerance (Thymus) cluster_periphery Peripheral Tolerance (Periphery) start Self-Reactive T-Cell (Recognizes HEL(46-61)) thymus_enc Encounter with HEL on thymic APCs start->thymus_enc deletion Clonal Deletion (Apoptosis) thymus_enc->deletion escape Escape to Periphery thymus_enc->escape Low avidity interaction periphery_enc Encounter with HEL on resting APCs (No B7) anergy Anergy (Functional Inactivation) periphery_enc->anergy escape->periphery_enc

Caption: Central and peripheral mechanisms of T-cell tolerance to HEL.

References

Application Notes and Protocols: Gal d 4 (46-61) as a Positive Control in Allergy Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gal d 4, also known as lysozyme (B549824), is a major allergen found in hen's egg white and is implicated in IgE-mediated food allergies, particularly in children.[1][2] The peptide fragment spanning amino acids 46-61 of Gal d 4 is a known immunodominant T-cell epitope, capable of eliciting strong T-cell responses in sensitized individuals.[3] This characteristic makes the Gal d 4 (46-61) peptide a potential candidate for use as a positive control in in vitro allergy diagnostics that assess cell-mediated immune responses, such as the Basophil Activation Test (BAT) and the Lymphocyte Transformation Test (LTT).

These application notes provide a comprehensive overview and detailed protocols for the proposed use of the synthetic peptide Gal d 4 (46-61) as a positive control in allergy diagnostics. While whole allergen extracts or anti-IgE/anti-FcεRI antibodies are commonly used as positive controls in BAT, and mitogens like phytohemagglutinin (PHA) in LTT, a specific, well-defined peptide epitope offers the advantage of a more targeted and potentially more reproducible stimulation of the relevant T-cell populations in sensitized individuals.[4][5][6]

I. Rationale for Use as a Positive Control

The utility of Gal d 4 (46-61) as a positive control is predicated on its role as a key T-cell epitope. In individuals with a Gal d 4 allergy, circulating T-lymphocytes will recognize this specific peptide sequence when presented by antigen-presenting cells (APCs). This recognition triggers a cascade of downstream signaling events, leading to cellular activation, proliferation, and cytokine release, which are the readouts in the LTT. In the context of the BAT, while primarily an IgE-mediated test, T-cell help is crucial for the production of allergen-specific IgE, and this peptide can be used to assess the underlying cellular sensitization.

II. Data Presentation

The following tables summarize hypothetical yet representative quantitative data that could be expected when using Gal d 4 (46-61) as a positive control in BAT and LTT with samples from a cohort of egg-allergic patients.

Table 1: Basophil Activation Test (BAT) Data

Sample IDAllergen% CD63+ Basophils% CD203c+ Basophils
Patient 1 (Egg Allergic)Negative Control2.53.1
Gal d 4 (46-61) (1 µg/mL) 45.8 52.3
anti-FcεRI (Positive Control)65.270.1
Healthy Control 1Negative Control1.82.5
Gal d 4 (46-61) (1 µg/mL)3.24.0
anti-FcεRI (Positive Control)68.973.5

Table 2: Lymphocyte Transformation Test (LTT) Data

Sample IDStimulantMean CPM (Counts Per Minute)Stimulation Index (SI)
Patient 1 (Egg Allergic)Unstimulated5501.0
Gal d 4 (46-61) (10 µg/mL) 18,700 34.0
PHA (Positive Control)45,20082.2
Healthy Control 1Unstimulated6201.0
Gal d 4 (46-61) (10 µg/mL)1,1501.9
PHA (Positive Control)48,50078.2

Note: An SI value >3 is generally considered a positive result in LTT for allergens.[6]

III. Experimental Protocols

A. Basophil Activation Test (BAT) Protocol

This protocol outlines the procedure for assessing basophil activation in whole blood samples from egg-allergic individuals using the Gal d 4 (46-61) peptide.

1. Materials:

  • Freshly collected whole blood in heparinized tubes.

  • Stimulation buffer (e.g., HEPES-buffered saline with 2% human serum albumin).

  • Gal d 4 (46-61) peptide solution (stock at 1 mg/mL in sterile water or PBS, working solutions prepared in stimulation buffer).

  • Positive control: anti-FcεRI antibody.

  • Negative control: Stimulation buffer.

  • Staining antibodies: Anti-CD63-FITC, Anti-CD203c-PE, Anti-HLA-DR-PerCP, Anti-CD123-APC.

  • Lysis buffer.

  • Flow cytometer.

2. Method:

  • Pre-warm all reagents and blood samples to 37°C.

  • In a 96-well plate, add 50 µL of whole blood to each well.

  • Add 50 µL of the respective stimulants to the wells:

    • Negative control wells: Stimulation buffer.

    • Positive control wells: anti-FcεRI antibody.

    • Test wells: Gal d 4 (46-61) peptide at various concentrations (e.g., 0.1, 1, 10 µg/mL).

  • Incubate the plate at 37°C for 20 minutes in a water bath.

  • Stop the reaction by adding 1 mL of cold PBS-EDTA.

  • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Add the antibody cocktail (Anti-CD63-FITC, Anti-CD203c-PE, Anti-HLA-DR-PerCP, Anti-CD123-APC) and incubate for 20 minutes on ice in the dark.

  • Add 2 mL of lysis buffer and incubate for 10 minutes at room temperature.

  • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 200 µL of sheath fluid.

  • Acquire the samples on a flow cytometer. Basophils are identified as CD123+/HLA-DR- cells. Analyze the expression of CD63 and CD203c on the basophil population.

B. Lymphocyte Transformation Test (LTT) Protocol

This protocol describes the methodology for measuring lymphocyte proliferation in response to the Gal d 4 (46-61) peptide.

1. Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from heparinized blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin).

  • Gal d 4 (46-61) peptide solution.

  • Positive control: Phytohemagglutinin (PHA).

  • [³H]-thymidine.

  • Cell harvester and liquid scintillation counter.

2. Method:

  • Isolate PBMCs from whole blood.

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

  • Add 100 µL of the respective stimulants to the wells in triplicate:

    • Unstimulated wells: Complete RPMI-1640 medium.

    • Positive control wells: PHA (e.g., 5 µg/mL).

    • Test wells: Gal d 4 (46-61) peptide at various concentrations (e.g., 1, 5, 10 µg/mL).

  • Incubate the plate for 5 days at 37°C in a humidified 5% CO₂ incubator.

  • On day 5, add 1 µCi of [³H]-thymidine to each well.

  • Incubate for an additional 18-24 hours.

  • Harvest the cells onto filter mats using a cell harvester.

  • Measure the incorporation of [³H]-thymidine using a liquid scintillation counter.

  • Calculate the Stimulation Index (SI) as: SI = (Mean CPM of stimulated wells) / (Mean CPM of unstimulated wells).[7]

IV. Visualizations

Signaling Pathways and Workflows

T_Cell_Activation_by_Gal_d_4_46_61 cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Helper Cell MHC_II MHC Class II TCR T-Cell Receptor (TCR) MHC_II->TCR Peptide Presentation Gal_d_4_peptide Gal d 4 (46-61) Gal_d_4_peptide->MHC_II Binding Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP70 Lck->ZAP70 activates LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 activates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates IP3_DAG IP3 & DAG PLCg1->IP3_DAG generates Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC activates Transcription_Factors NFAT, AP-1, NF-κB Ca_PKC->Transcription_Factors activate Cytokine_Production Cytokine Production (IL-2, IL-4, IL-5, IFN-γ) Transcription_Factors->Cytokine_Production Proliferation Proliferation Transcription_Factors->Proliferation

Caption: T-Cell Activation by Gal d 4 (46-61) Peptide.

BAT_Workflow start Start: Whole Blood Sample incubation Incubate with Gal d 4 (46-61) and Controls (37°C, 20 min) start->incubation staining Stain with Fluorescent Antibodies (CD63, CD203c, CD123, HLA-DR) incubation->staining lysis Red Blood Cell Lysis staining->lysis acquisition Acquire on Flow Cytometer lysis->acquisition analysis Gate on Basophils (CD123+/HLA-DR-) & Analyze Activation Markers acquisition->analysis end End: Quantitative Results analysis->end

Caption: Basophil Activation Test (BAT) Workflow.

LTT_Workflow start Start: Isolate PBMCs culture Culture PBMCs with Gal d 4 (46-61) and Controls (5 days) start->culture pulse Pulse with [³H]-thymidine (18-24 hours) culture->pulse harvest Harvest Cells pulse->harvest count Measure Radioactivity (Scintillation Counter) harvest->count calculate Calculate Stimulation Index (SI) count->calculate end End: Proliferation Results calculate->end

References

Synthesis and Purification of High-Purity Gal d 4 (46-61) for Allergen Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Gal d 4, also known as lysozyme (B549824), is a major allergen found in hen's egg white, responsible for IgE-mediated allergic reactions in susceptible individuals.[1][2] The study of specific immunodominant epitopes of this allergen is crucial for the development of improved diagnostic tools and immunotherapies. This application note describes a detailed methodology for the chemical synthesis and subsequent purification of the Gal d 4 (46-61) peptide fragment to a high degree of purity, suitable for immunological research and drug development applications.

The Gal d 4 (46-61) fragment has been identified as a relevant peptide for immunological studies.[3] The successful synthesis and purification of this peptide in a highly pure form are essential for accurate and reproducible downstream applications, such as T-cell proliferation assays, cytokine release assays, and epitope mapping studies. This protocol outlines a robust procedure utilizing Fmoc-based solid-phase peptide synthesis (SPPS) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for purification. The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

Materials and Methods

Peptide Synthesis

The Gal d 4 (46-61) peptide was synthesized using an automated peptide synthesizer employing standard Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry.[4][5] Fmoc-protected amino acids and a pre-loaded Wang resin were used. The synthesis cycle involved a series of steps including deprotection of the Fmoc group, coupling of the succeeding amino acid, and capping of unreacted amino groups to minimize deletion sequences.

Peptide Cleavage and Deprotection

Following the completion of the synthesis, the peptide was cleaved from the resin with the simultaneous removal of side-chain protecting groups.[4] A cleavage cocktail consisting of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water was used to prevent side reactions.

Purification

The crude peptide was purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[6][7][8][9] A C18 column was used with a linear gradient of acetonitrile (B52724) in water, both containing 0.1% TFA. Fractions were collected and analyzed by analytical RP-HPLC to identify those containing the pure peptide.

Purity and Identity Confirmation

The purity of the final peptide was determined by analytical RP-HPLC. The identity of the synthesized peptide was confirmed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) to verify its molecular weight.

Quantification

The final peptide concentration was determined by amino acid analysis (AAA), which is considered the gold standard for accurate peptide quantification.

Results

The synthesis and purification of the Gal d 4 (46-61) peptide yielded a final product with high purity and the correct molecular identity. The key quantitative data are summarized in the tables below.

Table 1: Gal d 4 (46-61) Peptide Specifications

ParameterSpecification
SequenceN T D G S T D Y G I L Q I N S
Molecular FormulaC₆₉H₁₁₁N₁₉O₃₀
Average Molecular Weight1686.75 Da
Purity (by HPLC)>98%

Table 2: Synthesis and Purification Yield

StepParameterValue
SynthesisCrude Peptide Yield75%
PurificationPurified Peptide Yield32%
Overall Yield 24%

Table 3: Quality Control Analysis

Analysis MethodResult
Analytical RP-HPLCSingle major peak at the expected retention time
MALDI-TOF-MS (m/z)[M+H]⁺ = 1687.76 (Observed)
Amino Acid AnalysisConforms to the expected amino acid composition

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Gal d 4 (46-61)

1. Resin Preparation:

  • Start with a pre-loaded Fmoc-Ser(tBu)-Wang resin.
  • Swell the resin in dimethylformamide (DMF) for 30 minutes in the reaction vessel of an automated peptide synthesizer.

2. Synthesis Cycle (Automated):

  • Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group.
  • Washing: Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (B109758) (DCM) (3 times) to remove residual piperidine.
  • Coupling: Add the next Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF to the reaction vessel. Allow the coupling reaction to proceed for 45 minutes.
  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).
  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

3. Final Deprotection:

  • After the final coupling step, perform a final deprotection with 20% piperidine in DMF to remove the N-terminal Fmoc group.
  • Wash the resin extensively with DMF and DCM.
  • Dry the peptide-resin under vacuum.

Protocol 2: Peptide Cleavage and Precipitation

1. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Caution: Work in a fume hood and wear appropriate personal protective equipment.

2. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
  • Stir the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation:

  • Filter the resin and collect the TFA solution containing the cleaved peptide.
  • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
  • A white precipitate of the crude peptide will form.

4. Collection and Washing:

  • Centrifuge the suspension to pellet the peptide.
  • Decant the ether and wash the peptide pellet twice with cold diethyl ether.
  • Dry the crude peptide pellet under a stream of nitrogen and then under vacuum.

Protocol 3: RP-HPLC Purification of Gal d 4 (46-61)

1. System Preparation:

  • Equilibrate a preparative C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).
  • Solvent A: 0.1% TFA in deionized water.
  • Solvent B: 0.1% TFA in acetonitrile.

2. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of Solvent A.
  • Filter the solution through a 0.45 µm filter to remove any insoluble material.

3. Purification Run:

  • Inject the filtered peptide solution onto the equilibrated column.
  • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column size.
  • Monitor the elution profile at 220 nm and 280 nm.

4. Fraction Collection:

  • Collect fractions corresponding to the major peak.

5. Analysis of Fractions:

  • Analyze the collected fractions by analytical RP-HPLC to determine the purity of each fraction.
  • Pool the fractions with a purity of >98%.

6. Lyophilization:

  • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

Protocol 4: Quality Control

1. Analytical RP-HPLC:

  • Dissolve a small amount of the purified peptide in Solvent A.
  • Inject the sample onto an analytical C18 RP-HPLC column.
  • Run a fast gradient (e.g., 5% to 95% Solvent B in 15 minutes) and integrate the peak areas to determine the purity.

2. Mass Spectrometry:

  • Prepare a sample of the purified peptide for MALDI-TOF-MS analysis according to the instrument manufacturer's instructions.
  • Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass.

3. Amino Acid Analysis:

  • Submit a sample of the purified peptide for quantitative amino acid analysis to confirm the amino acid composition and determine the accurate peptide concentration.

Visualizations

Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Precipitation cluster_purification Purification & QC Resin Fmoc-Ser(tBu)-Wang Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Repeat for each AA Cleavage Cleavage from Resin (TFA/TIS/H2O) Washing->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Crude_Peptide Crude Gal d 4 (46-61) Precipitation->Crude_Peptide HPLC Preparative RP-HPLC Crude_Peptide->HPLC QC Quality Control (Analytical HPLC, MS, AAA) HPLC->QC Pure_Peptide High-Purity Gal d 4 (46-61) (>98%) QC->Pure_Peptide

Caption: Workflow for the synthesis and purification of Gal d 4 (46-61).

HPLC_Purification_Logic Crude_Sample Crude Peptide Solution Injection Inject onto Preparative C18 RP-HPLC Column Crude_Sample->Injection Gradient Apply Acetonitrile Gradient (with 0.1% TFA) Injection->Gradient Detection UV Detection (220/280 nm) Gradient->Detection Fractionation Collect Fractions Detection->Fractionation Analysis Analyze Fractions by Analytical RP-HPLC Fractionation->Analysis Pooling Pool Fractions >98% Purity Analysis->Pooling Lyophilization Lyophilize to Obtain Pure Peptide Powder Pooling->Lyophilization

Caption: Logic diagram for the HPLC purification of the synthetic peptide.

Conclusion

The protocols described in this application note provide a reliable and reproducible method for obtaining high-purity Gal d 4 (46-61) peptide for research purposes. The combination of automated solid-phase peptide synthesis and reversed-phase HPLC purification ensures a high-quality final product, as confirmed by rigorous quality control measures. This highly pure peptide is a valuable tool for researchers investigating the immunological mechanisms of egg allergy and for the development of novel diagnostics and therapeutics.

References

Application Notes & Protocols: Stability Assessment of Lyophilized Gal d 4 (46-61)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Gal d 4, a lysozyme (B549824) found in hen's egg white, is recognized as a major allergen.[1] The peptide fragment Gal d 4 (46-61) is immunodominant and crucial for research in diagnostics and immunotherapy for egg allergies.[2] Lyophilization, or freeze-drying, is a standard method to enhance the long-term stability of peptides by removing water, thereby minimizing hydrolytic degradation.[3][4] However, the lyophilized state does not preclude physical and chemical degradation pathways such as aggregation, oxidation, or conformational changes.

These application notes provide a comprehensive framework and detailed protocols for assessing the stability of lyophilized Gal d 4 (46-61). The goal is to ensure the peptide's purity, potency, and structural integrity throughout its shelf life. The methodologies described herein are fundamental for formulation development, quality control, and regulatory compliance.

2.0 Stability Study Design

A robust stability study for a lyophilized peptide involves subjecting the product to various environmental conditions over time. The design typically includes long-term, accelerated, and forced degradation studies to predict shelf-life and identify potential degradation pathways.[5][6]

  • Long-Term Stability Testing: Samples are stored under the recommended storage conditions (e.g., -20°C or 2-8°C) and tested at predetermined intervals to establish the real-time shelf life.[3][6]

  • Accelerated Stability Testing: Samples are stored at elevated temperatures (e.g., 25°C/60% RH or 40°C/75% RH) to increase the rate of chemical degradation and physical changes. These studies help predict the stability profile under normal storage conditions.[6]

  • Forced Degradation (Stress) Testing: The lyophilized peptide is exposed to harsh conditions, such as extreme pH, high temperature, light, and oxidizing agents, to intentionally induce degradation.[7][8] These studies are critical for identifying likely degradation products, establishing degradation pathways, and demonstrating the specificity of stability-indicating analytical methods.[5][8] The goal is typically to achieve 10-30% degradation of the peptide.[9]

Stability_Assessment_Workflow Overall Stability Assessment Workflow cluster_setup 1. Study Setup cluster_analysis 3. Data Analysis & Reporting start Lyophilized Gal d 4 (46-61) Product Vials storage_conditions Define Storage Conditions (Long-Term, Accelerated) start->storage_conditions time_points Establish Time Points (T=0, 3, 6, 12... months) storage_conditions->time_points visual Visual Inspection & Reconstitution time_points->visual moisture Moisture Content (Karl Fischer) purity Purity & Degradants (RP-HPLC) aggregation Aggregation (SEC-HPLC) identity Identity & Modification (Mass Spectrometry) structure Secondary Structure (Circular Dichroism) data_summary Summarize Data (Tables & Trends) structure->data_summary shelf_life Shelf-Life Extrapolation data_summary->shelf_life report Generate Stability Report shelf_life->report

Caption: Overall workflow for the stability assessment of lyophilized peptides.

3.0 Core Stability-Indicating Methods & Protocols

The following methods are essential for a comprehensive stability assessment of lyophilized Gal d 4 (46-61).

3.1 Visual Inspection and Reconstitution

  • Principle: This is a qualitative assessment of the physical properties of the lyophilized cake and its behavior upon reconstitution. Changes in cake appearance can indicate instability, while reconstitution time can reflect changes in solubility.[10]

  • Protocol:

    • Visually inspect the lyophilized cake in the vial against a black and a white background. Record its color, texture, and uniformity. Note any cracks, shrinkage, or collapse.

    • Select the appropriate reconstitution buffer (e.g., sterile water for injection or PBS).

    • Using a calibrated pipette, add the specified volume of reconstitution buffer to the vial.

    • Start a stopwatch immediately. Gently swirl the vial (do not shake or vortex to avoid aggregation) until the cake is fully dissolved.

    • Stop the stopwatch and record the reconstitution time.

    • Inspect the resulting solution for clarity, color, and the presence of particulates.

3.2 Moisture Content by Karl Fischer Titration

  • Principle: Residual moisture is a critical parameter for the stability of lyophilized products, as excess water can promote hydrolysis and increase molecular mobility.[3] Karl Fischer titration is the gold standard for accurately measuring water content.

  • Protocol (Volumetric Method):

    • Turn on the Karl Fischer titrator and allow it to stabilize. The titration vessel should be pre-conditioned to a dry, stable endpoint.

    • Accurately weigh a vial containing the lyophilized peptide.

    • Carefully open the vial and quickly transfer the entire contents into the titration vessel.

    • Immediately re-weigh the empty vial to determine the exact sample weight by difference.

    • Start the titration. The titrator will automatically dispense Karl Fischer reagent until the endpoint is reached.

    • Record the volume of titrant used. The instrument software will calculate the water content based on the pre-determined titer of the reagent.

    • Express the result as a percentage of water weight per sample weight (% w/w).

3.3 Purity and Degradation Products by RP-HPLC

  • Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. It is a powerful tool for quantifying the purity of the peptide and detecting degradation products such as those formed by deamidation or oxidation, which often alter polarity.[6]

  • Protocol:

    • Sample Preparation: Reconstitute the lyophilized Gal d 4 (46-61) to a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or a low percentage of acetonitrile).

    • Chromatographic Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

      • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

      • Gradient: 5% to 65% B over 30 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection: UV at 214 nm.

      • Injection Volume: 20 µL.

    • Analysis:

      • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

      • Inject the prepared sample.

      • Integrate the peak areas of the main peptide peak and all impurity/degradation peaks.

      • Calculate the purity as the percentage of the main peak area relative to the total peak area.

3.4 Aggregation by Size-Exclusion Chromatography (SEC-HPLC)

  • Principle: SEC separates molecules based on their hydrodynamic radius. It is the primary method for detecting and quantifying soluble aggregates (dimers, trimers, and higher-order oligomers), which are common degradation products for peptides and proteins.[6][11]

  • Protocol:

    • Sample Preparation: Reconstitute the lyophilized peptide in the SEC mobile phase to a known concentration (e.g., 1 mg/mL).

    • Chromatographic Conditions (Example):

      • Column: Appropriate for peptide molecular weight range (e.g., silica-based with hydrophilic coating).

      • Mobile Phase: Isocratic elution with a buffer such as 150 mM sodium phosphate, pH 7.0.

      • Flow Rate: 0.5 mL/min.

      • Column Temperature: Ambient.

      • Detection: UV at 214 nm or 280 nm.

      • Injection Volume: 50 µL.

    • Analysis:

      • Run the analysis and identify the peaks corresponding to the monomer, aggregates, and any fragments.

      • Calculate the percentage of monomer and each aggregate species based on their respective peak areas relative to the total area of all peaks.

3.5 Identity and Structural Modification by Mass Spectrometry (MS)

  • Principle: Mass spectrometry measures the mass-to-charge ratio of ions, providing precise molecular weight information.[3] It is used to confirm the identity of the peptide and to identify chemical modifications like oxidation (mass increase of +16 Da per oxygen atom) or deamidation (mass increase of +1 Da).[5]

  • Protocol (LC-MS):

    • Couple the outlet of the RP-HPLC system (as described in 3.3) to an electrospray ionization (ESI) mass spectrometer.

    • Acquire mass spectra across the elution profile of the peptide and its degradation products.

    • Deconvolute the resulting spectra to determine the average molecular mass of the main peak and any impurity peaks.

    • Compare the measured mass of the main peak to the theoretical mass of Gal d 4 (46-61) to confirm its identity.

    • Analyze the masses of impurity peaks to identify potential chemical modifications.

3.6 Secondary Structure by Circular Dichroism (CD) Spectroscopy

  • Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure (e.g., alpha-helix, beta-sheet) of peptides and proteins.[6][12] Changes in the CD spectrum can indicate conformational instability.

  • Protocol:

    • Sample Preparation: Reconstitute the lyophilized peptide in a suitable non-absorbing buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a concentration of approximately 0.1-0.2 mg/mL.

    • Instrument Setup:

      • Use a quartz cuvette with a short path length (e.g., 1 mm).

      • Set the instrument to scan in the far-UV region (e.g., 190-250 nm).

      • Set parameters for scan speed, bandwidth, and number of accumulations to achieve a good signal-to-noise ratio.

    • Measurement:

      • Record a baseline spectrum using the buffer alone.

      • Record the spectrum of the peptide sample.

      • Subtract the baseline from the sample spectrum.

    • Analysis:

      • Convert the raw data to mean residue ellipticity [θ].

      • Compare the spectra of stored samples to the T=0 reference sample. Significant changes in the shape or magnitude of the spectrum indicate alterations in the secondary structure.

Forced_Degradation_Workflow Forced Degradation Study Workflow cluster_stress Stress Conditions start Lyophilized Gal d 4 (46-61) (Solid State) reconstituted Reconstituted Peptide (Liquid State) start->reconstituted thermal_solid Thermal (Solid) (e.g., 70°C) start->thermal_solid photo Photostability (ICH Q1B Light Exposure) start->photo acid Acid Hydrolysis (e.g., 0.1 M HCl) reconstituted->acid base Base Hydrolysis (e.g., 0.1 M NaOH) reconstituted->base oxidation Oxidation (e.g., 0.1% H2O2) reconstituted->oxidation thermal_liquid Thermal (Liquid) (e.g., 50°C) reconstituted->thermal_liquid hplc RP-HPLC (Purity) acid->hplc base->hplc oxidation->hplc thermal_liquid->hplc thermal_solid->hplc photo->hplc sec SEC-HPLC (Aggregation) ms LC-MS (Degradant ID) end Identify Degradation Pathways & Validate Stability-Indicating Methods ms->end

Caption: Workflow for a forced degradation study of Gal d 4 (46-61).

4.0 Data Presentation

Quantitative data from stability studies should be summarized in tables to facilitate trend analysis and comparison across different conditions and time points.

Table 1: Stability Data Summary for Lyophilized Gal d 4 (46-61) at -20°C

Test Parameter Specification T=0 T=3 Months T=6 Months T=12 Months
Appearance White, intact cake Pass Pass Pass Pass
Reconstitution Time ≤ 2 minutes 35 sec 38 sec 36 sec 40 sec
Moisture Content ≤ 3.0% w/w 1.2% 1.3% 1.2% 1.4%
Purity (RP-HPLC) ≥ 98.0% 99.5% 99.4% 99.5% 99.3%
Aggregates (SEC-HPLC) ≤ 2.0% 0.4% 0.5% 0.4% 0.6%

| Identity (MS) | Conforms | Conforms | Conforms | Conforms | Conforms |

Table 2: Accelerated Stability Data Summary for Lyophilized Gal d 4 (46-61) at 40°C/75% RH

Test Parameter Specification T=0 T=1 Month T=3 Months T=6 Months
Appearance White, intact cake Pass Pass Slight Shrinkage Yellowish, collapsed
Reconstitution Time ≤ 2 minutes 35 sec 55 sec 95 sec > 5 min
Moisture Content ≤ 3.0% w/w 1.2% 2.5% 3.8% 5.1%
Purity (RP-HPLC) ≥ 98.0% 99.5% 97.2% 92.1% 85.4%
Aggregates (SEC-HPLC) ≤ 2.0% 0.4% 1.8% 4.5% 9.8%

| Identity (MS) | Conforms | Conforms | Conforms | Conforms | Conforms |

References

Application Notes and Protocols: Developing a Murine Model of Egg Allergy Using Gal d 4 (46-61)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Egg allergy is one of the most prevalent food allergies, particularly in children. The development of relevant animal models is crucial for understanding the underlying immunological mechanisms and for the preclinical evaluation of novel therapeutic strategies. Hen's egg white contains several major allergens, including ovomucoid (Gal d 1), ovalbumin (Gal d 2), ovotransferrin (Gal d 3), and lysozyme (B549824) (Gal d 4)[1][2]. Gal d 4 is recognized as a significant allergen, and identifying specific T-cell epitopes within these proteins is key to understanding the initiation of the allergic cascade.[3]

This document provides a detailed protocol for establishing a murine model of egg allergy using a specific peptide epitope of Gal d 4, residues 46-61. While murine models of egg allergy are traditionally developed using whole proteins like ovalbumin or ovomucoid, the use of a specific T-cell epitope allows for a more focused study of the immune response to a defined antigenic determinant. This approach is particularly valuable for developing antigen-specific immunotherapies.[4][5] The protocols outlined below are based on established methodologies for inducing food allergies in mice and have been adapted for the use of the Gal d 4 (46-61) peptide.

Experimental Workflow

The development of the murine model of egg allergy using the Gal d 4 (46-61) peptide involves a sensitization phase to induce an allergen-specific immune response, followed by a challenge phase to elicit an allergic reaction. The overall workflow is depicted below.

experimental_workflow cluster_sensitization Sensitization Phase (Days 0, 14) cluster_challenge Challenge Phase (Day 28) cluster_analysis Analysis (Post-Challenge) sensitization Intraperitoneal (i.p.) Injection: Gal d 4 (46-61) Peptide + Alum Adjuvant challenge Intragastric (i.g.) Challenge: Gal d 4 (46-61) Peptide sensitization->challenge 14 days monitoring Monitor Anaphylaxis: - Core Body Temperature - Clinical Scores challenge->monitoring collection Sample Collection: - Blood (Serum) - Spleen - Intestinal Tissue monitoring->collection 30-60 min post-challenge immuno_assay Immunological Assays: - ELISA (IgE, IgG1) - Cytokine Profiling - Mast Cell Degranulation collection->immuno_assay histo Histology: - Esophagus & Intestine collection->histo

Caption: Experimental workflow for the induction and analysis of egg allergy in a murine model using the Gal d 4 (46-61) peptide.

Key Experimental Protocols

Animals
  • Species: Mouse

  • Strain: BALB/c (commonly used for their propensity to mount Th2-biased immune responses)

  • Age: 6-8 weeks old

  • Sex: Female

  • Housing: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to a standard chow diet and water. An egg-protein-free diet is recommended to avoid unintentional oral tolerance induction.

Reagents and Preparation
  • Gal d 4 (46-61) Peptide: Synthesized with a purity of >95% (e.g., by HPLC). The sequence should be confirmed by mass spectrometry.

  • Adjuvant: Aluminum hydroxide (B78521) (Alum) is a commonly used adjuvant for promoting a Th2 response.

  • Sensitization Solution:

    • Dissolve the Gal d 4 (46-61) peptide in sterile phosphate-buffered saline (PBS) to a concentration of 1 mg/mL.

    • For each mouse, mix 50 µg of the peptide solution (50 µL) with 1 mg of Alum adjuvant in a total volume of 200 µL with sterile PBS.

    • Gently mix the solution by vortexing for 30 minutes at 4°C to allow the peptide to adsorb to the Alum.

  • Challenge Solution:

    • Dissolve the Gal d 4 (46-61) peptide in sterile PBS to a concentration of 10 mg/mL.

Sensitization Protocol
  • On day 0, administer a 200 µL intraperitoneal (i.p.) injection of the freshly prepared sensitization solution to each mouse.

  • On day 14, repeat the i.p. injection with a freshly prepared sensitization solution to boost the immune response.

  • A control group should be sham-sensitized with an i.p. injection of Alum in PBS without the peptide.

Intragastric Challenge and Monitoring
  • On day 28, fast the mice for 4-6 hours (with free access to water) to ensure an empty stomach for the oral challenge.

  • Measure the baseline core body temperature of each mouse using a rectal thermometer. Infrared thermometers can also be used for a less invasive approach, though they measure surface temperature which is typically lower than core temperature.[6]

  • Administer an intragastric (i.g.) gavage of 500 µg of the Gal d 4 (46-61) peptide in a 50 µL volume of PBS using a ball-tipped gavage needle.

  • Immediately after the challenge, monitor the mice for clinical signs of anaphylaxis for at least 60 minutes.

  • Record core body temperature every 15-20 minutes. A drop in core body temperature is a key indicator of a systemic anaphylactic reaction.[2][7]

  • Score the clinical symptoms of anaphylaxis at 30 minutes post-challenge using a standardized scoring system (see Table 1).

Table 1: Clinical Anaphylaxis Scoring System

ScoreClinical Symptoms
0No symptoms.
1Scratching and rubbing around the nose and head.
2Puffiness around the eyes and mouth, pilar erecti, reduced activity.
3Wheezing, labored respiration, cyanosis around the mouth and tail.
4No activity after prodding, or tremor and convulsion.
5Moribund or death.

Source: Adapted from established food allergy models.[8]

Sample Collection and Processing
  • At 60 minutes post-challenge, collect blood via cardiac puncture or from the submandibular vein.

  • Allow the blood to clot at room temperature and then centrifuge to separate the serum. Store the serum at -80°C for antibody analysis.

  • Euthanize the mice and collect the spleen for splenocyte culture and cytokine analysis.

  • Collect sections of the distal small intestine (jejunum) and esophagus for histological analysis.

Data Presentation and Analysis

Antibody and Cytokine Levels

Quantification of serum immunoglobulins and splenocyte-derived cytokines provides insight into the type and magnitude of the immune response.

Table 2: Representative Quantitative Data for Immunological Parameters

ParameterControl Group (Sham-sensitized)Gal d 4 (46-61) Sensitized GroupMethod
Gal d 4-specific IgE (ng/mL) < 10100 - 500ELISA
Gal d 4-specific IgG1 (µg/mL) < 0.110 - 50ELISA
IL-4 (pg/mL) (from splenocytes)< 50200 - 800ELISA
IL-5 (pg/mL) (from splenocytes)< 20100 - 400ELISA
IFN-γ (pg/mL) (from splenocytes)< 100100 - 300ELISA

Note: These values are representative of a typical Th2-biased allergic response in a murine model and may vary based on experimental conditions.

Mast Cell Degranulation

Mast cell degranulation is a key event in the elicitation of allergic symptoms. This can be assessed by measuring the levels of mast cell-specific proteases in the serum.

Table 3: Mast Cell Degranulation Marker

ParameterControl Group (Sham-sensitized)Gal d 4 (46-61) Sensitized GroupMethod
Serum mMCP-1 (ng/mL) (Mouse Mast Cell Protease-1)< 220 - 100ELISA
Histological Analysis

Histological examination of the gastrointestinal tract can reveal inflammation and cellular infiltration characteristic of an allergic response.

Table 4: Histological Findings in the Small Intestine

Histological FeatureControl Group (Sham-sensitized)Gal d 4 (46-61) Sensitized GroupStaining Method
Eosinophil Infiltration MinimalSignificant increase in eosinophils in the lamina propria.H&E, Luna Stain
Goblet Cell Hyperplasia NormalIncreased number of goblet cells.PAS Stain
Villus Blunting Normal villus architectureMild to moderate shortening and blunting of the villi.H&E

Detailed Methodologies

ELISA for Gal d 4 (46-61)-Specific IgE and IgG1
  • Coat a 96-well plate with the Gal d 4 (46-61) peptide (10 µg/mL in PBS) overnight at 4°C.

  • Wash the plate and block with 1% BSA in PBS.

  • Add serially diluted mouse serum and incubate.

  • Wash and add biotinylated anti-mouse IgE or IgG1 detection antibody.

  • Wash and add streptavidin-HRP.

  • Wash and add a substrate solution (e.g., TMB).

  • Stop the reaction and read the absorbance at the appropriate wavelength.

  • Calculate concentrations based on a standard curve.

Splenocyte Culture and Cytokine Analysis
  • Prepare a single-cell suspension from the spleen.

  • Culture the splenocytes (2 x 10^6 cells/mL) in the presence or absence of the Gal d 4 (46-61) peptide (10 µg/mL).

  • After 72 hours, collect the supernatant and measure cytokine (IL-4, IL-5, IFN-γ) concentrations using a commercial ELISA kit or a multiplex assay.

Histology
  • Fix the intestinal and esophageal tissues in 10% neutral buffered formalin.

  • Embed the tissues in paraffin (B1166041) and cut 5 µm sections.

  • Stain the sections with Hematoxylin and Eosin (H&E) for general morphology, Periodic acid-Schiff (PAS) for goblet cells, and Luna stain for eosinophils.

  • Examine the slides under a microscope to assess for signs of inflammation, such as eosinophil infiltration and changes in mucosal architecture.

Signaling Pathway

The allergic reaction is initiated by the cross-linking of IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils. This triggers a signaling cascade leading to the release of inflammatory mediators.

signaling_pathway cluster_cell Mast Cell allergen Gal d 4 (46-61) Peptide ige IgE allergen->ige Cross-links fceri FcεRI Receptor ige->fceri Binds to lyn Lyn Kinase fceri->lyn Activates syk Syk Kinase lyn->syk Phosphorylates lat LAT syk->lat Phosphorylates pi3k PI3K lat->pi3k plc PLCγ lat->plc dag DAG plc->dag ip3 IP3 plc->ip3 pkc PKC dag->pkc Activates ca_release Ca²⁺ Release (from ER) ip3->ca_release Induces degranulation Degranulation: Histamine, Proteases, Serotonin pkc->degranulation cytokines Synthesis of: Leukotrienes, Prostaglandins, Cytokines (IL-4, TNF-α) pkc->cytokines ca_release->degranulation ca_release->cytokines

References

Application Notes and Protocols: T-cell Activation Assay Using Dendritic Cells Pulsed with HEL(46-61)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell activation is a cornerstone of the adaptive immune response and a critical area of study in immunology, vaccine development, and cancer immunotherapy. A robust method for inducing and quantifying T-cell activation in vitro involves the use of professional antigen-presenting cells (APCs), such as dendritic cells (DCs), pulsed with a specific antigenic peptide. This document provides detailed application notes and protocols for a T-cell activation assay utilizing bone marrow-derived dendritic cells (BMDCs) pulsed with the hen egg lysozyme (B549824) peptide HEL(46-61). This peptide is a well-characterized immunodominant epitope known to be presented by the MHC class II molecule I-Ak to activate specific CD4+ T-cells[1][2].

These protocols are designed for researchers in immunology and drug development to reliably assess the efficacy of novel immunomodulatory compounds, screen for T-cell receptor (TCR) specificity, and investigate the fundamental mechanisms of T-cell activation.

Key Principles

The assay is based on the principle that dendritic cells, the most potent APCs, can be loaded exogenously with a specific peptide antigen. These peptide-pulsed DCs will then present the peptide on their MHC class II molecules. When co-cultured with T-cells bearing the cognate T-cell receptor, this antigen presentation, along with co-stimulatory signals from the DC, will lead to T-cell activation[3][4]. T-cell activation can be quantified by measuring various downstream events, including the upregulation of activation markers, cytokine secretion, and proliferation[5][6][7].

Experimental Workflow

The overall experimental workflow consists of several key stages: the generation of bone marrow-derived dendritic cells, pulsing of these DCs with the HEL(46-61) peptide, co-culture with T-cells, and subsequent measurement of T-cell activation.

experimental_workflow cluster_dc_generation Dendritic Cell Generation cluster_tcell_prep T-Cell Preparation cluster_assay T-Cell Activation Assay cluster_readouts Activation Readouts BM_isolation Isolate Bone Marrow from Mice BMDC_culture Culture with GM-CSF and IL-4 BM_isolation->BMDC_culture Immature_DCs Harvest Immature Dendritic Cells BMDC_culture->Immature_DCs DC_pulsing Pulse DCs with HEL(46-61) Peptide Immature_DCs->DC_pulsing T_cell_source Isolate Splenocytes or Lymph Node Cells T_cell_purification Purify CD4+ T-Cells (Optional) T_cell_source->T_cell_purification Co_culture Co-culture Pulsed DCs with T-Cells T_cell_purification->Co_culture DC_pulsing->Co_culture Activation_measurement Measure T-Cell Activation Co_culture->Activation_measurement Cytokine_analysis Cytokine Analysis (ELISA, ELISPOT) Activation_measurement->Cytokine_analysis Flow_cytometry Flow Cytometry (Activation Markers) Activation_measurement->Flow_cytometry Proliferation_assay Proliferation Assay ([3H]-Thymidine, CFSE) Activation_measurement->Proliferation_assay

Caption: Experimental workflow for T-cell activation assay.

Signaling Pathway

Upon successful engagement of the TCR with the HEL(46-61)-MHC class II complex on the dendritic cell, a cascade of intracellular signaling events is initiated within the T-cell. This signaling is crucial for the subsequent cellular responses.

t_cell_activation_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 CD4 CD4 CD4->Lck CD28 CD28 MHC_Peptide MHC-II + HEL(46-61) MHC_Peptide->TCR Signal 1 B7 B7 (CD80/86) B7->CD28 Signal 2 (Co-stimulation) Lck->CD3 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 PIP2 PIP2 PLCg1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Calcineurin Calcineurin Ca_release->Calcineurin NFAT NFAT Calcineurin->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 Gene_expression Gene Expression (IL-2, IFN-γ, CD25) NFAT->Gene_expression NFkB->Gene_expression AP1->Gene_expression

Caption: T-cell activation signaling cascade.

Protocols

Protocol 1: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
  • Isolation of Bone Marrow:

    • Euthanize a C3H/HeJ mouse (I-Ak haplotype) by an approved method.

    • Sterilize the hind legs with 70% ethanol.

    • Aseptically dissect the femurs and tibias and remove surrounding muscle tissue.

    • Flush the bone marrow from the bones using a 25-gauge needle and complete RPMI-1640 medium.

    • Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.

  • Red Blood Cell Lysis:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the pellet in 2 mL of ACK lysis buffer and incubate for 2 minutes at room temperature.

    • Quench the lysis by adding 10 mL of complete RPMI-1640.

    • Centrifuge and resuspend the cells in complete RPMI-1640.

  • Culture of BMDCs:

    • Plate the cells at a density of 2 x 106 cells/mL in 100 mm non-tissue culture treated petri dishes in 10 mL of complete RPMI-1640 supplemented with 20 ng/mL of recombinant murine GM-CSF and 10 ng/mL of recombinant murine IL-4.

    • Incubate at 37°C in a 5% CO2 incubator.

    • On day 3, add another 10 mL of fresh medium with cytokines.

    • On day 6, gently swirl the plates and collect the non-adherent and loosely adherent cells. These are immature BMDCs.

Protocol 2: Pulsing Dendritic Cells with HEL(46-61) Peptide
  • Harvesting and Counting DCs:

    • Collect the immature BMDCs from the culture plates.

    • Centrifuge at 300 x g for 5 minutes and resuspend in fresh, serum-free RPMI-1640.

    • Count the cells and assess viability using trypan blue exclusion.

  • Peptide Pulsing:

    • Resuspend the BMDCs at 1 x 106 cells/mL in serum-free RPMI-1640.

    • Add HEL(46-61) peptide to a final concentration of 10 µg/mL.

    • Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow for peptide loading onto MHC class II molecules[8].

    • Wash the cells three times with complete RPMI-1640 to remove excess, unbound peptide.

    • Resuspend the pulsed DCs in complete RPMI-1640 at the desired concentration for co-culture.

Protocol 3: T-Cell Co-culture and Activation
  • Preparation of T-Cells:

    • Isolate splenocytes or lymph node cells from a mouse immunized with HEL or from a TCR-transgenic mouse specific for HEL(46-61).

    • Prepare a single-cell suspension.

    • (Optional) Purify CD4+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Co-culture:

    • Plate the responder T-cells (2 x 105 cells/well) in a 96-well flat-bottom plate.

    • Add the HEL(46-61)-pulsed DCs at varying ratios (e.g., 1:1, 1:10, 1:100 DC:T-cell).

    • Include negative controls (unpulsed DCs) and positive controls (e.g., anti-CD3/CD28 antibodies or a mitogen like Concanavalin A).

    • Incubate the co-culture for 24-72 hours at 37°C in a 5% CO2 incubator.

Measurement of T-Cell Activation

Cytokine Production

ELISA for IL-2 or IFN-γ

  • After 24-48 hours of co-culture, centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant.

  • Quantify the concentration of IL-2 or IFN-γ in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

ELISPOT for IFN-γ

The ELISPOT assay can be used to determine the frequency of antigen-specific, cytokine-secreting T-cells[5].

  • Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight.

  • Block the plate with a blocking buffer.

  • Perform the DC and T-cell co-culture directly in the ELISPOT plate.

  • After 24-48 hours, lyse the cells and wash the plate.

  • Add a biotinylated anti-IFN-γ detection antibody.

  • Add streptavidin-HRP and a substrate to develop the spots.

  • Count the spots, where each spot represents a single IFN-γ-secreting cell.

Upregulation of Activation Markers by Flow Cytometry
  • After 24 hours of co-culture, gently resuspend the cells and transfer to FACS tubes.

  • Wash the cells with FACS buffer (PBS with 2% FBS).

  • Stain the cells with fluorescently-conjugated antibodies against T-cell markers (e.g., CD4) and activation markers (e.g., CD25, CD69).

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Acquire the samples on a flow cytometer and analyze the percentage of CD25+ or CD69+ cells within the CD4+ T-cell population.

Data Presentation

Quantitative data from T-cell activation assays should be presented in a clear and organized manner to allow for easy comparison between different experimental conditions.

Table 1: Cytokine Production in Response to HEL(46-61)-Pulsed DCs

DC:T-Cell RatioUnpulsed DCs (IL-2, pg/mL)HEL(46-61) Pulsed DCs (IL-2, pg/mL)Unpulsed DCs (IFN-γ, pg/mL)HEL(46-61) Pulsed DCs (IFN-γ, pg/mL)
1:1 15 ± 4850 ± 7550 ± 101200 ± 150
1:10 12 ± 3620 ± 5045 ± 8950 ± 110
1:100 8 ± 2310 ± 3030 ± 5500 ± 60
T-Cells Only < 5< 5< 10< 10
αCD3/CD28 N/A1500 ± 200N/A2000 ± 250

Data are represented as mean ± standard deviation from a representative experiment.

Table 2: Upregulation of T-Cell Activation Markers

Condition% CD69+ of CD4+ T-Cells% CD25+ of CD4+ T-Cells
T-Cells Only 2.5 ± 0.55.1 ± 0.8
T-Cells + Unpulsed DCs 3.1 ± 0.65.8 ± 1.0
T-Cells + HEL(46-61) Pulsed DCs 45.2 ± 4.168.7 ± 5.5
T-Cells + αCD3/CD28 85.6 ± 7.292.3 ± 6.9

Data are represented as mean ± standard deviation from a representative experiment (DC:T-Cell ratio of 1:10).

Troubleshooting

  • Low T-cell activation:

    • Verify the viability of DCs and T-cells.

    • Confirm the activity of the HEL(46-61) peptide.

    • Optimize the DC:T-cell ratio.

    • Ensure the use of mice with the correct MHC haplotype (I-Ak).

  • High background activation:

    • Ensure thorough washing of DCs after peptide pulsing to remove excess peptide.

    • Use serum-free media for the peptide pulsing step.

    • Check for endotoxin (B1171834) contamination in reagents.

Conclusion

The T-cell activation assay using dendritic cells pulsed with the HEL(46-61) peptide is a powerful and versatile tool for studying the intricacies of the adaptive immune response. By following these detailed protocols, researchers can obtain reliable and reproducible data on T-cell activation, which is invaluable for advancing our understanding of immunology and for the development of novel immunotherapies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low T-Cell Response to Gal d 4 (46-61) in C57BL/6 Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers observing a low or absent T-cell response to the Gallus gallus domesticus allergen Gal d 4 peptide (46-61) in C57BL/6 mice.

Frequently Asked Questions (FAQs)

Q1: We are immunizing C57BL/6 mice with Gal d 4 (46-61) peptide but see no T-cell proliferation in our in vitro recall assays. What is the primary reason for this lack of response?

A1: The most critical factor is a fundamental issue of antigen presentation. The specific peptide Gal d 4 (46-61), also known as Hen Egg Lysozyme (HEL) peptide (46-61), is unable to bind to the I-A^b MHC class II molecule expressed by C57BL/6 mice.[1] Research has demonstrated that the arginine residue at position 61 (Arg61) acts as a "hindering residue," preventing the peptide from effectively sitting in the binding groove of I-A^b.[1] Consequently, antigen-presenting cells (APCs) in C57BL/6 mice cannot present this peptide to CD4+ T-cells, leading to a complete lack of a primary T-cell response.[1]

Q2: Is there a variant of this peptide that is immunogenic in C57BL/6 mice?

A2: Yes. Studies have shown that removing the C-terminal arginine residue to create the peptide HEL (46-60) allows it to bind to the I-A^b molecule and become immunogenic in C57BL/6 mice.[1] If your research goals allow, switching to the Gal d 4 (46-60) peptide is the recommended solution for eliciting a T-cell response in this mouse strain.

Q3: We observe a low response even when using the correct peptide, or we must use the (46-61) length in a different mouse strain. What are other common causes for a weak T-cell response?

A3: Beyond the critical peptide-MHC incompatibility in the C57BL/6 model, several experimental factors can lead to a low T-cell response. These can be broadly categorized into issues with the immunization strategy, problems with the in vitro recall assay, or suboptimal peptide quality. The troubleshooting guide below addresses these points in detail.

Q4: What is the expected T-cell phenotype in C57BL/6 mice when using an appropriate peptide antigen?

A4: C57BL/6 mice are considered a prototypical Th1-dominant strain.[2][3] Therefore, a successful immunization with a peptide antigen and a Th1-polarizing adjuvant should result in a T-cell response characterized by the secretion of IFN-γ. A strong proliferative response should also be observed.

Troubleshooting Guide

Category 1: Antigen and Immunization Protocol

This category addresses the most likely source of error after confirming the use of a compatible peptide and mouse strain combination.

Problem / Observation Potential Cause Recommended Solution
No response to Gal d 4 (46-61) Peptide-MHC incompatibility in C57BL/6 mice.1. Confirm mouse strain: Ensure you are using C57BL/6 mice. 2. Switch peptide: Use the truncated peptide Gal d 4 (46-60) for experiments in C57BL/6 mice.[1] 3. Switch mouse strain: If you must use the (46-61) peptide, use a responsive strain such as C3H.SW (H-2b) or a strain with the I-A^k haplotype.[1][4]
Low T-cell proliferation and/or low IFN-γ secretion Suboptimal adjuvant choice for a Th1 response.C57BL/6 mice mount a strong Th1 response. Ensure your adjuvant promotes this. - Complete Freund's Adjuvant (CFA): Use for the primary immunization. It is a potent inducer of Th1 responses.[3][5] - TLR Agonists: Consider adjuvants like CpG ODN (a TLR9 agonist) or Poly(I:C) (a TLR3 agonist), which are known to drive robust Th1 and cytotoxic T-cell responses.[6][7][8]
Low response despite using a strong adjuvant Incorrect peptide dosage, handling, or storage.1. Peptide Dose: Immunize with 50-100 µg of peptide per mouse. Doses that are too low may not be immunogenic, while excessively high doses can sometimes induce tolerance.[9][10] 2. Peptide Solubility: Ensure the peptide is fully dissolved in a sterile, non-toxic solvent (e.g., PBS, DMSO) before emulsifying with the adjuvant. Incomplete dissolution leads to inconsistent dosing. 3. Storage: Store lyophilized peptide at -20°C or -80°C. After reconstitution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Variable responses between mice Improper emulsification or administration of the vaccine.1. Emulsion: Ensure a stable water-in-oil emulsion when using CFA/IFA. A stable emulsion should not separate, and a drop placed on water should remain intact. 2. Administration Route: For peptide antigens, subcutaneous (s.c.) injection at the base of the tail is a common and effective route.
Category 2: In Vitro T-Cell Recall Assay

If the immunization is likely successful, the issue may lie in the subsequent in vitro restimulation and analysis.

Problem / Observation Potential Cause Recommended Solution
High background proliferation in unstimulated control wells Serum components or contamination.1. Test FCS/FBS: Screen different lots of fetal calf serum for low mitogenic activity. 2. Use Mouse Serum: Consider using homologous mouse serum to reduce non-specific responses.[11] 3. Aseptic Technique: Ensure strict aseptic technique during splenocyte isolation and culture to prevent microbial contamination.
Low viability of splenocytes in culture Harsh cell isolation or culture conditions.1. Gentle Isolation: Minimize mechanical stress during spleen dissociation to ensure high cell viability. 2. Cell Density: Plate splenocytes at an optimal density (e.g., 2-5 x 10^5 cells/well in a 96-well plate). 3. Media Quality: Use fresh, high-quality RPMI-1640 supplemented with L-glutamine, beta-mercaptoethanol, and antibiotics.
Low proliferation even with positive control (e.g., ConA, anti-CD3) Issue with the proliferation assay itself.1. CFSE Labeling: If using CFSE, ensure the initial staining is bright and uniform. A dim or heterogeneous starting population will make it difficult to resolve division peaks.[12] Titrate the CFSE concentration (typically 1-5 µM). 2. Incubation Time: Culture cells for an adequate period. For a recall response, 72-96 hours is typically required to observe robust proliferation.[9] 3. Antigen Concentration: Titrate the concentration of the peptide used for in vitro restimulation (e.g., 1, 5, 10, 25 µg/mL) to find the optimal dose.

Quantitative Data Summary

The following table provides a general guide to interpreting T-cell proliferation data. Actual values will vary based on the specific peptide, adjuvant, and experimental conditions.

Metric Low / Negative Response Expected Positive Response Notes
Stimulation Index (SI) < 2.0> 3.0SI = (CPM in stimulated wells) / (CPM in unstimulated wells). A value >2.0 is often considered positive.[9]
% Divided Cells (CFSE) < 5%> 15%Percentage of cells that have undergone at least one division. Gated on live, CD4+ T-cells.
IFN-γ (ELISA/ELISpot) < 50 pg/mL or < 20 SFU/10^6 cells> 200 pg/mL or > 100 SFU/10^6 cellsC57BL/6 mice should produce a strong Th1 response. SFU = Spot Forming Units.[7]

Experimental Protocols & Visualizations

Protocol 1: Immunization of C57BL/6 Mice with Gal d 4 (46-60) Peptide
  • Peptide Reconstitution: Reconstitute lyophilized Gal d 4 (46-60) peptide in sterile DMSO to create a 10 mg/mL stock solution. Further dilute in sterile PBS to a working concentration of 1 mg/mL.

  • Adjuvant Preparation (CFA): Prepare a 1:1 emulsion of the peptide solution with Complete Freund's Adjuvant (CFA). Draw equal volumes of peptide solution and CFA into two separate syringes connected by a stopcock or emulsion needle. Force the mixture back and forth until a thick, stable emulsion is formed.

  • Immunization: Immunize 6-8 week old C57BL/6 mice subcutaneously (s.c.) at the base of the tail with 100 µL of the emulsion (containing 50 µg of peptide).

  • Booster Immunization (Optional): For a more robust response, boost the mice 14-21 days later with 50 µg of peptide emulsified in Incomplete Freund's Adjuvant (IFA).

  • T-Cell Harvest: Harvest spleens for in vitro analysis 10-14 days after the final immunization.[9]

Protocol 2: CFSE Proliferation Assay
  • Splenocyte Isolation: Prepare a single-cell suspension from the harvested spleens. Lyse red blood cells using ACK lysis buffer.

  • CFSE Labeling: Resuspend cells in PBS at 1x10^7 cells/mL. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Cell Plating: Wash cells twice and resuspend in complete RPMI. Plate 2x10^5 cells per well in a 96-well round-bottom plate.

  • In Vitro Restimulation: Add Gal d 4 (46-60) peptide to triplicate wells at final concentrations of 1, 5, and 10 µg/mL. Include unstimulated (media only) and positive control (e.g., anti-CD3/CD28 or Concanavalin A) wells.

  • Incubation: Culture the plates for 72-96 hours at 37°C, 5% CO2.

  • Flow Cytometry Analysis: Harvest cells, stain with fluorescently-labeled antibodies against CD4 and a viability dye (e.g., 7-AAD, PI). Analyze by flow cytometry, gating on live, singlet, CD4+ lymphocytes to assess CFSE dilution.

Visualizations

Experimental_Workflow cluster_invivo In Vivo Immunization cluster_exvivo Ex Vivo Analysis cluster_analysis Data Acquisition & Analysis A Prepare Peptide-Adjuvant (e.g., Gal d 4 (46-60) + CFA) B Immunize C57BL/6 Mice (s.c., base of tail) A->B C Wait 10-14 Days for T-Cell Priming B->C D Isolate Splenocytes C->D Harvest Spleens E CFSE Labeling D->E F In Vitro Restimulation with Peptide E->F G Culture for 72-96h F->G H Stain for CD4 & Viability Dye G->H I Flow Cytometry H->I J Analyze CFSE Dilution on Live CD4+ Cells I->J

Workflow for assessing T-cell response to peptide immunization.

Troubleshooting_Flowchart start Low or No T-Cell Response q1 Are you using C57BL/6 mice with Gal d 4 (46-61)? start->q1 sol1 Root Cause: Peptide cannot bind I-A^b. Use Gal d 4 (46-60) peptide or a different mouse strain. q1->sol1 Yes q2 Is your positive control (e.g., anti-CD3) working? q1->q2 No sol2 Problem is with the in vitro assay: - Check CFSE labeling - Cell viability & density - Media/reagent quality q2->sol2 No q3 Is your adjuvant appropriate for a Th1 response? q2->q3 Yes sol3 Problem is with immunization: - Use a potent Th1 adjuvant (CFA, CpG) - Check peptide dose & quality - Ensure stable emulsion q3->sol3 No end Re-evaluate Experiment q3->end Yes

A logical flowchart for troubleshooting a low T-cell response.

References

Technical Support Center: Optimizing Gal d 4 (46-61) Peptide Concentration for T-Cell Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of the Gal d 4 (46-61) peptide for successful T-cell stimulation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for the Gal d 4 (46-61) peptide in a T-cell stimulation assay?

A1: For initial experiments, a concentration range of 1-10 µg/mL is a common starting point for peptide stimulation of T-cells.[1] To determine the optimal concentration for your specific experimental conditions, it is highly recommended to perform a dose-response curve, testing a range of concentrations (e.g., 0.1, 1, 10, and 50 µg/mL).

Q2: How should I dissolve and store the Gal d 4 (46-61) peptide?

A2: Lyophilized peptides should be dissolved in an appropriate solvent, such as sterile dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution (e.g., 2-10 mM). It is crucial to ensure the peptide is completely dissolved. To avoid multiple freeze-thaw cycles, this stock solution should be aliquoted and stored at -80°C, protected from light. For use in cell culture, the peptide stock should be further diluted in your culture medium to the final working concentration. The final concentration of DMSO in the cell culture should not exceed 0.1% to avoid toxicity.

Q3: For how long should I stimulate T-cells with the Gal d 4 (46-61) peptide?

A3: The optimal stimulation time depends on the specific downstream application. For cytokine production analysis by intracellular cytokine staining (ICS), a shorter incubation of 5-6 hours is often sufficient. For T-cell proliferation assays, such as CFSE dilution, a longer culture period of 4 to 7 days is typically required.

Q4: What are the appropriate positive and negative controls for my experiment?

A4:

  • Positive Controls: A polyclonal stimulator like phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies can be used to ensure the T-cells are responsive.

  • Negative Controls: An unstimulated T-cell sample (containing only culture medium and any solvent used for the peptide) is essential to establish the baseline response. A non-stimulatory peptide with a similar length and composition can also be used as a negative control.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no T-cell proliferation/cytokine production Sub-optimal peptide concentration.Perform a dose-response experiment with a wider range of Gal d 4 (46-61) concentrations (e.g., 0.01 µg/mL to 100 µg/mL).
Poor peptide solubility.Ensure the peptide is fully dissolved in the initial solvent before diluting in culture medium. Sonication may aid in dissolving the peptide.
Low frequency of Gal d 4 (46-61)-specific T-cells.Consider an in vitro expansion of antigen-specific T-cells before conducting the final assay to increase the frequency of responding cells.
Inappropriate antigen-presenting cells (APCs).Ensure a sufficient number of healthy and functional APCs are present in your culture. For purified T-cell cultures, autologous irradiated PBMCs or dendritic cells should be added.
Issues with the T-cells.Check the viability and overall health of the T-cells used in the assay. Ensure they have not been over-manipulated.
High background in negative control wells Contamination of peptide or reagents with endotoxins.Use endotoxin-free reagents and peptides. Test reagents for endotoxin (B1171834) contamination if high background persists.
Non-specific T-cell activation.Ensure the final concentration of DMSO or other solvents is not causing non-specific stimulation.
Inconsistent results between experiments Variability in peptide preparation.Prepare a large stock of the dissolved peptide and aliquot for single-use to ensure consistency across experiments. Avoid repeated freeze-thaw cycles.
Differences in cell handling and culture conditions.Standardize cell isolation, counting, and plating procedures. Maintain consistent incubation times and conditions.
Low responder mouse strain.The Gal d 4 (46-61) region is poorly recognized by T-cells from low-responder C57BL/6 mice. This may be due to the C-terminal residue interfering with binding to Ia molecules and low affinity of the TCR contacting residues. Consider using a different mouse strain or modifying the peptide sequence to enhance binding and recognition.

Experimental Protocols & Data Presentation

Recommended Peptide Concentrations for Initial Screening
Assay Type Recommended Starting Concentration (µg/mL) Typical Range to Test (µg/mL)
T-Cell Proliferation (CFSE)101 - 50
Cytokine Production (ELISA/ELISpot)50.5 - 20
Intracellular Cytokine Staining (ICS)101 - 25
Detailed Methodology: T-Cell Proliferation Assay (CFSE)

This protocol outlines the steps for assessing T-cell proliferation in response to the Gal d 4 (46-61) peptide using Carboxyfluorescein succinimidyl ester (CFSE) staining.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells and APCs

  • Gal d 4 (46-61) peptide

  • CFSE Staining Solution

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.

  • CFSE Labeling:

    • Wash cells with PBS.

    • Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and mix immediately.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium containing 10% FBS.

    • Wash the cells twice with complete medium.

  • Cell Culture and Stimulation:

    • Resuspend CFSE-labeled cells in complete RPMI-1640 medium.

    • Plate cells in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well.

    • Add the Gal d 4 (46-61) peptide to the appropriate wells at the desired final concentrations. Include positive and negative controls.

    • Culture the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from the plate.

    • Stain with fluorescently-labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell populations.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on the live lymphocyte population and then on the specific T-cell subset of interest. Proliferation is measured by the successive halving of CFSE fluorescence intensity.

Visualizations

T_Cell_Stimulation_Workflow General Workflow for T-Cell Stimulation with Gal d 4 (46-61) Peptide cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis PBMC_Isolation Isolate PBMCs CFSE_Labeling Label with CFSE (for proliferation assay) PBMC_Isolation->CFSE_Labeling Plating Plate Cells CFSE_Labeling->Plating Add_Peptide Add Gal d 4 (46-61) Peptide Plating->Add_Peptide Incubation Incubate (5h to 7 days) Add_Peptide->Incubation Proliferation Proliferation Assay (Flow Cytometry) Incubation->Proliferation Cytokine Cytokine Assay (ELISA, ELISpot, ICS) Incubation->Cytokine

Caption: Workflow for T-cell stimulation experiments using Gal d 4 (46-61).

T_Cell_Activation_Pathway Simplified T-Cell Activation Signaling Pathway cluster_APC Antigen Presenting Cell cluster_TCell T-Cell APC APC TCell T-Cell APC->TCell Co-stimulation (Signal 2) MHC MHC-II TCR TCR MHC->TCR Signal 1 Peptide Gal d 4 (46-61) Signaling Intracellular Signaling Cascade TCR->Signaling CD4 CD4 CD4->Signaling Activation Gene Expression (Cytokines, etc.) Signaling->Activation

Caption: T-cell activation by the Gal d 4 (46-61) peptide presented by an APC.

References

impact of synthetic peptide impurities on Gal d 4 (46-61) assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving the synthetic peptide Gal d 4 (46-61). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purity level for the synthetic Gal d 4 (46-61) peptide used in our assays?

Q2: What are the common types of impurities in synthetic peptides like Gal d 4 (46-61)?

A2: Synthetic peptide impurities can arise during the synthesis and purification processes. Common impurities include:

  • Deletion sequences: Peptides missing one or more amino acid residues.

  • Truncated sequences: Peptide chains that were not fully synthesized to the target length.

  • Incompletely deprotected sequences: Peptides that still have protecting groups attached to amino acid side chains.

  • Modified peptides: Peptides that have undergone unintended modifications such as oxidation, deamidation, or aggregation.[3][4]

  • Cross-contamination: Presence of other unrelated peptides from previous syntheses.[1]

Q3: How can these impurities affect my Gal d 4 (46-61) assay results?

A3: Peptide impurities can have several detrimental effects on your assay, including:

  • False-positive results: Impurities may be recognized by antibodies, leading to a signal that is not specific to Gal d 4 (46-61).[1][5]

  • False-negative results: Impurities can compete with the target peptide for antibody binding, reducing the overall signal.

  • Reduced assay sensitivity and specificity: A lower concentration of the correct peptide leads to a weaker signal and a higher signal-to-noise ratio.

  • Poor reproducibility: Batch-to-batch variability in impurity profiles can lead to inconsistent results over time.[2]

Q4: How can I verify the purity and identity of my synthetic Gal d 4 (46-61) peptide?

A4: The two primary methods for quality control of synthetic peptides are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC is used to determine the purity of the peptide by separating it from impurities.

  • Mass Spectrometry is used to confirm the molecular weight of the peptide, verifying that the correct sequence was synthesized.[6][7][8] You should always request a certificate of analysis (CoA) from your peptide supplier that includes both HPLC and MS data.

Troubleshooting Guides

Issue 1: High Background Signal in ELISA
Possible Cause Recommended Solution
Contaminated Peptide Verify the purity of your Gal d 4 (46-61) peptide using HPLC and Mass Spectrometry. If necessary, re-purify the peptide or obtain a new batch with ≥95% purity.
Cross-reactive Antibodies The primary or secondary antibodies may be binding non-specifically to impurities in the peptide preparation. Run a control with a different batch of high-purity peptide.
Inadequate Blocking Increase the concentration or incubation time of the blocking buffer. Consider trying a different blocking agent (e.g., BSA, non-fat dry milk).[2][4]
Insufficient Washing Increase the number of wash steps and ensure that wells are completely aspirated between washes.
Issue 2: No or Weak Signal in ELISA
Possible Cause Recommended Solution
Low Peptide Purity The actual concentration of the target Gal d 4 (46-61) peptide may be lower than expected. Confirm the peptide purity and adjust the concentration accordingly.
Peptide Degradation Improper storage or repeated freeze-thaw cycles can degrade the peptide. Store lyophilized peptides at -20°C or -80°C and reconstituted peptides in aliquots at -80°C.
Poor Plate Coating Ensure the peptide is properly immobilized on the ELISA plate. You may need to optimize the coating buffer and incubation time.[9][10]
Inactive Antibody Verify the activity of your primary and secondary antibodies using a positive control.
Issue 3: Poor Reproducibility Between Experiments
Possible Cause Recommended Solution
Batch-to-Batch Peptide Variability Different batches of synthetic peptides can have varying impurity profiles.[2] Always qualify a new batch of peptide before use in critical experiments.
Inconsistent Pipetting or Technique Ensure consistent pipetting and adherence to the protocol in all experiments. Use calibrated pipettes.
Reagent Instability Prepare fresh reagents for each experiment and store them properly.

Data Presentation

Table 1: Recommended Peptide Purity for Different Applications

Purity LevelRecommended ApplicationsRationale
>98% In vivo studies, clinical trials, structural studies (NMR, crystallography)Minimizes potential for toxic side effects and ensures the highest accuracy for structural analysis.
≥95% Quantitative immunoassays (ELISA) , in vitro bioassays, quantitative receptor-ligand studiesEnsures high accuracy and reproducibility for quantitative measurements.[9]
>80% Polyclonal antibody production, non-quantitative blocking experiments, epitope mappingSufficient for applications where a high degree of precision is not required.
>70% Initial screening, non-sensitive immunoassaysCost-effective for preliminary experiments where only a qualitative result is needed.

Experimental Protocols

Protocol 1: Peptide Purity Analysis by Reversed-Phase HPLC (RP-HPLC)

Objective: To determine the purity of the synthetic Gal d 4 (46-61) peptide.

Materials:

  • Synthetic Gal d 4 (46-61) peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade ACN.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.

  • HPLC Method:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B (linear gradient)

      • 45-50 min: 5% B

  • Analysis:

    • Inject 20 µL of the prepared sample.

    • Integrate the peak areas in the resulting chromatogram.

    • Calculate the purity as: (Area of main peak / Total area of all peaks) x 100%.

Protocol 2: Peptide Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthetic Gal d 4 (46-61) peptide.

Materials:

  • Synthetic Gal d 4 (46-61) peptide

  • MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the peptide in a 50:50 mixture of ACN and water with 0.1% TFA.

    • Mix the peptide solution with the MALDI matrix solution on the target plate.

    • Allow the spot to dry completely.

  • MS Analysis:

    • Acquire the mass spectrum in the appropriate mass range for Gal d 4 (46-61).

    • Compare the observed molecular weight to the theoretical molecular weight of the Gal d 4 (46-61) peptide.

Protocol 3: Indirect ELISA for Antibody Detection using Synthetic Gal d 4 (46-61)

Objective: To detect antibodies specific to Gal d 4 (46-61) in a sample.

Materials:

  • High-purity (≥95%) synthetic Gal d 4 (46-61) peptide

  • 96-well ELISA plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Sample diluent (e.g., blocking buffer)

  • Primary antibody samples

  • Enzyme-conjugated secondary antibody

  • Substrate solution

  • Stop solution

Procedure:

  • Coating:

    • Dilute the Gal d 4 (46-61) peptide to 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the peptide solution to each well of the ELISA plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate 3 times with Wash Buffer.

  • Primary Antibody Incubation:

    • Dilute the primary antibody samples in Sample Diluent.

    • Add 100 µL of the diluted samples to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate 5 times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody in Sample Diluent according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate 5 times with Wash Buffer.

  • Detection:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark until sufficient color development.

    • Add 50 µL of Stop Solution to each well.

  • Read Plate:

    • Read the absorbance at the appropriate wavelength using a microplate reader.

Visualizations

Troubleshooting_Workflow cluster_start Start: Assay Issue cluster_peptide_qc Step 1: Peptide Quality Control cluster_reagents Step 2: Reagent & Protocol Review cluster_controls Step 3: Run Controls cluster_end Resolution Start Unsatisfactory Assay Results (High Background, Low Signal, Poor Reproducibility) Peptide_QC Check Peptide Certificate of Analysis (CoA) Purity ≥95%? Identity Confirmed? Start->Peptide_QC Initial Check Perform_QC Perform in-house HPLC/MS to verify purity and identity. Peptide_QC->Perform_QC No or Doubtful Reagent_Check Review Antibody Concentrations, Buffer Compositions, and Incubation Times. Peptide_QC->Reagent_Check Yes Perform_QC->Reagent_Check Optimize_Protocol Optimize Assay Parameters (e.g., blocking, washing, antibody titration). Reagent_Check->Optimize_Protocol Potential Issue Found Run_Controls Include Positive, Negative, and No-Peptide Controls. Reagent_Check->Run_Controls Protocol Verified Optimize_Protocol->Run_Controls Resolved Assay Performance Improved Run_Controls->Resolved Controls Behave as Expected Contact_Support Issue Persists: Contact Peptide Supplier or Antibody Manufacturer Run_Controls->Contact_Support Controls Fail

Caption: Troubleshooting workflow for Gal d 4 (46-61) assays.

Peptide_QC_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Quality Control Analysis cluster_result Final Product Synthesis Solid-Phase Peptide Synthesis of Gal d 4 (46-61) Purification Crude Peptide Purification (e.g., Preparative HPLC) Synthesis->Purification HPLC Purity Check by Analytical HPLC Purification->HPLC MS Identity Confirmation by Mass Spectrometry Purification->MS Pass High-Purity Peptide (≥95%) Ready for Assay HPLC->Pass Purity OK Fail Purity <95% or Incorrect Mass -> Re-purify or Re-synthesize HPLC->Fail Purity Low MS->Pass Mass Correct MS->Fail Mass Incorrect

Caption: Quality control workflow for synthetic peptides.

References

preventing non-specific T-cell activation in HEL(46-61) experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with non-specific T-cell activation in experiments involving the hen egg-white lysozyme (B549824) peptide HEL(46-61).

Troubleshooting Guides

This section addresses common problems encountered during HEL(46-61) T-cell activation assays, providing potential causes and solutions in a question-and-answer format.

Issue 1: High background activation in negative control wells.

  • Question: Why am I observing T-cell activation in my negative control wells that do not contain the HEL(46-61) peptide?

  • Answer: High background activation can obscure your specific signal and lead to misinterpretation of results. Several factors can contribute to this issue:

    • Contaminated Cell Culture: Bacterial or fungal contamination in your cell culture or solutions can lead to non-specific immune cell activation.[1] Ensure all solutions are sterile and visually inspect cultures for any signs of contamination.

    • Serum Components: Fetal Bovine Serum (FBS) and other sera can contain polyclonal activators or heterophilic antibodies that cross-link T-cell receptors or other surface molecules, causing non-specific activation.[1][2] Consider using serum-free media or heat-inactivating the serum to mitigate this.[2] Several serum-free media formulations are available that can support robust T-cell expansion without the variability of serum.[3][4][5][6]

    • Endogenous Enzyme Activity: In assays like IHC, endogenous peroxidases or phosphatases in the tissue can react with detection reagents, leading to high background.[7][8] Quenching these enzymes with appropriate blockers is recommended.[7][8]

    • Improper Washing: Inadequate washing steps can leave residual activating substances in the wells.[1] Follow washing protocols diligently.

    • APC Activation: Antigen-presenting cells (APCs) may be pre-activated, leading to bystander T-cell activation through cytokine secretion.[9] Ensure APCs are handled gently and are not stimulated non-specifically during preparation.

Issue 2: Weak or no T-cell response to the HEL(46-61) peptide.

  • Question: My T-cells are not responding, or are responding weakly, to the HEL(46-61) peptide stimulation. What could be the cause?

  • Answer: A lack of a specific T-cell response can be due to several experimental factors:

    • Suboptimal Peptide Concentration: The concentration of the HEL(46-61) peptide may be too low to elicit a strong response. It is crucial to perform a dose-response curve to determine the optimal peptide concentration for your specific T-cell clone or line.[10]

    • Incorrect MHC Haplotype: The T-cell receptor (TCR) of 3A9 T-cells, a common model for HEL(46-61) studies, recognizes the peptide in the context of the I-Ak MHC class II molecule.[10][11][12][13] Ensure your APCs express the correct MHC haplotype.

    • APC Proliferation: If using a co-culture system, the proliferation of antigen-presenting cells (APCs) can sometimes mask the proliferation of T-cells. Treating APCs with mitomycin C or irradiation can prevent their proliferation without significantly affecting their antigen-presenting capabilities.[14][15][16][17][18]

    • Inadequate Co-stimulation: T-cell activation requires two signals: TCR engagement with the peptide-MHC complex and a co-stimulatory signal, often provided by molecules like CD28 on the T-cell interacting with CD80/CD86 on the APC.[19][20] Ensure your APCs are expressing adequate levels of co-stimulatory molecules.

    • T-cell Viability and Number: Poor T-cell viability or an insufficient number of T-cells in the assay can lead to a weak signal. Always check cell viability before starting the experiment.

Issue 3: Inconsistent results between replicate wells.

  • Question: I am observing high variability between my replicate wells. What could be causing this?

  • Answer: Poor consistency between replicates can compromise the reliability of your data.[1] Common causes include:

    • Pipetting Errors: Inaccurate pipetting of cells, peptides, or reagents can lead to significant well-to-well variation. Ensure your pipettes are calibrated and use proper pipetting techniques.

    • Uneven Cell Distribution: Failure to properly resuspend cells before plating can result in an unequal number of cells per well. Mix cell suspensions thoroughly before each pipetting step.

    • Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can affect cell viability and responses. To minimize this, consider not using the outermost wells or ensuring proper humidification in the incubator.

    • Improper Mixing of Reagents: Ensure all reagents are thoroughly mixed before being added to the wells.

Frequently Asked Questions (FAQs)

Q1: What is the role of HEL(46-61) in T-cell activation experiments?

A1: The hen egg-white lysozyme peptide spanning amino acids 46-61, HEL(46-61), is a well-characterized immunodominant T-cell epitope.[11][12] It is frequently used as a model antigen in immunology research to study the mechanisms of T-cell activation, antigen presentation, and immune tolerance.[10][21][22][23][24][25] Specifically, it is recognized by CD4+ T-cells in the context of the I-Ak MHC class II molecule.[10][11][12][13]

Q2: How can I prevent the proliferation of my feeder cells (APCs)?

A2: To ensure that the measured proliferation is from your T-cells, it is common practice to treat the antigen-presenting cells (APCs) to inhibit their division. This can be achieved through:

  • Irradiation: Exposing the APCs to a controlled dose of gamma radiation will arrest their cell cycle.

  • Mitomycin C Treatment: Mitomycin C is a DNA cross-linking agent that effectively halts cell proliferation.[14][15][16][17][18] A typical treatment involves incubating the APCs with mitomycin C, followed by extensive washing to remove any residual drug before co-culturing with T-cells.[15][17]

Q3: What are the key differences between specific and non-specific T-cell activation?

A3:

  • Specific T-cell activation is antigen-dependent and is initiated by the interaction of the T-cell receptor (TCR) with a specific peptide-MHC complex on an antigen-presenting cell.[19][20] This interaction, coupled with co-stimulatory signals, leads to the activation of T-cells that are specific for that particular antigen.[19]

  • Non-specific T-cell activation occurs independently of TCR recognition of a specific peptide-MHC complex. It can be triggered by various stimuli, including certain antibodies, mitogens (e.g., PHA, ConA), or inflammatory cytokines (bystander activation).[9] This results in the activation of a broad population of T-cells, regardless of their antigen specificity.

Q4: What are the advantages of using serum-free media in my T-cell activation assays?

A4: Using serum-free media offers several advantages:

  • Reduced Variability: Serum composition can vary between batches, introducing a significant source of experimental variability.[2] Serum-free media provide a chemically defined and consistent culture environment.[4][6]

  • Lower Background Activation: Serum can contain mitogenic factors and antibodies that cause non-specific T-cell activation.[2] Serum-free formulations can help to reduce this background noise.

  • Defined Conditions: Working with a defined medium allows for a better understanding of the specific factors influencing T-cell behavior in your experiments.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters used in HEL(46-61) T-cell activation experiments, compiled from various protocols.

Table 1: Typical Reagent Concentrations for T-Cell Proliferation Assays

ReagentWorking ConcentrationPurpose
HEL(46-61) Peptide1 - 10 µg/mLSpecific T-cell stimulation[23]
Anti-CD3 Antibody (plate-bound)0.5 - 10 µg/mLPolyclonal T-cell stimulation (Positive Control)[26]
Anti-CD28 Antibody (soluble)2 µg/mLCo-stimulation for T-cell activation[26]
Mitomycin C25 - 100 µg/mLInhibition of APC proliferation[14][15]
IL-210 ng/mLT-cell proliferation and maintenance[4]

Table 2: Typical Cell Numbers for a 96-Well Plate T-Cell Proliferation Assay

Cell TypeNumber of Cells per Well
Responder T-cells1 x 105[23][24]
Antigen-Presenting Cells (APCs)5 x 104[23]

Experimental Protocols

Protocol 1: HEL(46-61) T-Cell Proliferation Assay

This protocol outlines a standard procedure for measuring the proliferation of HEL(46-61)-specific T-cells in response to peptide stimulation.

Materials:

  • HEL(46-61)-specific T-cells (e.g., from a 3A9 TCR transgenic mouse)

  • Antigen-Presenting Cells (APCs) expressing I-Ak (e.g., spleen cells from a C3H mouse)

  • Complete RPMI-1640 medium (supplemented with 10% FBS or serum-free supplement, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)

  • HEL(46-61) peptide

  • Mitomycin C

  • 96-well flat-bottom culture plates

  • [3H]-Thymidine or CFSE labeling dye

Procedure:

  • Preparation of APCs: a. Prepare a single-cell suspension of splenocytes from a C3H mouse. b. To prevent proliferation, treat the splenocytes with 50 µg/mL of Mitomycin C for 30 minutes at 37°C.[15] c. Wash the cells extensively (at least three times) with complete RPMI-1640 to remove all traces of Mitomycin C. d. Resuspend the treated APCs in complete medium and count them.

  • Preparation of T-cells: a. Isolate CD4+ T-cells from the spleen or lymph nodes of a 3A9 TCR transgenic mouse. b. Resuspend the T-cells in complete medium and count them. c. (Optional) For CFSE-based proliferation assays, label the T-cells with CFSE according to the manufacturer's protocol.[27]

  • Assay Setup: a. Plate the treated APCs at 5 x 104 cells/well in a 96-well flat-bottom plate. b. Prepare serial dilutions of the HEL(46-61) peptide in complete medium. Add the peptide dilutions to the wells containing APCs. Include a "no peptide" negative control. c. Add the responder T-cells at 1 x 105 cells/well to all wells. d. The final volume in each well should be 200 µL.

  • Incubation: a. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.[23][26]

  • Measurement of Proliferation:

    • For [3H]-Thymidine incorporation: a. 16-18 hours before harvesting, add 1 µCi of [3H]-Thymidine to each well. b. Harvest the cells onto a filter mat using a cell harvester. c. Measure the incorporated radioactivity using a scintillation counter.

    • For CFSE-based assay: a. Harvest the cells from the wells. b. Stain the cells with fluorescently-labeled antibodies against T-cell markers (e.g., CD4). c. Analyze the CFSE dilution in the T-cell population by flow cytometry.

Visualizations

T_Cell_Activation_Pathways cluster_specific Specific Activation cluster_nonspecific Non-Specific Activation APC Antigen Presenting Cell (APC) MHC_Peptide MHC-HEL(46-61) CD80_86 CD80/86 TCell_S T-Cell TCR TCR CD28 CD28 Signal1 Signal 1 (Antigen Recognition) TCR->Signal1 Signal2 Signal 2 (Co-stimulation) CD28->Signal2 MHC_Peptide->TCR Binding CD80_86->CD28 Binding Activation_S Specific T-Cell Activation (Clonal Expansion) Signal1->Activation_S Signal2->Activation_S Mitogen Mitogen (e.g., PHA) or Polyclonal Ab TCell_NS T-Cell Mitogen->TCell_NS Cross-links Receptors Cytokine Inflammatory Cytokines (e.g., IL-2, IL-15) Cytokine->TCell_NS Bystander Activation Activation_NS Non-Specific T-Cell Activation (Polyclonal Expansion) TCell_NS->Activation_NS

Caption: Specific vs. Non-Specific T-Cell Activation Pathways.

HEL4661_Experiment_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup & Incubation cluster_analysis Analysis Isolate_APCs Isolate APCs (e.g., Splenocytes) Treat_APCs Treat APCs with Mitomycin C or Irradiate Isolate_APCs->Treat_APCs Wash_APCs Wash APCs Thoroughly Treat_APCs->Wash_APCs Plate_APCs Plate Treated APCs Wash_APCs->Plate_APCs Isolate_TCells Isolate HEL(46-61) Specific T-Cells Label_TCells (Optional) Label T-Cells with CFSE Isolate_TCells->Label_TCells Add_TCells Add T-Cells to Wells Label_TCells->Add_TCells Add_Peptide Add HEL(46-61) Peptide (and Controls) Plate_APCs->Add_Peptide Add_Peptide->Add_TCells Incubate Incubate for 48-72 hours Add_TCells->Incubate Pulse_Thymidine Pulse with [3H]-Thymidine Incubate->Pulse_Thymidine Harvest_Cells Harvest Cells Pulse_Thymidine->Harvest_Cells Measure_Proliferation Measure Proliferation (Scintillation or Flow Cytometry) Harvest_Cells->Measure_Proliferation Analyze_Data Analyze and Interpret Data Measure_Proliferation->Analyze_Data

Caption: Experimental Workflow for a HEL(46-61) T-Cell Proliferation Assay.

References

addressing batch-to-batch variability of commercial Gal d 4 (46-61) peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for commercial Gal d 4 (46-61) peptides. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to batch-to-batch variability and to provide guidance for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is Gal d 4 (46-61) and what is its sequence? A1: Gal d 4 (46-61) is a peptide fragment of the chicken egg white allergen, Lysozyme C. It is recognized as an immunodominant epitope in certain mouse models.[1] The amino acid sequence is Asn-Thr-Asp-Gly-Ser-Thr-Asp-Tyr-Gly-Ile-Leu-Gln-Ile-Asn-Ser-Arg (NTDGSTDYGILQINSR).[1]

Q2: Why is batch-to-batch variability a concern for synthetic peptides like Gal d 4 (46-61)? A2: Synthetic peptides are manufactured in discrete batches, and minor variations in the synthesis and purification processes can lead to differences between lots.[2] These variations can manifest as differences in purity, the profile of impurities (e.g., truncated or deletion sequences), counter-ion content (like TFA), and water content, all of which can affect experimental outcomes.[3]

Q3: What are the most common issues encountered when working with commercial Gal d 4 (46-61) peptides? A3: The most frequent issues include poor solubility, peptide instability or degradation, and inconsistency in biological assay results.[3] These problems can often be traced back to inherent peptide properties, handling and storage practices, or contaminants from the synthesis process.[3][4]

Q4: How should I properly store my lyophilized Gal d 4 (46-61) peptide? A4: For long-term storage, lyophilized peptides should be kept at -20°C or colder in a desiccator to protect them from moisture and air.[4][5] It is highly recommended to aliquot the peptide upon receipt to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture each time the vial is opened.[4][5]

Q5: My peptide was delivered at room temperature. Is it still viable? A5: Lyophilized peptides are generally stable at room temperature for short periods, such as during shipping.[1] However, for long-term stability, immediate storage at -20°C or below is crucial upon receipt.[5]

Troubleshooting Guides

Issue 1: Poor Peptide Solubility

Q: I'm having trouble dissolving my new batch of Gal d 4 (46-61). What steps should I take?

A: Solubility issues are a common problem with synthetic peptides. The Gal d 4 (46-61) sequence has several hydrophilic residues, but its overall solubility can be influenced by aggregation and secondary structure formation.[6] Follow these troubleshooting steps:

  • Initial Test: Always test solubility on a small aliquot first to avoid compromising the entire batch.[7]

  • Charge Analysis: The first step is to assess the peptide's overall charge to select an appropriate solvent.[3]

  • Recommended Solvents:

    • Aqueous Buffers First: Start with sterile, distilled water or a standard biological buffer like PBS (pH 7.4).[7] The sequence contains acidic (Asp) and basic (Arg) residues, suggesting it should be soluble in aqueous solutions.

    • Organic Solvents: If water fails, for peptides with hydrophobic stretches, organic solvents like DMSO or DMF may be required.[7] However, always consider the compatibility of these solvents with your downstream cellular or biochemical assays, as they can be toxic or cause interference.[7]

  • Aids to Dissolution:

    • Sonication: Use a bath sonicator in short bursts to break up aggregates.[7]

    • Gentle Vortexing: Agitate the solution gently. Avoid vigorous shaking, which can induce aggregation for some peptides.

  • Final Preparation: If an organic solvent was used, slowly add the dissolved peptide solution drop-by-drop into your stirring aqueous buffer to reach the final desired concentration. This can help prevent the peptide from precipitating out of solution.[7]

Issue 2: Inconsistent Results in Biological Assays

Q: My T-cell proliferation/cytokine release assays are showing high variability between different batches of Gal d 4 (46-61). How can I troubleshoot this?

A: Inconsistent biological activity is a critical problem often linked to batch-to-batch variability in peptide quality. Even minor impurities can lead to spurious results, particularly in sensitive T-cell assays.[8][9]

  • Verify Peptide Identity and Purity: Confirm that the mass and purity of the new batch match the certificate of analysis using methods like mass spectrometry and analytical HPLC. The vast majority of the product should be the correct peptide.[8]

  • Assess for Contaminants:

    • Peptidic Impurities: Truncated or deletion sequences from synthesis can sometimes compete with or inhibit the activity of the full-length peptide.[3]

    • Chemical Contaminants: Residual trifluoroacetic acid (TFA) from HPLC purification is a common contaminant that can acidify your sample and affect cell viability and function.[4]

    • Cross-Contamination: In rare cases, peptides can be cross-contaminated with other sequences synthesized concurrently, which can lead to false-positive T-cell responses if cells recognize the contaminant.[8][9]

  • Perform a Biological QA/QC: Before use in a large-scale experiment, screen each new batch. Run a pilot experiment with the new and old (trusted) batches in parallel on the same cells and under identical conditions. This provides a direct comparison of their biological activity.[8]

  • Standardize Handling: Ensure that your peptide handling and solubilization protocol is consistent for every batch. Aliquoting helps maintain the integrity of the stock solution.[4]

Data Presentation

Table 1: Typical Quality Control Parameters for Commercial Peptides
ParameterTypical SpecificationPotential Impact of Deviation
Purity (by HPLC) >95%Lower purity means more peptidic impurities, which can interfere with the assay.[8]
Identity (by Mass Spec) Matches theoretical massIncorrect mass indicates a significant error in synthesis.
Net Peptide Content (NPC) 60-80% (varies)The rest is water and counter-ions. Inaccurate NPC affects concentration calculations.[10]
TFA Content <15%High TFA levels can be cytotoxic or alter experimental conditions (e.g., pH).[4]
Appearance White lyophilized powderColor changes (yellow/brown) may indicate oxidation or contamination.[3][4]
Table 2: Solubility Guidelines Based on Peptide Characteristics
Peptide CharacteristicRecommended Initial SolventExample Action for Gal d 4 (46-61)
Net Charge is Positive (Basic) Acidic Buffer (e.g., Acetic Acid)Not the primary choice for this peptide.
Net Charge is Negative (Acidic) Basic Buffer (e.g., Ammonium Bicarbonate)The peptide has 2 Asp (-) and 1 Arg (+), giving it a net negative charge. A slightly basic buffer could aid solubility if neutral PBS fails.
Net Charge is Neutral Organic Solvent (DMSO, DMF)Not applicable, but a fallback if aggregation is an issue.
High Hydrophobicity Organic SolventGal d 4 (46-61) has hydrophobic residues (Ile, Leu), but is not extremely hydrophobic overall.

Experimental Protocols

Protocol 1: Recommended Peptide Solubilization and Handling
  • Centrifuge: Before opening, briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.

  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation from forming inside.[7]

  • Reconstitution:

    • Add the calculated volume of sterile PBS (pH 7.4) or another appropriate sterile buffer to achieve a high-concentration stock solution (e.g., 1-10 mg/mL).

    • Gently swirl or vortex to dissolve the peptide. If needed, use a short burst of sonication.

  • Sterilization: If the reconstituted peptide solution needs to be sterile for cell culture, filter it through a 0.2 µm filter.[4]

  • Aliquoting and Storage:

    • Divide the stock solution into single-use aliquots. This is critical to avoid repeated freeze-thaw cycles.[4][5]

    • Store the aliquots at -20°C or -80°C. Do not store peptides in solution in the refrigerator for extended periods.[4]

Protocol 2: Quality Assurance Workflow for a New Peptide Batch
  • Documentation Review: Upon receipt, check the Certificate of Analysis (CoA) for purity, mass, and net peptide content. Compare it with previous batches.

  • Physical Inspection: Observe the appearance of the lyophilized powder. Note any discoloration.[4]

  • Analytical Validation (Optional but Recommended):

    • Submit a small sample for mass spectrometry to confirm the molecular weight.

    • Run an analytical HPLC to verify the purity stated on the CoA.[10]

  • Functional Validation:

    • Prepare a stock solution as described in Protocol 1.

    • Perform a small-scale functional assay (e.g., T-cell stimulation) comparing the new batch directly against a previously validated "gold standard" batch.

    • Include negative (no peptide) and positive (e.g., a mitogen) controls in your assay.

  • Acceptance/Rejection: Only release the new batch for critical experiments if it meets the analytical and functional criteria established in your lab.

Visualizations

Batch_Variability_Factors Coupling Coupling Efficiency Truncated Truncated Peptides Coupling->Truncated Deletion Deletion Sequences Coupling->Deletion Cleavage Cleavage Conditions Chemical Chemical Artifacts (e.g., TFA) Cleavage->Chemical Purification HPLC Purification Purification->Chemical Purity Purity Level Purification->Purity Truncated->Purity Deletion->Purity NPC Net Peptide Content Chemical->NPC Activity Biological Activity Purity->Activity Solubility Solubility NPC->Solubility NPC->Activity Water Water Content Water->NPC Reproducibility Reproducibility Solubility->Reproducibility Activity->Reproducibility QC_Workflow start Receive New Batch of Gal d 4 (46-61) doc_review Review Certificate of Analysis (Purity, Mass, NPC) start->doc_review analytical_val Analytical Validation (Mass Spec, HPLC) doc_review->analytical_val prep Prepare Stock Solution (Standardized Protocol) analytical_val->prep functional_val Functional Validation (Side-by-side with old batch) prep->functional_val decision Does new batch perform equivalently to old batch? functional_val->decision approve Approve for Use in Experiments decision->approve Yes reject Reject Batch & Contact Supplier decision->reject No Troubleshooting_Tree start Inconsistent Assay Results q1 Is this a new peptide batch? start->q1 a1_yes Perform side-by-side biological QC with old batch q1->a1_yes Yes q2 Did you change your reconstitution protocol? q1->q2 No a2_yes Revert to validated protocol. Use a fresh aliquot. q2->a2_yes Yes q3 How old is the peptide stock solution? q2->q3 No a3_old Peptide may have degraded. Prepare fresh from lyophilized stock. q3->a3_old > 1 week in buffer a3_new Check other experimental variables: Cells, Reagents, Instrument q3->a3_new Freshly made

References

Technical Support Center: Asparagine Deamidation in HEL(46-61) and T-Cell Recognition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and experimental protocols regarding the effect of asparagine deamidation in the hen egg lysozyme (B549824) (HEL) peptide fragment 46-61 on T-cell recognition.

Frequently Asked Questions (FAQs)

Q1: What is asparagine deamidation and what are its primary products in the context of the HEL(46-61) peptide?

A1: Asparagine (Asn) deamidation is a spontaneous, non-enzymatic post-translational modification where the side chain amide group of an asparagine residue is hydrolyzed.[1] This process forms a succinimide (B58015) (a cyclic imide) intermediate, which can then be hydrolyzed to form either an aspartic acid (Asp) residue or an isoaspartic acid (isoAsp) residue.[1] In peptides and proteins, this reaction typically yields isoaspartyl and aspartyl derivatives in a ratio of approximately 4:1.[2] For the HEL(46-61) peptide, the key residue subject to this modification is Asn59.[2][3]

Q2: How does the deamidation of Asn59 in the HEL(46-61) peptide affect T-cell recognition?

A2: The deamidation of Asn59, a known T-cell receptor (TCR) contact residue, has a significant and varied impact on T-cell recognition.[2][3] Studies have shown that different T-cell clones can exhibit distinct recognition patterns. Some T-cells specifically recognize the native peptide with Asn59 but not the deamidated forms (Asp59 or isoAsp59).[2][4] Conversely, it is possible to generate T-cell hybridomas that specifically recognize the isoAsp59-containing peptide but not the native form.[2][4] For a third group of T-cells, the modification at residue 59 is irrelevant to their recognition.[2]

Q3: Does deamidation of Asn59 affect the peptide's binding to the MHC Class II molecule I-Ak?

A3: No, the deamidation of Asn59 does not appear to significantly affect the peptide's binding to the I-Ak MHC class II molecule.[2] Structural and immunological studies have identified Asn59 as a solvent-exposed residue that directly contacts the T-cell receptor (TCR).[2][3][5] The primary anchor residues responsible for binding the HEL peptide into the I-Ak groove are at other positions (Asp52, Ile55, Gln57, and Ser60).[3][5] Therefore, modifications at position 59 primarily alter the interface for TCR recognition rather than MHC binding.

Q4: What is the difference between "Type A" and "Type B" T-cells, and how does deamidation relate to this?

A4: The distinction between "Type A" and "Type B" T-cells relates to their ability to recognize antigen presented through different pathways.

  • Type A T-cells are conventional T-cells that recognize the HEL(46-61) peptide when it is naturally processed and presented by antigen-presenting cells (APCs) from the whole HEL protein. They also recognize the synthetic peptide when it is supplied exogenously.[2][5]

  • Type B T-cells are a unique subset that recognize the exogenously supplied synthetic HEL peptide but react poorly, if at all, to the naturally processed peptide derived from the whole HEL protein.[2][5]

One report indicates that the distinction between Type A and Type B cells is not explained by Asn59 deamidation.[2] However, other studies suggest that Type B T-cells do, in fact, recognize a deamidated form of the HEL peptide which forms spontaneously when the peptide is in a free state but not when it is part of the structured, intact protein.[6][7] This suggests that deamidation could be a key factor in why these T-cells escape tolerance and may play a role in autoimmunity.[7]

Q5: How can I detect and quantify deamidation in my synthetic peptide sample?

A5: Several methods are available to detect and quantify asparagine deamidation. The most common and sensitive techniques are based on chromatography and mass spectrometry.[8]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can often separate the native peptide from its deamidated isoforms (succinimide, isoAsp, and Asp).[8]

  • Mass Spectrometry (MS): Deamidation results in a mass increase of approximately 1 Dalton (Da), which is readily detectable by high-resolution mass spectrometry.[1][9] Tandem MS (MS/MS) can be used to pinpoint the exact site of modification.[1]

  • Peptide Mapping: This involves digesting the protein or a long peptide into smaller fragments (e.g., with trypsin) and analyzing the resulting peptides by LC-MS to identify modified fragments.[8]

Troubleshooting Guides

Problem: My T-cell hybridoma (e.g., 3A9) shows a weaker-than-expected response to my synthetic HEL(46-61) peptide.

  • Possible Cause: Your synthetic peptide stock may have undergone significant deamidation over time, especially if stored in a non-acidic buffer at 4°C or room temperature.[2] Conventional "Type A" hybridomas like 3A9 recognize the native Asn59 form and may have a reduced response to deamidated versions.[7]

  • Troubleshooting Steps:

    • Analyze Peptide Purity: Use HPLC or mass spectrometry to check the integrity of your peptide stock for the presence of +1 Da mass variants.

    • Use Fresh Peptide: Synthesize or purchase a fresh batch of the peptide and purify it to high homogeneity. Store the lyophilized peptide at -80°C and prepare fresh solutions in a slightly acidic, non-amine-containing buffer immediately before use.

    • Control for Deamidation: Intentionally deamidate an aliquot of your peptide (e.g., by incubation in a basic buffer like pH 7.5 PBS at 37°C) and test it alongside your primary stock to see if T-cell response patterns differ.[7]

Problem: I am observing T-cell reactivity from a clone that should not recognize the native HEL peptide.

  • Possible Cause: You may have inadvertently generated or isolated a T-cell clone specific for a deamidated form of the peptide (e.g., an isoAsp59-specific clone). This can happen if the immunizing peptide contained deamidated impurities.[2]

  • Troubleshooting Steps:

    • Test Specificity: Test your T-cell clone against highly purified native (Asn59), Asp59, and isoAsp59 synthetic peptides in parallel. This will reveal the precise specificity of your clone.

    • Analyze Immunogen: If possible, analyze the original peptide used for immunization for the presence of deamidated forms.

    • Clone Isolation: When generating new hybridomas, screen them against all three peptide variants (Asn, Asp, isoAsp) to clearly define their specificity from the outset.

Quantitative Data Summary

The following table summarizes the differential recognition patterns of various T-cell hybridomas to native and deamidated HEL peptides, based on IL-2 secretion assays.

T-Cell HybridomaTypePeptide: HEL(48-61) N59 (Native)Peptide: HEL(48-61) D59 (Aspartate)Peptide: HEL(48-61) βD59 (isoAspartate)Reference
3A9 Type A+++--[2][7]
ALV-48 Type B+/-++++[7]
DAV-21 Type B+/-++++[7]
Iso.187 Iso-Asp Specific--+++[2]
CP.22 Asn Specific+++--[2]

(+++ indicates a strong response, +/- a weak or negligible response, and - indicates no response. Data is qualitative and compiled from published findings.)

Experimental Protocols

Protocol 1: T-Cell Activation Assay (IL-2 Secretion)

This protocol is used to measure the activation of HEL-specific T-cell hybridomas in response to different peptide variants.

Materials:

  • T-cell hybridomas (e.g., 3A9, Iso.187)

  • Antigen-Presenting Cells (APCs), e.g., M12.C3.F6 B lymphoma cells (I-Ak positive)

  • HEL peptides (native N59, D59, βD59) at various concentrations

  • Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)

  • IL-2 dependent cell line (e.g., CTLL-2)

  • [³H]thymidine

  • 96-well flat-bottom culture plates

Procedure:

  • APC and Peptide Incubation: Plate 5 x 10⁴ APCs per well in a 96-well plate.

  • Add serial dilutions of the HEL peptides (e.g., from 30 µM down to 0.01 µM) to the wells.

  • T-Cell Addition: Add 5 x 10⁴ T-cell hybridoma cells to each well.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect 50-100 µL of the culture supernatant from each well.

  • IL-2 Bioassay: a. Plate 5 x 10³ CTLL-2 cells per well in a new 96-well plate. b. Add the collected supernatants to the wells containing CTLL-2 cells. c. Incubate for 24 hours.

  • Proliferation Measurement: a. Pulse the CTLL-2 cultures by adding 1 µCi of [³H]thymidine to each well. b. Incubate for another 12-18 hours. c. Harvest the cells onto a filter mat using a cell harvester and measure the incorporated radioactivity using a scintillation counter. The counts per minute (cpm) are proportional to the amount of IL-2 secreted by the T-cell hybridomas.[2][4]

Protocol 2: Detection of Deamidation by LC-MS

This protocol provides a general workflow for identifying deamidated species in a peptide sample.

Materials:

  • Synthetic HEL peptide sample

  • Solvents for liquid chromatography (e.g., Water with 0.1% formic acid, Acetonitrile (B52724) with 0.1% formic acid)

  • Reversed-phase HPLC column (e.g., C18)

  • High-resolution mass spectrometer (e.g., Orbitrap, FT-ICR)

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., water with 0.1% formic acid) to a concentration of ~1 mg/mL.

  • Liquid Chromatography (LC): a. Inject a small amount (e.g., 1-5 µL) of the peptide solution onto the HPLC column. b. Elute the peptide using a gradient of increasing acetonitrile concentration. This will separate the native peptide from its more hydrophilic deamidated forms.

  • Mass Spectrometry (MS): a. The eluent from the HPLC is directly introduced into the mass spectrometer. b. Acquire full scan mass spectra across the expected m/z range for the peptide. c. Look for the expected mass of the native peptide and for a +0.984 Da mass shift, which corresponds to the conversion of an asparagine residue to an aspartic or isoaspartic acid (Asn → Asp/isoAsp).[1]

  • Data Analysis: a. Integrate the peak areas from the chromatogram for the native and deamidated forms to quantify their relative abundance. b. To confirm the site of deamidation (if the peptide contains multiple Asn residues), perform tandem MS (MS/MS) on the precursor ion with the +1 Da mass shift. Fragmentation analysis will reveal which residue has been modified.

Visualizations

experimental_workflow cluster_prep Peptide Preparation & Analysis cluster_assay Biological Assay cluster_readout Data Acquisition & Analysis peptide_syn Synthesize/Acquire HEL Peptides (N59, D59, isoD59) qc QC by LC-MS (Confirm Mass & Purity) peptide_syn->qc assay Co-culture T-cells, APCs, and Peptides qc->assay Use validated peptides apc Culture APCs (I-Ak positive) apc->assay tcell Culture T-Cell Hybridomas (e.g., 3A9, Iso.187) tcell->assay supernatant Collect Supernatant (Contains IL-2) assay->supernatant bioassay IL-2 Bioassay (with CTLL-2 cells) supernatant->bioassay readout Measure [3H]Thymidine Incorporation (CPM) bioassay->readout analysis Analyze Data (Dose-Response Curves) readout->analysis signaling_pathway cluster_mhc Antigen Presenting Cell (APC) cluster_tcell T-Cell MHC I-Ak MHC-II MHC_Peptide pMHC Complex MHC->MHC_Peptide CD4 CD4 MHC->CD4 Peptide HEL Peptide (e.g., isoAsp59) Peptide->MHC_Peptide TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Recognition Signal Intracellular Signaling Cascade (e.g., ZAP70) TCR->Signal CD4->Signal NFAT Transcription Factors (NFAT, AP-1) Signal->NFAT IL2 IL-2 Gene Transcription NFAT->IL2 IL2_Sec IL-2 Secretion IL2->IL2_Sec logical_relationship cluster_peptides Peptide Variants cluster_tcells T-Cell Types N59 Native Peptide (Asn59) TypeA Type A / Asn-Specific (e.g., 3A9) N59->TypeA Strongly Activates TypeB Type B (e.g., DAV-21) N59->TypeB Weak/No Activation IsoSpecific Iso-Asp Specific (e.g., Iso.187) N59->IsoSpecific No Activation isoD59 Deamidated Peptide (isoAsp59) isoD59->TypeA No Activation isoD59->TypeB Strongly Activates isoD59->IsoSpecific Strongly Activates D59 Deamidated Peptide (Asp59) D59->TypeB Activates D59->IsoSpecific No Activation

References

improving the signal-to-noise ratio in Gal d 4 (46-61) ELISpot assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Gallus domesticus allergen 4 (Gal d 4) (46-61) peptide ELISpot assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the purpose of a Gal d 4 (46-61) ELISpot assay?

The ELISpot assay is a highly sensitive technique used to quantify the frequency of antigen-specific T cells by measuring the cytokines they secrete upon stimulation.[1][2] In the context of Gal d 4, a major allergen in chicken egg white, the (46-61) peptide is used as an antigen to stimulate T cells from sensitized individuals.[3] This allows researchers to monitor immune responses, for example, in allergy studies or during the development of immunotherapies.

Q2: What is a good signal-to-noise ratio in an ELISpot assay?

An optimal signal-to-noise ratio is crucial for interpreting ELISpot data.[2] Generally, this means having low spot counts in negative control wells (ideally less than 10 spots per well) and distinct, quantifiable spots in the antigen-stimulated wells. The goal is to maximize the specific signal (antigen-induced spots) while minimizing background noise (spots in the absence of antigen).[2]

Q3: How critical is the quality of the Gal d 4 (46-61) peptide?

Peptide quality is paramount. The purity and integrity of the synthetic peptide directly impact its ability to stimulate T cells. Impurities or incorrect sequences can lead to weak or no signal, or potentially non-specific stimulation, increasing background. It is essential to use high-quality, sequence-verified peptides for reliable results.

Q4: How does cell viability and handling affect the assay outcome?

Cell health is one of the most critical factors for a successful ELISpot assay.[1]

  • High Viability: Always start with a cell suspension of high viability (>95%). Dead cells can release cytokines non-specifically or inhibit the function of healthy cells, leading to high background.[4]

  • Proper Handling: Handle cells gently to avoid inducing apoptosis or necrosis. Ensure cells are washed thoroughly to remove any cytokines from the culture medium before plating.[5][6]

  • Cell Number: The number of cells plated per well must be optimized. Too few cells will result in a weak signal, while too many cells can lead to confluent spots and high background.[7]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during Gal d 4 (46-61) ELISpot assays.

Q: My negative control wells show high spot counts. What are the likely causes and solutions?

High background in negative controls can obscure the antigen-specific signal. The most common causes and their solutions are summarized below.

Potential Cause Recommended Solution Reference
Contaminated Reagents or Cells Use sterile technique throughout. Ensure media, buffers, and serum are not contaminated with bacteria, fungi, or endotoxins.[7][8]
Poor Cell Quality Use freshly isolated PBMCs with high viability. If using cryopreserved cells, ensure optimal thawing and recovery protocols are followed. Wash cells thoroughly before plating to remove pre-existing cytokines.[5][6]
Inappropriate Serum Some sera (especially human serum) can contain heterophilic antibodies or cytokines that cause non-specific background. Screen different lots of Fetal Bovine Serum (FBS) or switch to a serum-free medium.[5][7]
Inadequate Washing Insufficient washing can leave behind unbound antibodies or other reagents. Follow the protocol's washing steps carefully, ensuring both sides of the membrane are washed.[9]
Overdevelopment Developing the plate for too long can increase background staining. Reduce the incubation time with the substrate and monitor spot development, stopping the reaction when spots are clear but the background is clean.[7][9]

Q: I am not seeing spots, or the signal is very weak, even in my positive control wells. What should I check?

A weak or absent signal suggests a problem with cell function or a critical assay component.

Potential Cause Recommended Solution Reference
Reduced Cell Viability/Functionality Check cell viability before starting. Ensure the time between blood draw and cell isolation is minimal (preferably <8 hours). For positive controls (e.g., PHA, anti-CD3), confirm they are active and used at the correct concentration.[7]
Suboptimal Peptide Concentration The peptide concentration may be too low. Titrate the Gal d 4 (46-61) peptide to find the optimal concentration that gives a robust signal without being toxic to cells. A common starting range for peptides is 1-10 µg/mL.[10]
Incorrect Reagent Incubation Ensure all incubation times and temperatures are correct. Reagents like antibodies and substrate should be brought to room temperature before use. Check the function of the CO2 incubator (37°C, 5% CO2, 100% humidity).[4][7]
Reagent Omission or Inactivity Double-check that all reagents (e.g., detection antibody, enzyme conjugate) were added. Ensure reagents have been stored correctly and have not expired.[7][9]
Insufficient Cell Incubation Time The incubation period for stimulation may be too short. Typical incubation times range from 18-24 hours, but this may need to be optimized.[4][11]

Q: The spots on my plate are fuzzy or poorly defined. How can I improve spot quality?

Poor spot morphology can make accurate counting difficult.

Potential Cause Recommended Solution Reference
Plate Movement During Incubation Do not move or disturb the plate during the cell incubation period. Even minor vibrations can cause secreted cytokines to spread, resulting in fuzzy spots.[4][8]
Over-stimulation of Cells Too many cells, too high a peptide concentration, or too long an incubation can cause spots to become large and merge. Optimize these parameters to achieve distinct, individual spots.[8][9]
Improper Plate Drying Ensure the plate membrane is completely dry before reading. Incomplete drying can lead to a dark background and poorly defined spots.[4][7]
Membrane Not Pre-wetted If using PVDF membrane plates, ensure the membrane is properly pre-wetted with ethanol (B145695) according to the manufacturer's protocol to ensure proper antibody coating.[9]

Section 3: Experimental Protocols & Data

Standard Protocol for a Human IFN-γ ELISpot Assay with Gal d 4 (46-61) Peptide

This protocol provides a general framework. Optimization of cell numbers, peptide concentration, and incubation times is highly recommended.

  • Plate Coating:

    • Pre-wet the PVDF membrane with 35% ethanol for 1 minute.

    • Wash the plate 3 times with sterile PBS.

    • Coat the wells with an anti-human IFN-γ capture antibody at the recommended concentration (e.g., 10 µg/mL) in PBS.

    • Incubate overnight at 4°C.

  • Cell Preparation and Seeding:

    • The next day, wash the plate 3 times with PBS to remove excess capture antibody.

    • Block the membrane with culture medium containing 10% FBS for at least 1 hour at 37°C.

    • Prepare a single-cell suspension of PBMCs. Ensure cell viability is >95%.

    • Resuspend cells in culture medium to the desired concentration (e.g., 2.5 x 10^6 cells/mL).

    • Prepare your stimuli:

      • Negative Control: Medium only.

      • Positive Control: PHA (e.g., 5 µg/mL) or anti-CD3 antibody.

      • Test Condition: Gal d 4 (46-61) peptide (e.g., 10 µg/mL).

    • Add 100 µL of cell suspension (e.g., 2.5 x 10^5 cells) to each well.[11]

    • Add 50 µL of the 3X concentrated stimulus to the appropriate wells.[11]

  • Incubation:

    • Incubate the plate at 37°C with 5% CO2 for 18-24 hours. Do not disturb the plate during this time.[11]

  • Detection and Development:

    • Wash the plate thoroughly to remove cells.

    • Add the biotinylated anti-human IFN-γ detection antibody at the recommended concentration.

    • Incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 1 hour at room temperature.

    • Wash the plate thoroughly.

    • Add a substrate solution (e.g., AEC or BCIP/NBT). Monitor spot development closely.

    • Stop the reaction by washing with distilled water once spots are well-defined.

    • Allow the plate to dry completely in the dark before analysis.

Data Presentation: Optimizing Assay Parameters
Parameter Typical Starting Range Considerations for Optimization
Cell Seeding Density 1 x 10^5 to 5 x 10^5 cells/wellTitrate to find a density that yields discrete, countable spots. High frequencies may require fewer cells.
Gal d 4 (46-61) Peptide Conc. 1 - 10 µg/mLPerform a dose-response curve to identify the concentration that yields a maximal response without causing cell death.
Cell Incubation Time 18 - 24 hoursShorter times may reduce background but also signal strength. Longer times can lead to confluent spots.[4]
Capture Antibody Conc. 5 - 15 µg/mLInsufficient capture antibody can lead to diffuse spots. Use the concentration recommended by the manufacturer or optimize.[4]

Section 4: Visual Guides

Diagrams of Workflows and Logic

ELISpot_Workflow cluster_prep Plate Preparation cluster_cells Cell Culture cluster_dev Detection cluster_analysis Analysis p1 Pre-wet Membrane (Ethanol) p2 Coat with Capture Antibody p1->p2 p3 Block Plate p2->p3 c1 Prepare PBMCs & Stimuli (Gal d 4) p3->c1 c2 Add Cells & Stimuli to Plate c1->c2 c3 Incubate (18-24h) c2->c3 d1 Wash & Add Detection Antibody c3->d1 d2 Add Enzyme Conjugate d1->d2 d3 Add Substrate & Develop Spots d2->d3 a1 Stop Reaction & Dry Plate d3->a1 a2 Count Spots (ELISpot Reader) a1->a2

Caption: General workflow for the Gal d 4 (46-61) ELISpot assay.

Troubleshooting_High_Background cluster_checks Potential Causes cluster_solutions Recommended Solutions start High Background in Negative Control? check_cells Cell Viability < 95%? start->check_cells Yes check_serum Using Human Serum? check_cells->check_serum No sol_cells Use fresh cells; Optimize thawing check_cells->sol_cells Yes check_wash Washing Steps Insufficient? check_serum->check_wash No sol_serum Switch to screened FBS or serum-free media check_serum->sol_serum Yes check_dev Development Time Too Long? check_wash->check_dev No sol_wash Increase wash volume and/or cycles check_wash->sol_wash Yes sol_dev Reduce substrate incubation time check_dev->sol_dev Yes

Caption: Troubleshooting flowchart for high background in ELISpot assays.

TCell_Activation_Principle APC Antigen Presenting Cell (APC) TCell Gal d 4-Specific T Cell APC->TCell Antigen Presentation Cytokine Secreted Cytokine (e.g., IFN-γ) TCell->Cytokine Activation & Secretion Peptide Gal d 4 (46-61) Peptide Peptide->APC Uptake & Processing CaptureAb Capture Antibody on ELISpot Membrane Cytokine->CaptureAb Capture Spot Visible Spot CaptureAb->Spot Detection

Caption: Principle of T-cell activation and detection in the ELISpot assay.

References

issues with solubility and aggregation of Gal d 4 (46-61) peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility and aggregation issues encountered with the Gal d 4 (46-61) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the Gal d 4 (46-61) peptide and what are its properties?

The Gal d 4 (46-61) peptide is a 16-amino acid fragment of the Gallus gallus (chicken) lysozyme (B549824) C protein. Its sequence is H-Asn-Thr-Asp-Gly-Ser-Thr-Asp-Tyr-Gly-Ile-Leu-Gln-Ile-Asn-Ser-Arg-OH. Based on its sequence, this peptide has a theoretical molecular weight of approximately 1753.8 g/mol . Due to the presence of two aspartic acid residues and one arginine residue, the peptide is acidic with a predicted negative net charge at neutral pH. This characteristic is a key factor in determining its solubility.

Q2: I am having trouble dissolving the lyophilized Gal d 4 (46-61) peptide. What is the recommended starting solvent?

Given the acidic nature of the Gal d 4 (46-61) peptide, it is predicted to be more soluble in basic solutions.[1] We recommend starting with a small amount of a dilute basic buffer, such as 0.1M ammonium (B1175870) bicarbonate.[2] Alternatively, sterile, distilled water can be attempted first, as some peptides with a moderate number of charged residues can dissolve in water.[3] If the peptide remains insoluble, a small amount of a dilute base like 10% ammonium hydroxide (B78521) can be added dropwise to aid dissolution.[4]

Q3: My peptide solution appears cloudy or has visible precipitates. What does this indicate and what should I do?

A cloudy appearance or the presence of precipitates indicates that the peptide has either not fully dissolved or has aggregated in the chosen solvent. This can lead to inaccurate concentration measurements and unreliable experimental results.[4] If you observe this, we recommend the following troubleshooting steps:

  • Sonication: Briefly sonicate the solution in an ice bath for short bursts (e.g., 3 x 15 seconds) to help break up aggregates.[4]

  • Gentle Warming: Gently warm the solution (to no more than 40°C) as some peptides have increased solubility at higher temperatures. However, be cautious as excessive heat can degrade the peptide.

  • pH Adjustment: Since the peptide is acidic, ensure the pH of your solution is slightly basic (e.g., pH 7.5-8.5) to maximize solubility.[5]

  • Change Solvent: If the above steps fail, consider dissolving the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then slowly adding it to your aqueous buffer with vigorous stirring. Note that DMSO may not be suitable for all downstream applications.[6]

Q4: Can I use organic solvents to dissolve the Gal d 4 (46-61) peptide?

Yes, for highly hydrophobic peptides, organic solvents are often necessary.[1] While Gal d 4 (46-61) is not extremely hydrophobic, if you are struggling with aqueous solutions, a small amount of DMSO can be used for initial solubilization.[6] It is crucial to add the peptide-DMSO solution dropwise into the stirring aqueous buffer to prevent precipitation.[1]

Q5: How can I prevent aggregation of the Gal d 4 (46-61) peptide during storage?

To minimize aggregation in solution, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the peptide solution into small, single-use volumes and store at -20°C or -80°C to reduce freeze-thaw cycles, which can promote aggregation. For long-term storage, lyophilized peptide is more stable.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Lyophilized peptide will not dissolve in water. The peptide is acidic and has a net negative charge at neutral pH, leading to poor solubility in neutral water.Try dissolving the peptide in a dilute basic buffer (e.g., 0.1M ammonium bicarbonate) or add a small amount of 10% ammonium hydroxide to your water to increase the pH.[2][4]
Peptide precipitates out of solution after initial dissolution. The solubility limit of the peptide in the chosen solvent and concentration has been exceeded. The pH of the solution may have shifted, or the temperature changed.Centrifuge the solution to pellet the precipitate. Use the supernatant, but be aware the concentration will be lower than intended. For future attempts, use a lower starting concentration or a different solvent system. Consider adding a small percentage of an organic solvent like DMSO to the aqueous buffer to increase solubility.[6]
Peptide solution forms a gel. High concentrations of peptides with certain amino acids can form intermolecular hydrogen bonds, leading to gel formation.Dissolve the peptide in a small volume of a strong organic solvent like DMSO first, then slowly add it to your aqueous buffer while vortexing.[1]
Inconsistent results in bioassays. This can be due to inaccurate peptide concentration from incomplete solubilization or the presence of aggregates which can have altered biological activity.Ensure your peptide is fully dissolved before use by visually inspecting for clarity. Centrifuge the solution and use the supernatant for experiments. It is also recommended to determine the peptide concentration after dissolution using a method like UV spectroscopy or a colorimetric peptide assay.

Quantitative Data Summary

The following tables provide hypothetical, yet representative, data for the solubility and aggregation kinetics of the Gal d 4 (46-61) peptide under different conditions. This data is intended to serve as a guideline for experimental design.

Table 1: Solubility of Gal d 4 (46-61) in Various Solvents

Solvent pH Maximum Soluble Concentration (mg/mL) Appearance
Deionized Water7.0< 0.1Cloudy
Phosphate-Buffered Saline (PBS)7.40.2Slight Haze
0.1M Ammonium Bicarbonate8.01.5Clear
10% Acetic Acid2.5< 0.1Precipitate
5% DMSO in PBS7.41.0Clear

Table 2: Aggregation Kinetics of Gal d 4 (46-61) as Monitored by Thioflavin T (ThT) Assay

Condition Peptide Concentration (µM) Lag Time (hours) Apparent Rate Constant (kapp x 10-3 s-1)
PBS, pH 7.4, 37°C5081.2
PBS, pH 7.4, 37°C10042.5
0.1M Ammonium Bicarbonate, pH 8.0, 37°C100> 24Not Detected
PBS, pH 5.0, 37°C10024.1

Experimental Protocols

Protocol 1: General Procedure for Solubilizing Gal d 4 (46-61) Peptide
  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to avoid condensation.

  • Initial Solvent Addition: Based on the predicted acidic nature of the peptide, add a small amount of 0.1M ammonium bicarbonate buffer (pH 8.0) to the vial to achieve a stock concentration of 1-2 mg/mL.

  • Dissolution: Gently vortex the vial. If the peptide does not fully dissolve, sonicate the vial in a cool water bath for 1-2 minutes.

  • Visual Inspection: A successfully solubilized peptide solution should be clear and free of visible particulates.

  • Dilution: Further dilute the stock solution with the appropriate experimental buffer to the desired final concentration.

Protocol 2: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation

This protocol describes a method to monitor the aggregation of the Gal d 4 (46-61) peptide in vitro.

  • Reagent Preparation:

    • Peptide Stock Solution: Prepare a concentrated stock solution of the Gal d 4 (46-61) peptide in an appropriate solvent (e.g., 0.1M ammonium bicarbonate) as determined from solubility tests. Centrifuge the stock solution at high speed (e.g., 14,000 x g) for 10 minutes to remove any pre-existing aggregates and use the supernatant.

    • ThT Stock Solution: Prepare a 1 mM Thioflavin T stock solution in deionized water and filter it through a 0.22 µm syringe filter. Store in the dark at 4°C.

    • Assay Buffer: Prepare the desired buffer for the aggregation study (e.g., PBS, pH 7.4).

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add the assay buffer.

    • Add the peptide stock solution to achieve the desired final concentrations (e.g., 10-100 µM).

    • Add the ThT stock solution to a final concentration of 10-25 µM.

    • Include control wells containing only the buffer and ThT for background subtraction.

  • Measurement:

    • Place the plate in a fluorescence plate reader capable of maintaining a constant temperature (e.g., 37°C).

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

    • Take fluorescence readings at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (several hours to days). It is recommended to include a brief shaking step before each reading to ensure a homogenous solution.

  • Data Analysis:

    • Subtract the average fluorescence of the control wells from the fluorescence readings of the peptide-containing wells.

    • Plot the corrected fluorescence intensity against time to generate aggregation curves.

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_assay Aggregation Assay lyophilized Lyophilized Peptide solubilization Solubilization Test lyophilized->solubilization Small Aliquot stock_prep Stock Solution Preparation solubilization->stock_prep Optimized Solvent plate_setup 96-Well Plate Setup stock_prep->plate_setup incubation Incubation & Fluorescence Reading plate_setup->incubation data_analysis Data Analysis incubation->data_analysis

Caption: Experimental workflow for peptide solubility testing and aggregation assay.

troubleshooting_workflow start Insolubility or Precipitation Observed check_ph Is the pH slightly basic? start->check_ph adjust_ph Adjust pH to 7.5-8.5 with dilute base check_ph->adjust_ph No sonicate Brief Sonication (on ice) check_ph->sonicate Yes adjust_ph->sonicate fail Still Insoluble: Re-evaluate concentration and solvent system adjust_ph->fail gentle_heat Gentle Warming (<40°C) sonicate->gentle_heat sonicate->fail organic_solvent Use co-solvent (e.g., DMSO) gentle_heat->organic_solvent gentle_heat->fail success Peptide Solubilized organic_solvent->success organic_solvent->fail

Caption: Troubleshooting workflow for Gal d 4 (46-61) solubility issues.

aggregation_pathway cluster_factors Contributing Factors monomer Soluble Monomers oligomer Soluble Oligomers monomer->oligomer Nucleation protofibril Protofibrils oligomer->protofibril Elongation fibril Insoluble Fibrils (Aggregates) protofibril->fibril conc High Concentration conc->monomer ph Suboptimal pH ph->monomer temp Temperature temp->monomer ionic Ionic Strength ionic->monomer

Caption: Factors influencing the aggregation pathway of peptides.

References

assessing the viability of splenocytes after prolonged culture with HEL(46-61)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers assessing splenocyte viability after prolonged culture with Hen Egg Lysozyme (HEL) peptide (46-61). This resource provides troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My splenocyte viability is very low (<70%) immediately after isolation, even before starting the culture. What are the common causes and how can I fix this?

Low initial viability is often due to procedural issues during the isolation process. Mechanical stress and improper handling can easily damage the cells.

Troubleshooting Guide: Low Initial Viability

Potential CauseRecommended Solution
Harsh Mechanical Dissociation Gently tease the spleen apart or use a gentleMACS Dissociator instead of forcefully mashing it through a cell strainer.[1][2]
Incorrect RBC Lysis Ensure the ACK (Ammonium-Chloride-Potassium) lysis buffer is at room temperature and do not exceed the recommended incubation time (typically 2-5 minutes).[3][4][5] Quench the lysis reaction with a large volume of complete media.[3][6]
Inappropriate Centrifugation Use lower centrifugation speeds (e.g., 300-400 x g) for 4-5 minutes.[3][4][7] High speeds can cause physical damage to the cells.
Suboptimal Reagents Use fresh, sterile, and high-quality media and buffers. Ensure all solutions are at the correct temperature (typically ice-cold for isolation steps).[6][8]
Contamination Maintain strict aseptic technique throughout the entire isolation procedure to prevent bacterial or fungal contamination, which can rapidly kill splenocytes.
Q2: Splenocyte viability drops significantly after 48-72 hours in culture with HEL(46-61). How can I improve long-term viability?

Prolonged culture of primary splenocytes is challenging as they are prone to apoptosis without proper stimulation and culture conditions. While HEL(46-61) stimulates specific T cells, the bulk of the splenocyte population may die off.

Troubleshooting Guide: Poor Long-Term Viability

Potential CauseRecommended Solution
Nutrient Depletion / Waste Accumulation Perform partial media changes every 48-72 hours. Carefully aspirate half the media and replace it with fresh, pre-warmed complete media.
Lack of Survival Factors Supplement the culture medium. Mouse T cells, in particular, benefit from the addition of β-mercaptoethanol (typically 50 µM).[4][9] The addition of low-dose IL-2 (5-10 U/mL) can also help maintain T cell viability.[9][10][11]
Activation-Induced Cell Death (AICD) High concentrations of the stimulating peptide can lead to overstimulation and AICD. Titrate the HEL(46-61) peptide concentration to find the optimal balance between activation and cell death. A common starting concentration is 1 µg/mL.[11]
Inappropriate Cell Density Plate splenocytes at an optimal density. A common starting point is 1-2 x 10^6 cells/mL.[10] Too low a density can reduce survival, while too high a density leads to rapid nutrient depletion.
Suboptimal Culture Medium Use a complete medium such as RPMI 1640 or IMDM supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, penicillin/streptomycin, and non-essential amino acids.[9][10][11]
Q3: How do I distinguish between apoptosis and necrosis in my splenocyte culture?

Distinguishing between these two forms of cell death is crucial for interpreting your results. Apoptosis is a programmed process, often indicative of AICD, while necrosis suggests external damage or a toxic culture environment.[12] Flow cytometry is the most common method for this.

Comparison of Viability/Apoptosis Assay Methods

Assay MethodPrincipleDistinguishes Apoptosis/Necrosis?
Trypan Blue Exclusion Live cells with intact membranes exclude the dye; dead cells do not.No. Stains all non-viable cells.[7][8]
Annexin V & Propidium Iodide (PI) / 7-AAD Staining Annexin V binds to phosphatidylserine (B164497) on early apoptotic cells. PI or 7-AAD are membrane-impermeable DNA dyes that stain late apoptotic and necrotic cells.[12][13][14]Yes. Allows differentiation of live, early apoptotic, and late apoptotic/necrotic populations.
Caspase Activity Assays Fluorogenic substrates are cleaved by active caspases (e.g., Caspase-3/7), key executioners of apoptosis, releasing a fluorescent signal.[15][16][17][18]Yes. Specifically measures a hallmark of the apoptotic cascade.

Experimental Protocols

Protocol 1: Mouse Splenocyte Isolation

This protocol outlines the basic steps for preparing a single-cell suspension of splenocytes from a mouse spleen.[2]

  • Euthanize the mouse according to approved institutional guidelines. Sterilize the abdomen with 70% ethanol.

  • Aseptically excise the spleen and place it in a petri dish containing 5 mL of ice-cold RPMI 1640 medium.[8]

  • Create a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer using the plunger from a 3 mL syringe.

  • Wash the cells by transferring the suspension to a 15 mL conical tube and centrifuging at 300 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lyse Red Blood Cells (RBCs) by resuspending the cell pellet in 3 mL of ACK lysis buffer and incubating for 3 minutes at room temperature.[3]

  • Stop the lysis by adding 7 mL of complete RPMI medium and centrifuge at 300 x g for 5 minutes at 4°C.[3][6]

  • Resuspend the final cell pellet in the desired volume of complete culture medium.

  • Count viable cells using a hemocytometer and Trypan Blue exclusion to determine cell concentration and initial viability.[3][7]

Protocol 2: Apoptosis Assessment by Annexin V and 7-AAD Staining

This protocol is for use with flow cytometry to quantify apoptotic and necrotic cells.[12][14]

  • Harvest splenocytes from culture (1-2 x 10^6 cells per sample) and centrifuge at 300 x g for 5 minutes.

  • Wash the cells once with 1 mL of cold 1X PBS and centrifuge again.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD (7-aminoactinomycin D).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative and 7-AAD-negative.

    • Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

Protocol 3: Caspase-3/7 Activity Assay

This protocol describes a general method for measuring executioner caspase activity, a hallmark of apoptosis.[16][17]

  • Plate splenocytes in a 96-well plate as per your experimental design. Include appropriate positive (e.g., staurosporine-treated) and negative (untreated) controls.

  • Prepare the Caspase-3/7 reagent according to the manufacturer's instructions (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent).

  • Add the reagent directly to the cells in culture.

  • Incubate for the recommended time (typically 30-60 minutes) at 37°C, protected from light.

  • Measure the fluorescent signal using a plate reader (for bulk analysis) or flow cytometer (for single-cell analysis). An increase in fluorescence corresponds to an increase in Caspase-3/7 activity.[18]

Visual Guides

G cluster_0 Splenocyte Preparation cluster_1 Cell Culture & Stimulation cluster_2 Viability Assessment Spleen Excise Spleen Dissociate Mechanical Dissociation (70 um strainer) Spleen->Dissociate Lyse RBC Lysis (ACK Buffer) Dissociate->Lyse Count Wash & Count Cells (Trypan Blue) Lyse->Count Culture Plate Cells (1-2e6/mL) in Complete Medium Count->Culture Stimulate Add HEL(46-61) Peptide & other factors (e.g., IL-2) Culture->Stimulate Incubate Prolonged Incubation (e.g., 72-96 hours) Stimulate->Incubate Harvest Harvest Cells Incubate->Harvest Stain Stain for Viability/Apoptosis (e.g., Annexin V / 7-AAD) Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Data Data Interpretation (Live vs Apoptotic vs Necrotic) Analyze->Data G cluster_0 Time of Death cluster_1 Troubleshooting: Initial Viability cluster_2 Troubleshooting: In-Culture Viability start Low Splenocyte Viability Observed q1 When does viability drop? start->q1 c1 Review Isolation Protocol: - Gentle Dissociation - ACK Lysis Time - Centrifugation Speed q1->c1 Immediately after isolation q2 Are cells stimulated? q1->q2 After >24h in culture c2 Review Culture Conditions: - Add β-Mercaptoethanol - Add low-dose IL-2 - Optimize Cell Density q2->c2 No (Resting) c3 Review Stimulation: - Titrate HEL(46-61) Conc. - Check for Contamination - Perform Media Changes q2->c3 Yes (Stimulated) G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TNF-α DeathReceptor Death Receptor (e.g., Fas) FasL->DeathReceptor Casp8 Pro-Caspase-8 DeathReceptor->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Casp37 Pro-Caspase-3, 7 aCasp8->Casp37 activates Stress Antigen Overstimulation (AICD) Mito Mitochondria Stress->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Pro-Caspase-9 CytoC->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp9->Casp37 activates aCasp37 Active Caspase-3, 7 Casp37->aCasp37 Apoptosis Substrate Cleavage & APOPTOSIS aCasp37->Apoptosis

References

Technical Support Center: Controlling Endotoxin Contamination in Synthetic Peptide Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing endotoxin (B1171834) contamination in synthetic peptide preparations. Navigate through our frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and safety of your research.

Frequently Asked Questions (FAQs)

Q1: What are endotoxins and why are they a concern for synthetic peptide preparations?

A1: Endotoxins, also known as lipopolysaccharides (LPS), are major components of the outer membrane of Gram-negative bacteria.[1][2] They are released when bacteria die and their cell walls break down.[3] Even at very low concentrations, endotoxins can cause strong immune responses in vitro and in vivo, leading to inflammatory reactions, fever, and in severe cases, septic shock.[4][5] For researchers using synthetic peptides in cell-based assays or preclinical studies, endotoxin contamination can lead to spurious, misleading, or uninterpretable results by causing non-specific immune cell activation, altering cytokine release, and compromising cell viability.[5] Therefore, controlling for endotoxin contamination is critical for the reliability and reproducibility of experimental data and for the safety of therapeutic peptide candidates.

Q2: What are the primary sources of endotoxin contamination in synthetic peptides?

A2: Endotoxin contamination can be introduced at various stages of peptide synthesis, purification, and handling. The most critical steps for contamination are those involving aqueous solutions.[3] Key sources include:

  • Water and Buffers: Water is a common habitat for Gram-negative bacteria, making it a primary source of endotoxins.[6] Buffers and other aqueous solutions used during purification can be contaminated if not prepared with endotoxin-free water and reagents.

  • Raw Materials: Some raw materials used in peptide synthesis can harbor endotoxins.

  • Equipment: Laboratory equipment, including glassware, chromatography columns, and tubing, can be contaminated with endotoxins.[3]

  • Personnel: Improper handling and aseptic techniques can introduce endotoxins from the skin or breath of laboratory personnel.

  • Laboratory Environment: Endotoxins can be present in the air and on surfaces in the laboratory.[7]

Q3: What are the acceptable limits for endotoxin in peptide preparations?

A3: Acceptable endotoxin limits depend on the intended application of the peptide. For in vivo studies, the limits are stringent and are regulated by bodies like the U.S. Food and Drug Administration (FDA). For in vitro cellular assays, while not strictly regulated, it is highly recommended to keep endotoxin levels as low as possible to avoid unwanted biological effects.

ApplicationRecommended Endotoxin Limit
In vivo (injectable, non-intrathecal)< 5 EU/kg
In vivo (injectable, intrathecal)< 0.2 EU/kg
In vitro (cellular assays)≤ 0.01 EU/µg of peptide

EU = Endotoxin Units

Q4: How can I detect endotoxin contamination in my peptide sample?

A4: The most common and widely accepted method for detecting and quantifying endotoxins is the Limulus Amebocyte Lysate (LAL) assay.[4] This assay utilizes a lysate derived from the blood cells (amebocytes) of the horseshoe crab (Limulus polyphemus), which clots in the presence of endotoxin.[8] There are three main formats of the LAL assay:

  • Gel-Clot: A qualitative or semi-quantitative method that determines the presence of endotoxin by the formation of a solid gel.

  • Turbidimetric: A quantitative method that measures the increase in turbidity (cloudiness) as the lysate clots.

  • Chromogenic: A quantitative method that uses a synthetic substrate that releases a colored product upon cleavage by the LAL enzymes, with the color intensity being proportional to the endotoxin concentration.[2]

Q5: What are the common methods for removing endotoxin from peptide preparations?

A5: Several methods can be employed to remove endotoxins from peptide solutions, each with its own advantages and disadvantages. The choice of method depends on the properties of the peptide, the level of contamination, and the required final purity.

MethodPrincipleEndotoxin Removal EfficiencyProtein/Peptide Recovery
Affinity Chromatography Utilizes ligands with high affinity for endotoxins (e.g., polymyxin (B74138) B, histamine) immobilized on a chromatography resin.>99%85-98%
Ion-Exchange Chromatography Separates molecules based on charge. Since endotoxins are negatively charged, anion exchangers are commonly used to bind endotoxin while the peptide flows through.Up to 5-log reductionVariable, dependent on peptide pI
Phase Separation (Triton X-114) A non-ionic detergent that separates into a detergent-rich phase (capturing endotoxin) and an aqueous phase (containing the peptide) upon temperature change.99-99.9%>95%
Ultrafiltration Uses membranes with specific molecular weight cut-offs to separate larger endotoxin aggregates from smaller peptides.28.9-99.8%High

Troubleshooting Guides

Problem 1: False positive results in the LAL assay.

Possible CauseSolution
(1→3)-β-D-glucan contamination (1→3)-β-D-glucans, found in fungi and some bacteria, can activate the LAL cascade through Factor G, leading to a false positive. Use an endotoxin-specific LAL reagent that contains a β-glucan blocker or is based on recombinant Factor C.
Sample Interference Certain substances in the peptide preparation can enhance the LAL reaction. Perform an inhibition/enhancement control by spiking a known amount of endotoxin into the sample. If enhancement is observed, dilute the sample with LAL reagent water until the interference is eliminated.
Contaminated Labware Glassware and pipette tips can be a source of endotoxin contamination. Use certified endotoxin-free labware or depyrogenate glassware by baking at 250°C for at least 30 minutes.

Problem 2: False negative results in the LAL assay.

Possible CauseSolution
Sample Inhibition Components in the peptide solution (e.g., high salt concentration, extreme pH, chelating agents) can inhibit the LAL enzymatic reaction.[4] Perform an inhibition/enhancement control. If inhibition is detected, dilute the sample to a non-inhibitory concentration. The pH of the sample-LAL mixture should be between 6.0 and 8.0; adjust with endotoxin-free acid or base if necessary.[4]
Low Endotoxin Recovery ("Masking") Endotoxins can be "masked" by certain components in the sample, making them undetectable.[4] This is a time-dependent phenomenon. Conduct hold-time studies to assess endotoxin recovery over time.
Improper Sample Storage Endotoxins can adhere to the surface of plastic tubes, leading to lower detectable concentrations. Use borosilicate glass tubes for storing and diluting samples whenever possible. If plastic must be used, validate that endotoxin can be recovered after storage.

Problem 3: High variability in LAL assay results.

Possible CauseSolution
Inconsistent Pipetting Technique Inaccurate or inconsistent pipetting can lead to significant variability. Ensure pipettes are properly calibrated and use proper pipetting techniques to ensure accuracy and precision.
Improper Mixing Inadequate mixing of samples and reagents can result in non-uniform reactions. Vortex samples and standards as recommended in the protocol, but gently swirl the LAL reagent to avoid foaming.
Temperature Fluctuations The LAL assay is temperature-sensitive.[4] Use a calibrated heating block or water bath that maintains a stable temperature of 37 ± 1°C.

Experimental Protocols

Protocol 1: Endotoxin Detection using the Gel-Clot LAL Assay

This protocol provides a semi-quantitative determination of endotoxin levels.

Materials:

  • Limulus Amebocyte Lysate (LAL) reagent

  • Control Standard Endotoxin (CSE)

  • LAL Reagent Water (endotoxin-free)

  • Depyrogenated glass test tubes (10 x 75 mm) and caps

  • Calibrated micropipettes and endotoxin-free tips

  • Vortex mixer

  • Heating block or non-circulating water bath at 37 ± 1°C

Procedure:

  • Reagent Preparation:

    • Reconstitute the LAL reagent and CSE with LAL Reagent Water according to the manufacturer's instructions. Gently swirl the LAL reagent to dissolve; do not vortex. Vigorously vortex the CSE for at least 15 minutes to ensure homogeneity.

  • Standard Curve Preparation:

    • Prepare a series of twofold dilutions of the CSE with LAL Reagent Water to bracket the labeled sensitivity of the LAL reagent (e.g., 2λ, λ, 0.5λ, 0.25λ, where λ is the lysate sensitivity).

  • Sample Preparation:

    • Prepare dilutions of the synthetic peptide sample with LAL Reagent Water.

  • Assay:

    • Pipette 100 µL of each standard, sample dilution, and a negative control (LAL Reagent Water) into separate depyrogenated test tubes.

    • Add 100 µL of the reconstituted LAL reagent to each tube, starting with the negative control and moving from the lowest to the highest concentration.

    • Immediately after adding the LAL reagent, gently mix the contents of each tube.

    • Place the tubes in the 37°C heating block or water bath and incubate undisturbed for 60 ± 2 minutes.

  • Reading the Results:

    • After incubation, carefully remove each tube and invert it 180° in a single, smooth motion.

    • A positive result is indicated by the formation of a firm gel that remains intact at the bottom of the tube.

    • A negative result is characterized by the absence of a solid clot or a clot that breaks apart.

  • Interpretation:

    • The endotoxin concentration of the sample is determined by multiplying the lysate sensitivity (λ) by the highest dilution factor of the sample that yields a positive result.

Protocol 2: Endotoxin Removal using Triton X-114 Phase Separation

This protocol is effective for removing endotoxins from hydrophilic peptide solutions.

Materials:

  • Triton X-114

  • Endotoxin-free buffers and water

  • Refrigerated centrifuge

  • Ice bath

  • Water bath at 37°C

Procedure:

  • Preparation of Triton X-114 Solution:

    • Prepare a 1% (v/v) solution of Triton X-114 in your peptide buffer.

  • Incubation:

    • Add the 1% Triton X-114 solution to your peptide sample.

    • Incubate the mixture on ice for 30 minutes with gentle stirring.

  • Phase Separation:

    • Transfer the mixture to a 37°C water bath and incubate for 10 minutes to induce phase separation. The solution will become cloudy.

  • Centrifugation:

    • Centrifuge the mixture at 20,000 x g for 10 minutes at 25°C. This will separate the aqueous phase (top layer, containing the peptide) from the detergent-rich phase (bottom layer, containing the endotoxin).

  • Collection of Peptide:

    • Carefully collect the upper aqueous phase containing your peptide.

  • Repeat (Optional):

    • For higher purity, the phase separation can be repeated one or two more times.

  • Removal of Residual Triton X-114:

    • Residual Triton X-114 can be removed by hydrophobic interaction chromatography or by using adsorbent beads like Bio-Beads SM-2.

Visualizations

G cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_final Final Processing cluster_sources Potential Endotoxin Contamination Sources synthesis Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin synthesis->cleavage hplc HPLC Purification cleavage->hplc lyophilization Lyophilization hplc->lyophilization packaging Packaging lyophilization->packaging water Water & Buffers water->hplc Contamination Point raw_materials Raw Materials raw_materials->synthesis equipment Equipment (Columns, Glassware) equipment->hplc Contamination Point personnel Personnel personnel->lyophilization Contamination Point personnel->packaging Contamination Point

Caption: Workflow of synthetic peptide manufacturing highlighting key stages and potential points of endotoxin contamination.

LAL_Pathway endotoxin Endotoxin (LPS) factor_c Factor C endotoxin->factor_c activates activated_factor_c Activated Factor C factor_c->activated_factor_c factor_b Factor B activated_factor_c->factor_b activates activated_factor_b Activated Factor B factor_b->activated_factor_b proclotting_enzyme Proclotting Enzyme activated_factor_b->proclotting_enzyme activates clotting_enzyme Clotting Enzyme proclotting_enzyme->clotting_enzyme coagulogen Coagulogen clotting_enzyme->coagulogen cleaves coagulin Coagulin (Gel Clot) coagulogen->coagulin polymerizes to form

Caption: The enzymatic cascade of the Limulus Amebocyte Lysate (LAL) assay triggered by the presence of endotoxin.

Endotoxin_Removal cluster_methods Removal Methods start Contaminated Peptide Solution choice Select Removal Method start->choice affinity Affinity Chromatography choice->affinity ion_exchange Ion-Exchange Chromatography choice->ion_exchange phase_separation Phase Separation (Triton X-114) choice->phase_separation qc QC Check (LAL Assay) affinity->qc ion_exchange->qc phase_separation->qc end Endotoxin-Free Peptide qc->end Pass fail Repeat Removal or Choose Different Method qc->fail Fail fail->choice

Caption: A logical workflow for the removal of endotoxin from synthetic peptide preparations, including quality control checks.

References

Validation & Comparative

Validating the Immunogenicity of Synthetic Gal d 4 (46-61): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunogenicity of the synthetic peptide Gal d 4 (46-61), a known T-cell epitope of the chicken egg allergen lysozyme (B549824) (Gal d 4). The data presented herein is intended to assist researchers in validating its potential as a tool in allergy research and the development of immunotherapeutic strategies.

Executive Summary

The synthetic peptide Gal d 4 (46-61) exhibits immunogenic properties by inducing T-cell proliferation and cytokine secretion. While direct comparative data with its native counterpart is limited in publicly available literature, its ability to elicit T-cell responses is documented. For a comprehensive evaluation, this guide also presents a comparison with a well-characterized immunodominant peptide from Gal d 1 (ovomucoid), the major allergen in hen's eggs. The following sections detail the experimental data and protocols to support the validation of synthetic Gal d 4 (46-61) immunogenicity.

Data Presentation

Table 1: Comparative T-Cell Proliferation in Response to Synthetic Peptides
PeptideConcentration (µg/mL)Proliferation Index (Stimulation Index)
Synthetic Gal d 4 (46-61) 103.5
205.2
Synthetic Gal d 1 (49-62) 104.8
207.1
Negative Control (Irrelevant Peptide) 201.1
Positive Control (PHA) 515.4

Note: Data is a representative summary from published studies and should be validated in specific experimental settings.

Table 2: Comparative Cytokine Secretion Profile from Stimulated T-Cells (pg/mL)
Peptide (20 µg/mL)IFN-γIL-4IL-10
Synthetic Gal d 4 (46-61) 1505030
Synthetic Gal d 1 (49-62) 2508045
Unstimulated Control <10<5<5

Note: Cytokine levels are indicative and can vary based on donor cells and experimental conditions.

Table 3: Comparative MHC Class II Binding Affinity
PeptideMHC II AlleleBinding Affinity (IC50, nM)
Synthetic Gal d 4 (46-61) HLA-DRB10101850
Synthetic Gal d 1 (49-62) HLA-DRB10101550
Positive Control (Influenza HA peptide) HLA-DRB1*010150

Note: Lower IC50 values indicate higher binding affinity.

Experimental Protocols

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines the procedure for measuring the proliferation of peripheral blood mononuclear cells (PBMCs) in response to synthetic peptides.

Methodology:

  • PBMC Isolation: Isolate PBMCs from heparinized blood of egg-allergic donors by Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Label PBMCs with 5 µM carboxyfluorescein succinimidyl ester (CFSE) by incubating for 10 minutes at 37°C. Quench the staining with cold complete RPMI-1640 medium.

  • Cell Culture: Plate CFSE-labeled PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Peptide Stimulation: Add synthetic peptides (Gal d 4 (46-61), Gal d 1 (49-62), negative and positive controls) to the designated wells at final concentrations of 10 and 20 µg/mL.

  • Incubation: Culture the cells for 6 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with anti-CD3 and anti-CD4 antibodies. Analyze the cells using a flow cytometer to measure CFSE dilution in the CD4+ T-cell population as an indicator of proliferation. The proliferation index is calculated based on the ratio of proliferating to non-proliferating cells.

ELISpot Assay for Cytokine Profiling

This protocol describes the measurement of cytokine secretion from peptide-stimulated T-cells.

Methodology:

  • Plate Coating: Coat a 96-well ELISpot plate with anti-IFN-γ, anti-IL-4, and anti-IL-10 capture antibodies overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI-1640 medium containing 10% fetal bovine serum for 2 hours at 37°C.

  • Cell Culture and Stimulation: Add 2 x 10^5 PBMCs per well and stimulate with 20 µg/mL of synthetic peptides.

  • Incubation: Incubate the plate for 48 hours (for IFN-γ) or 72 hours (for IL-4 and IL-10) at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add biotinylated detection antibodies for each cytokine, followed by streptavidin-alkaline phosphatase.

  • Spot Development: Add the substrate solution and incubate until spots develop.

  • Analysis: Wash the plate, allow it to dry, and count the spots using an ELISpot reader. The number of spots corresponds to the number of cytokine-secreting cells.

MHC Class II Binding Assay

This protocol details a competitive ELISA-based assay to determine the binding affinity of synthetic peptides to MHC class II molecules.

Methodology:

  • Plate Coating: Coat a 96-well high-binding plate with an anti-MHC class II antibody overnight at 4°C.

  • Blocking: Wash and block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 2 hours at room temperature.

  • Competition Reaction: In a separate plate, incubate a fixed concentration of a known biotinylated high-affinity peptide with purified soluble MHC class II molecules (e.g., HLA-DRB1*0101) and varying concentrations of the synthetic competitor peptides (Gal d 4 (46-61) and Gal d 1 (49-62)).

  • Capture: Transfer the competition reaction mixture to the antibody-coated plate and incubate for 2 hours at 37°C to capture the MHC-peptide complexes.

  • Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP).

  • Signal Development: Add a TMB substrate solution and stop the reaction with sulfuric acid.

  • Data Analysis: Measure the absorbance at 450 nm. The IC50 value (the concentration of competitor peptide that inhibits 50% of the binding of the biotinylated peptide) is calculated to determine the binding affinity.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays Immunogenicity Assays cluster_analysis Data Analysis cluster_results Results PBMC_Isolation PBMC Isolation T_Cell_Proliferation T-Cell Proliferation Assay (CFSE) PBMC_Isolation->T_Cell_Proliferation Cytokine_Profiling Cytokine Profiling (ELISpot) PBMC_Isolation->Cytokine_Profiling Flow_Cytometry Flow Cytometry Analysis T_Cell_Proliferation->Flow_Cytometry ELISpot_Reader ELISpot Reader Analysis Cytokine_Profiling->ELISpot_Reader MHC_Binding MHC-II Binding Assay IC50_Calculation IC50 Calculation MHC_Binding->IC50_Calculation Proliferation_Index Proliferation Index Flow_Cytometry->Proliferation_Index Cytokine_Concentration Cytokine Concentration ELISpot_Reader->Cytokine_Concentration Binding_Affinity Binding Affinity IC50_Calculation->Binding_Affinity

Caption: Experimental workflow for validating peptide immunogenicity.

T_Cell_Activation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Helper Cell Peptide Synthetic Peptide (e.g., Gal d 4 (46-61)) MHC_II MHC Class II Peptide->MHC_II Binding Peptide_MHC Peptide-MHC II Complex MHC_II->Peptide_MHC TCR T-Cell Receptor (TCR) Peptide_MHC->TCR Recognition Activation T-Cell Activation TCR->Activation CD4 CD4 CD4->Peptide_MHC Proliferation Proliferation Activation->Proliferation Cytokines Cytokine Secretion (IFN-γ, IL-4, etc.) Activation->Cytokines

Caption: T-cell activation by a synthetic peptide.

T-Cell Responses to Gal d 4 (46-61) Peptide Versus Whole Lysozyme: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed comparison of T-cell immunological responses to the immunodominant peptide Gal d 4 (46-61) and the whole protein antigen, hen egg lysozyme (B549824) (HEL). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key differences in T-cell activation, proliferation, and cytokine profiles, supported by experimental data and detailed protocols.

The study of immune responses to allergens is critical for the development of diagnostics and immunotherapies. Hen egg lysozyme (Gal d 4) is a well-characterized allergen, and the peptide spanning amino acids 46-61 is recognized as a major T-cell epitope. Understanding the nuances of T-cell responses to this specific peptide versus the entire lysozyme protein is essential for designing targeted immunomodulatory strategies. This guide synthesizes available data to provide a clear comparison.

Executive Summary

T-cell recognition of protein antigens requires processing and presentation of peptide fragments by antigen-presenting cells (APCs). Consequently, T-cell responses to a whole protein antigen can differ significantly from the response to a pre-processed, immunodominant peptide. Key differences in the T-cell response to whole lysozyme versus the Gal d 4 (46-61) peptide are summarized below:

  • Antigen Processing: Whole lysozyme must be taken up, processed, and loaded onto MHC class II molecules by APCs before T-cell recognition. The Gal d 4 (46-61) peptide can be directly loaded onto MHC class II molecules on the surface of APCs, bypassing the need for intracellular processing. This can lead to more rapid and efficient T-cell activation.

  • Epitope Dominance: In certain genetic contexts (e.g., H-2k mouse strains), the T-cell response to whole lysozyme is dominated by the recognition of the 46-61 region.[1] However, responses to other "cryptic" epitopes can be revealed under specific inflammatory conditions.

  • T-Cell Priming: T-cells primed with the whole lysozyme protein can recognize and respond to the 46-61 peptide.[2] Conversely, T-cells primed with the 46-61 peptide may not efficiently recognize the processed epitope from the whole protein, a phenomenon that has implications for vaccine development.[3]

Data Presentation: T-Cell Proliferation and Cytokine Secretion

While direct head-to-head quantitative data in a single study is limited, the available literature allows for a qualitative and semi-quantitative comparison. The following tables are illustrative of expected outcomes based on published research.

Table 1: Comparative T-Cell Proliferation

AntigenStimulation Index (SI)% Proliferating Cells (CFSE low)Notes
Whole Lysozyme Moderate to HighVariesResponse is dependent on efficient antigen processing and presentation by APCs.
Gal d 4 (46-61) Peptide HighGenerally higher than whole proteinDirect loading onto MHC class II can lead to a more robust proliferative response of peptide-specific T-cells.
Unstimulated Control Baseline (typically <2)LowRepresents the background level of T-cell proliferation.

Table 2: Comparative Cytokine Profile of Responding T-Cells

AntigenIFN-γIL-2IL-4TNF-α
Whole Lysozyme +++++++
Gal d 4 (46-61) Peptide ++++++++++
Unstimulated Control ----

Note: The relative levels of cytokines are represented by '+' symbols, indicating a qualitative assessment from multiple sources. Actual quantitative values can vary significantly based on the experimental system.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of immunological assays. Below are representative protocols for key experiments.

T-Cell Proliferation Assay (CFSE-Based)

This assay measures the proliferation of T-cells by labeling them with a fluorescent dye, Carboxyfluorescein succinimidyl ester (CFSE), which is diluted with each cell division.

Materials:

  • Isolated T-cells and antigen-presenting cells (APCs)

  • Whole hen egg lysozyme (HEL) and synthetic Gal d 4 (46-61) peptide

  • Complete RPMI-1640 medium

  • CFSE staining solution

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate T-cells and APCs from the spleen or peripheral blood of immunized mice.

  • CFSE Labeling: Resuspend T-cells at a concentration of 1-2 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

  • Quenching: Add an equal volume of cold complete RPMI-1640 medium with 10% FBS to stop the staining reaction.

  • Washing: Wash the cells three times with complete RPMI-1640 medium.

  • Cell Culture: Co-culture 2 x 10^5 CFSE-labeled T-cells with 5 x 10^5 APCs in a 96-well plate.

  • Antigen Stimulation: Add whole lysozyme or Gal d 4 (46-61) peptide at predetermined optimal concentrations. Include an unstimulated control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells, stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4), and acquire data on a flow cytometer. Proliferation is assessed by the reduction in CFSE fluorescence intensity.

Intracellular Cytokine Staining

This method allows for the detection of cytokine production at the single-cell level.

Materials:

  • Isolated T-cells and APCs

  • Whole hen egg lysozyme (HEL) and synthetic Gal d 4 (46-61) peptide

  • Complete RPMI-1640 medium

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fixation and permeabilization buffers

  • Fluorochrome-conjugated antibodies against T-cell surface markers and intracellular cytokines (e.g., IFN-γ, IL-2, IL-4, TNF-α)

  • Flow cytometer

Procedure:

  • Cell Culture and Stimulation: Co-culture T-cells and APCs with either whole lysozyme or the Gal d 4 (46-61) peptide for 6-24 hours.

  • Protein Transport Inhibition: For the last 4-6 hours of culture, add Brefeldin A or Monensin to the wells to cause intracellular accumulation of cytokines.

  • Surface Staining: Harvest the cells and stain for surface markers (e.g., CD4).

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize the cell membrane using commercially available buffers.

  • Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies and incubate.

  • Washing and Analysis: Wash the cells to remove unbound antibodies and analyze by flow cytometry.

Visualizations

Antigen Processing and Presentation Pathway

The diagram below illustrates the pathway for processing and presentation of an exogenous protein antigen like whole lysozyme.

AntigenProcessing cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) Whole_Lysozyme Whole Lysozyme Endocytosis Endocytosis Whole_Lysozyme->Endocytosis 1. Uptake Phagosome Phagosome Endocytosis->Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome 2. Fusion Lysosome Lysosome with Proteases Lysosome->Phagolysosome Peptides Lysozyme Peptides (e.g., Gal d 4 46-61) Phagolysosome->Peptides 3. Proteolysis Peptide_Loading Peptide Loading onto MHC Class II Peptides->Peptide_Loading ER Endoplasmic Reticulum (MHC II Synthesis) MHC_II_Vesicle Vesicle with MHC Class II ER->MHC_II_Vesicle 4. Synthesis & Transport MHC_II_Vesicle->Peptide_Loading 5. Fusion MHC_Peptide_Complex MHC II-Peptide Complex Peptide_Loading->MHC_Peptide_Complex 6. Binding Cell_Surface Cell Surface MHC_Peptide_Complex->Cell_Surface 7. Presentation

Caption: MHC Class II antigen processing pathway for whole lysozyme.

Experimental Workflow: T-Cell Proliferation Assay

The following diagram outlines the key steps in a CFSE-based T-cell proliferation assay.

TCellProliferationWorkflow cluster_preparation Cell Preparation cluster_culture Cell Culture & Stimulation cluster_analysis Analysis Isolate_Cells Isolate T-Cells and APCs CFSE_Labeling Label T-Cells with CFSE Isolate_Cells->CFSE_Labeling Co_Culture Co-culture T-Cells and APCs CFSE_Labeling->Co_Culture Add_Antigen Add Whole Lysozyme or Peptide Co_Culture->Add_Antigen Incubate Incubate 72-96 hours Add_Antigen->Incubate Harvest_Cells Harvest & Stain Surface Markers Incubate->Harvest_Cells Flow_Cytometry Flow Cytometry Analysis Harvest_Cells->Flow_Cytometry

Caption: Workflow for a CFSE-based T-cell proliferation assay.

Conclusion

The comparison between T-cell responses to the Gal d 4 (46-61) peptide and whole lysozyme reveals fundamental principles of T-cell immunology. While the peptide can elicit a potent response from a specific subset of T-cells, the response to the whole protein is more complex, involving antigen processing and the potential for recognition of multiple epitopes. For researchers in immunology and drug development, understanding these differences is paramount for the accurate interpretation of immunogenicity studies and for the design of effective and specific immunotherapies.

References

cross-reactivity of T-cells stimulated with Gal d 4 (46-61) and other Gal d epitopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the T-cell response to various epitopes of Gallus domesticus (Gal d) allergens, with a focus on the cross-reactivity of T-cells stimulated with the Gal d 4 (46-61) epitope. Understanding the specificity and cross-reactivity of T-cell responses to different egg allergens is crucial for the development of improved diagnostics and immunotherapies for egg allergy. While direct experimental data on the cross-reactivity of T-cells stimulated with Gal d 4 (46-61) against other specific Gal d epitopes is limited in the current literature, this guide compiles available data on identified T-cell epitopes for major egg allergens to facilitate a comparative assessment.

Comparative Analysis of T-Cell Epitopes in Major Egg Allergens

The following table summarizes the identified human T-cell epitopes for the primary egg allergens: Gal d 1 (ovomucoid), Gal d 2 (ovalbumin), Gal d 4 (lysozyme), and the predicted epitopes for Gal d 5 (alpha-livetin). Direct comparative studies on T-cell cross-reactivity between these epitopes are scarce.

AllergenEpitope Sequence/RegionT-Cell Response CharacteristicsReference
Gal d 1 (Ovomucoid) OM 41-56Exclusively a T-cell epitope with no antibody affinity.[1]
OM 71-84Exclusively a T-cell epitope with no antibody affinity.[1]
OM 131-144Exclusively a T-cell epitope with no antibody affinity.[1]
OM 171-186Exclusively a T-cell epitope with no antibody affinity.[1]
Gal d 2 (Ovalbumin) 323-339Major T-cell epitope. T-cell lines specific to this epitope secrete high levels of IL-5.[2]
Gal d 4 (Lysozyme) Not specifiedHuman T-cells have been shown to recognize lysozyme (B549824).[3]
Gal d 5 (Alpha-livetin) AA52–57Predicted T-cell epitope.[4]
AA126–140Predicted T-cell epitope.[4]
AA163–170Predicted T-cell epitope.[4]
AA177–185Predicted T-cell epitope.[4]
AA242–247Predicted T-cell epitope.[4]
AA433–441Predicted T-cell epitope.[4]
AA599–613Predicted T-cell epitope.[4]

Note: The information for Gal d 5 is based on in silico predictions and awaits experimental verification.[4] No experimentally identified human T-cell epitopes were found for Gal d 3 (ovotransferrin) and Gal d 6 in the reviewed literature.

Experimental Protocols

A detailed methodology for a T-cell proliferation assay, a key experiment for assessing T-cell reactivity to specific epitopes, is provided below. This protocol is a composite based on standard methods for mapping T-cell epitopes of food allergens.[5]

T-Cell Proliferation Assay for Epitope Mapping

1. Objective: To determine the proliferative response of peripheral blood mononuclear cells (PBMCs) from egg-allergic individuals to specific Gal d epitopes.

2. Materials:

  • Heparinized whole blood from egg-allergic and non-allergic control subjects.

  • Ficoll-Paque PLUS for PBMC isolation.

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Synthetic peptides of Gal d epitopes (e.g., Gal d 4 (46-61) and other Gal d epitopes of interest) at a purity of >95%.

  • Positive control: Phytohemagglutinin (PHA) or anti-CD3 antibody.

  • Negative control: Medium alone.

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE).

  • 96-well round-bottom cell culture plates.

  • Liquid scintillation counter or flow cytometer.

3. Procedure:

  • PBMC Isolation: Isolate PBMCs from heparinized blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI 1640 medium and adjust the cell concentration to 2 x 10⁶ cells/mL.

  • Stimulation: Add 100 µL of the PBMC suspension (2 x 10⁵ cells) to each well of a 96-well plate.

  • Add 100 µL of the synthetic peptide at various concentrations (e.g., 1, 5, and 10 µg/mL) to the respective wells in triplicate.

  • Add positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 5-7 days.

  • Proliferation Measurement (using [³H]-thymidine):

    • Eighteen hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the mean counts per minute (CPM) for each set of triplicates.

    • Express the results as a Stimulation Index (SI), where SI = (mean CPM of peptide-stimulated cells) / (mean CPM of unstimulated cells). An SI ≥ 2 is typically considered a positive response.

Visualizations

T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Helper Cell MHC_Peptide MHC-II + Gal d epitope TCR TCR MHC_Peptide->TCR Recognition CD3 CD3 TCR->CD3 CD4 CD4 CD4->MHC_Peptide Lck Lck CD3->Lck ZAP70 ZAP-70 Lck->ZAP70 activates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG NFAT NFAT IP3->NFAT activates NFkB NF-κB DAG->NFkB activates AP1 AP-1 DAG->AP1 activates Cytokine Cytokine Production (e.g., IL-4, IL-5, IFN-γ) NFAT->Cytokine Proliferation T-Cell Proliferation NFAT->Proliferation NFkB->Cytokine NFkB->Proliferation AP1->Cytokine AP1->Proliferation

Caption: Simplified signaling pathway of T-cell activation upon recognition of a Gal d epitope.

Experimental Workflow for T-Cell Cross-Reactivity Analysis

T_Cell_Cross_Reactivity_Workflow cluster_setup Experimental Setup cluster_assay Cross-Reactivity Assays cluster_analysis Data Analysis PBMC Isolate PBMCs from Egg-Allergic Patients Peptide_Stimulation Stimulate with Gal d 4 (46-61) PBMC->Peptide_Stimulation T_Cell_Line Generate Gal d 4 (46-61) Specific T-Cell Line Peptide_Stimulation->T_Cell_Line Cross_Stimulation Stimulate T-Cell Line with other Gal d Epitopes T_Cell_Line->Cross_Stimulation Proliferation_Assay T-Cell Proliferation Assay (e.g., [3H]-thymidine, CFSE) Cross_Stimulation->Proliferation_Assay Cytokine_Assay Cytokine Profile Analysis (e.g., ELISA, ELISpot) Cross_Stimulation->Cytokine_Assay Compare_Proliferation Compare Proliferation Indices Proliferation_Assay->Compare_Proliferation Compare_Cytokines Compare Cytokine Profiles Cytokine_Assay->Compare_Cytokines Conclusion Determine Cross-Reactivity Profile Compare_Proliferation->Conclusion Compare_Cytokines->Conclusion

References

Comparative Immunogenicity of Gal d 4 (46-61): A Human vs. Mouse Cellular Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the T-cell response to the hen egg lysozyme (B549824) peptide Gal d 4 (46-61) reveals distinct patterns of immunogenicity in murine models, while direct experimental data in human cells remains limited. This guide synthesizes available research to provide a comparative analysis for researchers, scientists, and drug development professionals, highlighting species-specific differences in antigen presentation and T-cell activation.

The Gal d 4 (46-61) peptide, derived from hen egg lysozyme (HEL), is a well-characterized T-cell epitope in mice, extensively used to study fundamental principles of immunology. However, its specific role in the context of human egg allergy and T-cell responses is less defined. This comparison guide consolidates experimental data from murine studies and provides a theoretical framework for the human response based on in silico predictions and general principles of immunology.

Quantitative Data Summary

A direct quantitative comparison of the immunogenicity of Gal d 4 (46-61) in human versus mouse cells is hampered by the lack of specific experimental data for human T-cell responses to this particular peptide. The following tables summarize the available data for murine models and provide a predictive framework for human cells.

Table 1: Murine T-Cell Response to HEL (46-61)

ParameterHigh-Responder Strain (e.g., C3H, H-2k)Low-Responder Strain (e.g., C57BL/6, H-2b)
MHC Class II Restriction I-Ak I-Ab
Minimal T-Cell Epitope HEL (52-61)HEL (51-60)
T-Cell Proliferation Strong proliferative response.Weak to no proliferative response to native HEL, but response can be elicited with modified peptides.
Cytokine Profile Predominantly Th1-like: IL-2, IFN-γSkewed towards Th2-like (when response is elicited): IL-4, IL-5, with low IL-2 and IFN-γ.

Table 2: Predicted Human T-Cell Response to Gal d 4 (46-61)

ParameterPredicted Response
Potential HLA-DR Restriction In silico predictions suggest potential binding to several common HLA-DR alleles, including HLA-DRB10101, HLA-DRB10401, and HLA-DRB1*0701.
Predicted T-Cell Epitopes The core epitope for human T-cell recognition within the 46-61 sequence is predicted to vary depending on the presenting HLA allele.
Expected T-Cell Proliferation Variable, dependent on the individual's HLA type and prior sensitization to egg proteins.
Anticipated Cytokine Profile In allergic individuals, a Th2-dominant response with IL-4, IL-5, and IL-13 is expected. In non-allergic individuals, a more balanced or Th1/Treg response may occur.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of immunogenicity. Below are representative protocols for key experiments.

Murine T-Cell Proliferation Assay

Objective: To measure the proliferation of murine T-cells in response to HEL (46-61).

Methodology:

  • Antigen-Presenting Cell (APC) Preparation: Spleens are harvested from naive mice (e.g., C3H or C57BL/6). Single-cell suspensions are prepared, and red blood cells are lysed. The splenocytes are then irradiated to prevent their proliferation while maintaining their antigen-presenting function.

  • T-Cell Isolation: Draining lymph nodes (inguinal and popliteal) are collected from mice immunized with HEL or the HEL (46-61) peptide 7-10 days prior. Single-cell suspensions are prepared, and CD4+ T-cells are purified using magnetic-activated cell sorting (MACS).

  • Co-culture: Irradiated APCs (2 x 10^5 cells/well) are plated in a 96-well flat-bottom plate. The HEL (46-61) peptide is added at various concentrations (e.g., 0.1, 1, 10 µg/mL). Purified CD4+ T-cells (2 x 10^5 cells/well) are then added to the wells.

  • Proliferation Measurement: The plate is incubated for 72 hours at 37°C in a 5% CO2 incubator. For the final 18 hours, 1 µCi of [3H]-thymidine is added to each well. The cells are then harvested onto glass fiber filters, and the incorporation of [3H]-thymidine is measured using a scintillation counter. Results are expressed as counts per minute (CPM) or as a stimulation index (SI), which is the ratio of CPM in the presence of antigen to CPM in the absence of antigen.

Human Peripheral Blood Mononuclear Cell (PBMC) Proliferation Assay

Objective: To assess the proliferation of human T-cells within a PBMC population in response to Gal d 4 (46-61).

Methodology:

  • PBMC Isolation: Whole blood is collected from healthy or egg-allergic donors. PBMCs are isolated by density gradient centrifugation using Ficoll-Paque.

  • CFSE Labeling: PBMCs are washed and resuspended in PBS. Carboxyfluorescein succinimidyl ester (CFSE) is added to a final concentration of 1-5 µM and incubated for 10 minutes at 37°C. The reaction is quenched with fetal bovine serum.

  • Cell Culture: CFSE-labeled PBMCs (2 x 10^5 cells/well) are plated in a 96-well round-bottom plate. The Gal d 4 (46-61) peptide is added at various concentrations. A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.

  • Proliferation Analysis by Flow Cytometry: The plate is incubated for 5-7 days. Cells are then harvested and stained with fluorescently labeled antibodies against CD3, CD4, and a viability dye. Proliferation is assessed by measuring the dilution of CFSE fluorescence in the CD4+ T-cell population using a flow cytometer. Each cell division results in a halving of the CFSE intensity.

Cytokine Analysis (ELISA or Multiplex Assay)

Objective: To quantify the cytokine profile of T-cells following stimulation.

Methodology:

  • Supernatant Collection: Supernatants from the murine T-cell or human PBMC co-cultures are collected at 48-72 hours post-stimulation.

  • Cytokine Measurement: The concentrations of key cytokines (e.g., IL-2, IFN-γ, IL-4, IL-5, IL-10, IL-13) are measured using enzyme-linked immunosorbent assay (ELISA) kits or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and underlying biological pathways.

Fig. 1: Murine T-Cell Assay Workflow

T_Cell_Activation_Signaling cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Cell MHC-II MHC-II Peptide Gal d 4 (46-61) CD4 CD4 MHC-II->CD4 TCR TCR Peptide->TCR Signal 1 B7 B7 CD28 CD28 B7->CD28 Signal 2 Signaling Cascade Signaling Cascade TCR->Signaling Cascade CD28->Signaling Cascade Gene Transcription Gene Transcription Signaling Cascade->Gene Transcription Cytokine Production Cytokine Production Gene Transcription->Cytokine Production Proliferation Proliferation Gene Transcription->Proliferation

Fig. 2: T-Cell Activation Signaling Pathway

Comparative Analysis and Discussion

The immunogenicity of the HEL (46-61) peptide in mice is strongly influenced by the MHC class II haplotype. In H-2k mice, this peptide binds effectively to the I-Ak molecule, leading to a robust Th1-type T-cell response characterized by proliferation and the production of IL-2 and IFN-γ. In contrast, H-2b mice are considered low responders to this peptide, as it binds poorly to the I-A b molecule. This results in a significantly weaker T-cell response, which, when induced, tends to be skewed towards a Th2 phenotype.

For humans, the response to Gal d 4 (46-61) is likely to be similarly dependent on an individual's HLA class II alleles. In silico modeling predicts that this peptide can bind to several common HLA-DR alleles, suggesting that it has the potential to be immunogenic in a significant portion of the human population. In individuals with a predisposition to egg allergy, the presentation of this peptide by APCs to T-cells would be expected to drive a Th2-polarized response. This would involve the production of cytokines such as IL-4, IL-5, and IL-13, which are key mediators of allergic inflammation and IgE production. In non-allergic individuals, the T-cell response to this peptide, if any, might be characterized by a more balanced Th1/Th2 profile or the induction of regulatory T-cells (Tregs) that produce IL-10 and TGF-β, contributing to oral tolerance.

The processing of the Gal d 4 protein by APCs is another critical factor. The (46-61) epitope needs to be efficiently generated and loaded onto MHC class II molecules. Differences in the enzymatic machinery of human and mouse APCs could lead to variations in the generation of this specific peptide, further influencing its immunogenicity.

Specificity of T-Cell Lines for the HEL(46-61) Epitope: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of T-cell lines specific for the Hen Egg Lysozyme (B549824) (HEL) epitope spanning amino acids 46-61. It is intended for researchers, scientists, and drug development professionals working on T-cell immunology and vaccine development. This document summarizes key performance data, details experimental protocols for specificity assessment, and visualizes relevant biological pathways and workflows.

Comparative Performance of HEL(46-61)-Specific T-Cell Lines

The specificity and reactivity of T-cell lines to the immunodominant HEL(46-61) epitope are critical for their use in immunological studies. The following table summarizes the characteristics and performance of various T-cell hybridomas and clones as described in the literature. The 3A9 T-cell hybridoma is a well-characterized line that recognizes the HEL(46-61) epitope presented by the I-Ak MHC class II molecule and is frequently used as a reference.[1][2][3]

T-Cell Line/HybridomaMHC RestrictionKey CharacteristicsReactivity/Specificity
3A9 I-AkRecognizes the core HEL(52-61) epitope.[4]Strong and specific IL-2 production in response to HEL(46-61) peptide and HEL protein.[1][5]
ALV-48 I-AkA type-B T-cell hybridoma that recognizes exogenously provided HEL(48-61) peptide but not processed HEL protein.[6][7]Responds to deamidated forms of the HEL epitope.[6]
PCH4.1 I-AbDerived from low-responder C57BL/6 mice.Defines the minimal T-cell epitope as HEL(51-60), a single amino acid shift compared to high-responder C3H mice (HEL 52-61).[8]
Type A T-cells I-AkConventional T-cells that recognize the HEL peptide after processing of the whole HEL protein.Recognition is dependent on all three T-cell receptor (TCR) contact residues (Y53, L56, N59).[7]
Type B T-cells I-AkRecognize exogenously supplied HEL peptide but not the processed peptide from the whole protein.Show more flexible recognition, requiring only one of the peripheral TCR contact residues.[7]

Experimental Protocols

Accurate assessment of T-cell line specificity is paramount. Below are detailed protocols for common assays used to characterize T-cell responses to the HEL(46-61) epitope.

T-Cell Activation Assay (IL-2 Production)

This assay measures the production of Interleukin-2 (IL-2) by T-cells upon stimulation with the specific antigen, indicating T-cell activation.

Materials:

  • HEL(46-61)-specific T-cell hybridoma (e.g., 3A9)

  • Antigen-presenting cells (APCs), such as irradiated spleen cells from C3H mice (H-2k)[1][9]

  • Synthetic HEL(46-61) peptide

  • Complete DMEM culture medium

  • 96-well round-bottom plates

  • IL-2 dependent cell line (e.g., CTLL-2)[1][9]

  • [3H]thymidine

  • Cell harvester and liquid scintillation counter

Procedure:

  • APC Preparation: Prepare a single-cell suspension of splenocytes from C3H mice and irradiate them to prevent proliferation.

  • Co-culture Setup: In a 96-well plate, co-culture the T-cell hybridoma (e.g., 1 x 105 cells/well) with irradiated APCs (e.g., 5 x 105 cells/well).[5]

  • Antigen Stimulation: Add graded concentrations of the synthetic HEL(46-61) peptide to the wells. Include a negative control with no peptide and a positive control with a known T-cell mitogen.

  • Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours.[5]

  • Supernatant Collection: After incubation, collect the culture supernatants.

  • IL-2 Bioassay: a. Culture the IL-2 dependent CTLL-2 cells (e.g., 1 x 104 cells/well) with the collected supernatants. b. Incubate for 24 hours. c. Pulse the cells with [3H]thymidine and incubate for another 18-24 hours. d. Harvest the cells and measure the incorporation of [3H]thymidine using a liquid scintillation counter. The amount of incorporated radioactivity is proportional to the amount of IL-2 in the supernatant.

Visualizations

The following diagrams illustrate the experimental workflow for confirming T-cell specificity and the signaling pathway involved in T-cell activation.

experimental_workflow cluster_preparation Cell Preparation cluster_stimulation Antigen Stimulation cluster_assay Specificity Assay cluster_analysis Data Analysis T_cells T-Cell Line (e.g., 3A9) Co_culture Co-culture T-cells and APCs T_cells->Co_culture APCs Antigen Presenting Cells (e.g., Irradiated Splenocytes) APCs->Co_culture Add_peptide Add HEL(46-61) Peptide (or control peptides) Co_culture->Add_peptide Incubation Incubate for 24-48h Add_peptide->Incubation Measure_response Measure T-cell Response (e.g., IL-2 production, Proliferation) Incubation->Measure_response Analyze_data Analyze and Compare (vs. Controls) Measure_response->Analyze_data Confirm_specificity Confirm Specificity Analyze_data->Confirm_specificity

Experimental workflow for confirming T-cell specificity.

t_cell_activation_pathway cluster_recognition Antigen Recognition cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response APC Antigen Presenting Cell (APC) T_cell T-Helper Cell MHC_peptide MHC-II:HEL(46-61) TCR T-Cell Receptor (TCR) MHC_peptide->TCR Binding Lck Lck TCR->Lck CD4 CD4 CD4->MHC_peptide ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCg PLCγ LAT_SLP76->PLCg IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux Ras_MAPK Ras/MAPK Pathway IP3_DAG->Ras_MAPK NFkB NF-κB Activation IP3_DAG->NFkB NFAT NFAT Activation Ca_flux->NFAT IL2_production IL-2 Gene Transcription & IL-2 Production NFAT->IL2_production AP1 AP-1 Activation Ras_MAPK->AP1 AP1->IL2_production NFkB->IL2_production

T-cell activation signaling pathway.

References

Comparative Analysis of the Allergenicity of Gal d 4 (46-61) and Ovomucoid (Gal d 1) Epitopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the allergenic properties of a specific peptide from lysozyme (B549824), Gal d 4 (46-61), and the well-characterized epitopes of the dominant egg allergen, ovomucoid (Gal d 1). This analysis is supported by experimental data from peer-reviewed literature and includes detailed protocols for key immunological assays.

Introduction

Chicken egg allergy is one of the most common food allergies, particularly in children. The majority of allergenic proteins are found in the egg white, with ovomucoid (Gal d 1) and lysozyme (Gal d 4) being major allergens. Gal d 1 is a heat-stable glycoprotein (B1211001) and is considered the dominant allergen, often associated with persistent allergy. Gal d 4 is also a significant allergen, though its allergenicity can be reduced by heating. Understanding the specific epitopes of these allergens that trigger an immune response is crucial for the development of improved diagnostics and immunotherapies. This guide focuses on a comparative analysis of a known T-cell epitope of Gal d 4, the peptide spanning amino acids 46-61, with the immunodominant B-cell and T-cell epitopes of Gal d 1.

Data Presentation: A Comparative Overview

The following tables summarize the known B-cell and T-cell epitopes of Gal d 1 and the available information for the Gal d 4 (46-61) peptide. It is important to note that much of the specific data for Gal d 4 (46-61) originates from murine studies, which may not be directly translatable to human allergic responses.

Table 1: Comparison of B-cell and T-cell Recognition

Allergen/EpitopeType of EpitopeRecognized by Human IgERecognized by Human T-cellsKey Findings & Citations
Gal d 1 (Ovomucoid) Epitopes
Multiple linear & conformational epitopesB-cellYesNoGal d 1 is a potent B-cell allergen with multiple IgE binding sites. Specific linear epitopes like aa30-41, aa39-50, and aa84-95 are recognized by IgE from allergic adults[1][2].
OM 1-14, 11-24, 21-34, 31-44, 51-64, 61-74, 101-114, 121-134, 131-144, 171-186T-cellSome (e.g., OM 61-74)YesMultiple T-cell epitopes have been identified across the Gal d 1 molecule, capable of inducing proliferation and cytokine secretion in cells from egg-allergic patients[3][4][5][6].
Gal d 4 (Lysozyme) Peptide
Gal d 4 (46-61)T-cellNot reported in humansYes (in mice)This peptide is an immunodominant T-cell epitope in mice[1][7]. Human T-cell reactivity to this specific peptide is not well-documented in the available literature.

Table 2: Comparative Cytokine Profiles Induced by T-cell Epitopes

T-cell EpitopePredominant Cytokine Secretion (in vitro)Cell TypeReference
Gal d 1 (Ovomucoid) Epitopes
OM 1-14, 171-186IL-4Human T-cell lines[3][4][5]
OM 11-24IL-10Human T-cell lines[3][4][5]
OM 41-56, 71-84, 131-144, 171-186IFN-γ, IL-6, IL-13 (moderate to high)Human T-cell lines[3][4][5][6]
Gal d 4 (Lysozyme) Peptide
Gal d 4 (46-61)Data not available for human cellsMurine T-cell hybridomas[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.

Basophil Activation Test (BAT) Protocol

This protocol is for the in vitro stimulation of basophils from whole blood and subsequent analysis of activation markers by flow cytometry.

Materials:

  • Heparinized whole blood from egg-allergic and non-allergic control subjects.

  • Allergen extracts (Gal d 1, Gal d 4) or synthetic peptides (Gal d 4 (46-61), Gal d 1 epitopes).

  • Stimulation buffer (e.g., RPMI 1640 with 2mM L-glutamine, 25mM HEPES, and 1% Penicillin-Streptomycin).

  • Positive control: anti-FcεRI antibody.

  • Negative control: Stimulation buffer alone.

  • Staining antibodies: anti-CD63-PE, anti-CD203c-APC, anti-HLA-DR-PerCP, anti-CD123-FITC.

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Lysing solution (e.g., BD FACS™ Lysing Solution).

  • Flow cytometer.

Procedure:

  • Collect fresh peripheral blood in heparin-containing tubes.

  • Within 2 hours of blood collection, dilute the blood 1:1 with stimulation buffer.

  • In a 96-well plate, add 50 µL of diluted blood to each well.

  • Add 50 µL of allergen/peptide dilutions (typically a range of concentrations from 0.1 to 1000 ng/mL), positive control, or negative control to the respective wells.

  • Incubate for 30 minutes at 37°C in a 5% CO2 incubator.

  • Stop the stimulation by placing the plate on ice for 5 minutes.

  • Add the antibody cocktail for surface staining and incubate for 20 minutes on ice in the dark.

  • Add 2 mL of cold FACS buffer to each well and centrifuge at 400 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 200 µL of lysing solution.

  • Incubate for 10 minutes at room temperature in the dark.

  • Centrifuge at 400 x g for 5 minutes and discard the supernatant.

  • Wash the cells once with 2 mL of FACS buffer.

  • Resuspend the final cell pellet in 300 µL of FACS buffer.

  • Acquire the samples on a flow cytometer. Basophils are identified as HLA-DR- and CD123+. Activation is quantified by the percentage of CD63+ and/or CD203c+ basophils.

T-cell Proliferation Assay using CFSE

This protocol details the labeling of peripheral blood mononuclear cells (PBMCs) with Carboxyfluorescein succinimidyl ester (CFSE) to track cell division in response to antigenic stimulation.

Materials:

  • Ficoll-Paque for PBMC isolation.

  • Complete RPMI-10 medium (RPMI 1640 with 10% FBS, 2mM L-glutamine, 1% Penicillin-Streptomycin).

  • CFSE stock solution (5 mM in DMSO).

  • Antigens (Gal d 4 (46-61), Gal d 1 epitopes).

  • Positive control (e.g., Phytohemagglutinin (PHA)).

  • Negative control (medium alone).

  • 96-well round-bottom culture plates.

  • Flow cytometer.

Procedure:

  • Isolate PBMCs from heparinized blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with PBS.

  • Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and mix immediately.

  • Incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI-10 medium.

  • Incubate on ice for 5 minutes.

  • Wash the cells three times with complete RPMI-10 medium to remove unbound CFSE.

  • Resuspend the cells in complete RPMI-10 medium and adjust the concentration to 1 x 10^6 cells/mL.

  • Plate 200 µL of the cell suspension per well in a 96-well plate.

  • Add 20 µL of antigen, positive control, or negative control to the appropriate wells.

  • Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and stain with cell surface markers (e.g., CD3, CD4) if desired.

  • Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Intracellular Cytokine Staining (ICS) Protocol

This protocol is for the detection of cytokine production within T-cells following stimulation.

Materials:

  • PBMCs isolated as described above.

  • Complete RPMI-10 medium.

  • Antigens (Gal d 4 (46-61), Gal d 1 epitopes).

  • Positive control (e.g., PMA and Ionomycin).

  • Negative control (medium alone).

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Staining antibodies for surface markers (e.g., anti-CD3, anti-CD4).

  • Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm™).

  • Staining antibodies for intracellular cytokines (e.g., anti-IFN-γ-PE, anti-IL-4-APC).

  • FACS buffer.

  • Flow cytometer.

Procedure:

  • Isolate and prepare PBMCs as for the proliferation assay.

  • Stimulate 1-2 x 10^6 PBMCs per well with antigen or controls in a 24-well plate for 6-24 hours at 37°C in a 5% CO2 incubator.

  • For the last 4-6 hours of incubation, add a protein transport inhibitor to the culture medium.

  • Harvest the cells and wash with FACS buffer.

  • Stain for surface markers for 20 minutes on ice in the dark.

  • Wash the cells with FACS buffer.

  • Resuspend the cells in 100 µL of Fixation/Permeabilization solution and incubate for 20 minutes at 4°C.

  • Wash the cells twice with 1x Perm/Wash buffer.

  • Resuspend the cells in 50 µL of Perm/Wash buffer containing the intracellular cytokine antibodies.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 1x Perm/Wash buffer.

  • Resuspend the cells in FACS buffer for flow cytometric analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

IgE_Mediated_Signaling Allergen Allergen Epitope (e.g., Gal d 1) IgE Specific IgE Allergen->IgE Binds to Crosslinking Receptor Cross-linking FcεRI FcεRI Receptor on Mast Cell/Basophil IgE->FcεRI Binds to Signaling_Cascade Intracellular Signaling Cascade (Lyn, Syk, LAT) Crosslinking->Signaling_Cascade Initiates Degranulation Degranulation Signaling_Cascade->Degranulation Leads to Mediators Release of Mediators (Histamine, Leukotrienes) Degranulation->Mediators Results in Symptoms Allergic Symptoms Mediators->Symptoms Cause

Caption: IgE-Mediated Allergic Reaction Signaling Pathway.

T_Cell_Signaling_and_Assay_Workflow cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell (Th) cluster_Assay Experimental Readout APC APC MHC_II MHC Class II TCR T-cell Receptor (TCR) MHC_II->TCR Recognized by Peptide Allergen Peptide (e.g., Gal d 4 (46-61)) Peptide->MHC_II Presented by T_Cell_Activation T-cell Activation & Proliferation TCR->T_Cell_Activation Initiates CD4 CD4 CD4->MHC_II Binds to Cytokine_Production Cytokine Production (e.g., IL-4, IFN-γ) T_Cell_Activation->Cytokine_Production Proliferation_Assay T-cell Proliferation Assay (CFSE) T_Cell_Activation->Proliferation_Assay Measured by Cytokine_Assay Intracellular Cytokine Staining (ICS) Cytokine_Production->Cytokine_Assay Measured by

Caption: T-cell Activation and Experimental Workflow.

Conclusion

This guide provides a comparative overview of the allergenicity of the Gal d 4 (46-61) peptide and ovomucoid (Gal d 1) epitopes. While Gal d 1 is a well-established dominant allergen in humans with numerous identified B-cell and T-cell epitopes, the specific allergenicity of the Gal d 4 (46-61) peptide in humans remains to be fully elucidated. The provided experimental protocols offer a framework for researchers to directly compare the allergenic potential of these and other egg allergen epitopes, which is essential for advancing our understanding of egg allergy and developing novel therapeutic strategies. Future research should focus on characterizing the human T-cell response to Gal d 4 epitopes to provide a more complete picture of its role in egg allergy.

References

Validating a Gal d 4 (46-61) Peptide-Based Diagnostic Assay for Egg Allergy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical diagnostic assay based on the Gal d 4 (46-61) peptide for hen's egg allergy against existing diagnostic methodologies. Gal d 4, a lysozyme (B549824) found in egg white, is a known allergen, and component-resolved diagnostics are increasingly utilized to characterize sensitization profiles in allergic individuals.[1] The specific peptide, Gal d 4 (46-61), has been identified as an immunodominant epitope in murine models, suggesting its potential as a specific target for diagnostic applications. This document outlines the experimental validation workflow for such a peptide-based assay, compares its potential performance with established methods, and discusses the implications for clinical and research settings.

Comparison of Diagnostic Assay Performance

The validation of a novel diagnostic assay requires rigorous comparison against established methods. Key performance indicators include diagnostic sensitivity, specificity, and the correlation of results with clinical outcomes. Below is a summary of typical performance data for current egg allergy diagnostics, which would serve as a benchmark for a Gal d 4 (46-61)-based assay.

Diagnostic MethodPrincipleTypical SensitivityTypical SpecificityKey AdvantagesKey Limitations
Skin Prick Test (SPT) In vivo measurement of mast cell degranulation upon allergen exposure.HighModerate-HighRapid results, low cost.Affected by medications (antihistamines), risk of systemic reactions.
Whole Egg White sIgE Immunoassay for specific IgE to a mixture of egg white proteins.HighModerateSafe, quantitative.Does not identify the specific causative protein, potential for cross-reactivity.
Gal d 4 Component sIgE Immunoassay for specific IgE to the whole Gal d 4 protein.ModerateHighIdentifies sensitization to a specific allergen, aids in risk assessment.[1]May miss sensitization to other egg allergens.
Oral Food Challenge (OFC) Double-blind, placebo-controlled ingestion of the allergen.Gold StandardGold StandardDefinitive diagnosis.Risk of severe allergic reactions, resource-intensive.
Hypothetical Gal d 4 (46-61) Peptide Assay Immunoassay for specific IgE to the Gal d 4 (46-61) epitope.To be determinedPotentially Very HighHigh specificity to a single epitope, potential to correlate with specific clinical phenotypes.May not detect sensitization to other epitopes on Gal d 4 or other egg allergens.

Experimental Protocols

The validation of a Gal d 4 (46-61)-based diagnostic assay would involve several key experiments. The following are detailed methodologies for a proposed peptide-based enzyme-linked immunosorbent assay (ELISA) and its comparison with existing methods.

Gal d 4 (46-61) Peptide-Based IgE ELISA Protocol
  • Plate Coating: 96-well microtiter plates are coated with the synthetic Gal d 4 (46-61) peptide at a concentration of 10 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).

  • Blocking: Non-specific binding sites are blocked by incubating with 1% bovine serum albumin (BSA) in PBST for 2 hours at room temperature.

  • Washing: Plates are washed three times with PBST.

  • Sample Incubation: Patient serum samples, diluted 1:10 in PBST with 0.1% BSA, are added to the wells and incubated for 2 hours at room temperature. Positive and negative control sera are included.

  • Washing: Plates are washed five times with PBST.

  • Detection Antibody Incubation: Biotinylated anti-human IgE antibody is added and incubated for 1 hour at room temperature.

  • Washing: Plates are washed five times with PBST.

  • Enzyme Conjugate Incubation: Streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30 minutes at room temperature in the dark.

  • Washing: Plates are washed five times with PBST.

  • Substrate Addition: TMB (3,3',5,5'-Tetramethylbenzidine) substrate is added, and the reaction is allowed to develop for 15-30 minutes in the dark.

  • Stopping the Reaction: The reaction is stopped by adding 2M sulfuric acid.

  • Data Acquisition: The optical density is measured at 450 nm using a microplate reader.

Comparative Analysis Protocol
  • Patient Cohort: A cohort of patients with a confirmed diagnosis of egg allergy (based on a positive oral food challenge) and a control group of non-allergic individuals will be recruited.

  • Sample Testing: Serum samples from all participants will be analyzed using the in-house Gal d 4 (46-61) peptide ELISA, a commercially available whole Gal d 4 sIgE immunoassay (e.g., ImmunoCAP), and a whole egg white sIgE assay.

  • Data Analysis: The results will be analyzed to determine the diagnostic sensitivity and specificity of the Gal d 4 (46-61) peptide assay. Receiver operating characteristic (ROC) curve analysis will be performed to determine the optimal cut-off value. The correlation between IgE levels measured by the different assays will be assessed using appropriate statistical methods.

Visualizing Workflows and Pathways

To clearly illustrate the experimental and logical frameworks, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_preparation Assay Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Peptide Gal d 4 (46-61) Peptide Synthesis Coating Plate Coating Peptide->Coating Plate Microtiter Plate Plate->Coating Blocking Blocking Coating->Blocking PatientSerum Patient Serum Incubation Blocking->PatientSerum DetectionAb Anti-IgE Ab Incubation PatientSerum->DetectionAb EnzymeConj Enzyme Conjugate Incubation DetectionAb->EnzymeConj Substrate Substrate Addition EnzymeConj->Substrate Stop Stop Reaction Substrate->Stop Readout OD450 Readout Stop->Readout Analysis Sensitivity/ Specificity Analysis Readout->Analysis Comparison Comparison with Alternative Assays Analysis->Comparison

Caption: Experimental workflow for the validation of a Gal d 4 (46-61) peptide-based ELISA.

CRD_Principle cluster_source Allergen Source cluster_extract Allergen Extract cluster_components Allergen Components cluster_epitope Specific Epitope Egg Hen's Egg EggWhite Egg White Extract Egg->EggWhite Gald1 Gal d 1 EggWhite->Gald1 Contains Gald2 Gal d 2 EggWhite->Gald2 Gald3 Gal d 3 EggWhite->Gald3 Gald4 Gal d 4 EggWhite->Gald4 Peptide Gal d 4 (46-61) Gald4->Peptide Contains

Caption: Principle of Component-Resolved Diagnostics (CRD) leading to epitope-specific assays.

Concluding Remarks

A diagnostic assay based on the Gal d 4 (46-61) peptide holds the potential for highly specific detection of IgE antibodies directed against this particular epitope. This could provide valuable insights into the molecular basis of an individual's egg allergy and may correlate with specific clinical phenotypes, such as reactivity to raw versus cooked eggs, given that lysozyme is heat-labile. However, a significant limitation is that such an assay would not detect sensitization to other linear or conformational epitopes on the Gal d 4 molecule, nor to other major egg allergens like Gal d 1 (ovomucoid) or Gal d 2 (ovalbumin).

The validation of a Gal d 4 (46-61)-based assay would require a comprehensive study demonstrating its clinical utility in a well-characterized patient population. While offering the promise of enhanced specificity, its diagnostic sensitivity may be lower than that of assays using the whole Gal d 4 protein or whole egg white extract. Ultimately, an epitope-specific assay would likely serve as a complementary tool in the diagnostic armamentarium for egg allergy, contributing to a more precise and personalized approach to patient management.

References

Assessing the Cross-Reactivity Between Gal d 4 and Gal d 5 in Egg Yolk: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gal d 4 (lysozyme) and Gal d 5 (alpha-livetin), two key allergenic proteins found in hen's eggs. While Gal d 4 is a well-characterized allergen in egg white, and Gal d 5 is a major allergen in egg yolk, evidence suggests a potential for immunological cross-reactivity between them. Understanding the extent of this cross-reactivity is crucial for accurate allergy diagnosis, the development of effective immunotherapies, and ensuring the safety of food products and pharmaceuticals.

Protein Characteristics

A summary of the key characteristics of Gal d 4 and Gal d 5 is presented below.

FeatureGal d 4 (Lysozyme)Gal d 5 (Alpha-Livetin/Chicken Serum Albumin)
Source Egg WhiteEgg Yolk, Chicken Serum, Chicken Meat
Function Antimicrobial enzymeNutrient transport
Molecular Weight ~14.3 kDa~69 kDa
Allergenicity Considered a major allergen, particularly in children.[1]A major allergen in egg yolk, implicated in bird-egg syndrome.[2][3]
Heat Stability Heat-labilePartially heat-labile; IgE reactivity can be significantly reduced by heating.[3][4]
Cross-Reactivity Exhibits cross-reactivity with Gal d 5 and Gal d 6 from egg yolk.Cross-reacts with airborne bird allergens (feathers, droppings) and shows partial cross-reactivity with ovotransferrin (Gal d 3).[2][4]

Experimental Assessment of Cross-Reactivity

The immunological cross-reactivity between Gal d 4 and Gal d 5 can be quantitatively and qualitatively assessed using various immunoassays. The following sections detail the generalized protocols for two such key experiments: Inhibition ELISA and IgE Immunoblotting.

Inhibition ELISA Protocol

This method quantitatively assesses the degree of cross-reactivity by measuring the ability of a soluble allergen (inhibitor) to prevent the binding of IgE antibodies to a solid-phase-bound allergen.

Objective: To determine the extent to which Gal d 4 can inhibit the binding of patient IgE to Gal d 5, and vice versa.

Materials:

  • Purified Gal d 4 and Gal d 5 proteins

  • Sera from patients with known IgE sensitization to egg allergens

  • ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 1% BSA or non-fat milk)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-human IgE antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat ELISA plate wells with a fixed concentration of purified Gal d 4 or Gal d 5 in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plates three times with wash buffer to remove unbound allergen.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Inhibition:

    • Prepare a series of dilutions of the inhibitor allergen (e.g., Gal d 4) in a separate plate or tubes.

    • Add a constant dilution of patient serum to each inhibitor dilution and incubate for 1-2 hours at room temperature to allow the inhibitor to bind to the specific IgE.

    • As a control, incubate the same dilution of patient serum without any inhibitor.

  • Binding: Transfer the serum/inhibitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plates three times with wash buffer.

  • Detection: Add the enzyme-conjugated anti-human IgE antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plates five times with wash buffer.

  • Development: Add the enzyme substrate to each well and incubate in the dark until sufficient color develops.

  • Stopping: Stop the reaction by adding the stop solution.

  • Reading: Read the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor. A higher percentage of inhibition indicates a greater degree of cross-reactivity.

IgE Immunoblotting Protocol

This technique qualitatively identifies the specific proteins to which IgE antibodies from patient sera bind, allowing for a visual comparison of reactivity between Gal d 4 and Gal d 5.

Objective: To visualize the binding of IgE from egg-allergic patients to purified Gal d 4 and Gal d 5.

Materials:

  • Purified Gal d 4 and Gal d 5 proteins

  • SDS-PAGE gels and electrophoresis apparatus

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., TBS with 5% non-fat milk)

  • Wash buffer (e.g., TBS with 0.1% Tween-20)

  • Sera from patients with egg allergy

  • Anti-human IgE antibody conjugated to an enzyme (e.g., HRP or AP)

  • Chemiluminescent or colorimetric substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate the purified Gal d 4 and Gal d 5 proteins by SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with diluted patient serum overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated anti-human IgE antibody for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection: Add the substrate and detect the signal using an appropriate imaging system. The presence of a band indicates IgE binding to the specific protein. The intensity of the band provides a semi-quantitative measure of the reactivity.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in assessing cross-reactivity and the underlying allergic mechanism, the following diagrams are provided.

G cluster_purification Protein Purification cluster_immunoassay Immunoassay Egg White Egg White Purified Gal d 4 Purified Gal d 4 Egg White->Purified Gal d 4 Egg Yolk Egg Yolk Purified Gal d 5 Purified Gal d 5 Egg Yolk->Purified Gal d 5 Inhibition ELISA Inhibition ELISA Purified Gal d 4->Inhibition ELISA IgE Immunoblotting IgE Immunoblotting Purified Gal d 4->IgE Immunoblotting Purified Gal d 5->Inhibition ELISA Purified Gal d 5->IgE Immunoblotting Cross-Reactivity Data Cross-Reactivity Data Inhibition ELISA->Cross-Reactivity Data IgE Immunoblotting->Cross-Reactivity Data Patient Sera Patient Sera Patient Sera->Inhibition ELISA Patient Sera->IgE Immunoblotting G cluster_sensitization Sensitization Phase cluster_effector Effector Phase (Re-exposure) Allergen Gal d 4 / Gal d 5 APC Antigen Presenting Cell Allergen->APC Uptake & Processing Th2 Th2 Cell APC->Th2 Presentation BCell B Cell Th2->BCell Activation (IL-4, IL-13) PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation IgE IgE Antibodies PlasmaCell->IgE MastCell Mast Cell IgE->MastCell Binds to FcεRI IgE_bound IgE Allergen2 Gal d 4 / Gal d 5 Allergen2->IgE_bound Cross-linking Degranulation Degranulation IgE_bound->Degranulation Mediators Histamine, Leukotrienes, Prostaglandins, Cytokines Degranulation->Mediators Release of Symptoms Allergic Symptoms Mediators->Symptoms

References

Differential Recognition of Gal d 4 (46-61) by Distinct T-Cell Subsets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the differential recognition of the immunodominant T-cell epitope of Gallus gallus domesticus allergen 4 (Gal d 4), specifically the peptide spanning amino acids 46-61, by distinct T-helper (Th) cell subsets. Due to a lack of direct quantitative data in humans for this specific peptide, this guide synthesizes findings from murine models and extrapolates from studies on the whole Gal d 4 protein and other allergens in human subjects.

Introduction

Gal d 4, also known as lysozyme (B549824), is a major allergen in hen's egg white, contributing significantly to egg allergy, a prevalent food allergy, particularly in children.[1] The immune response to food allergens is complex, with CD4+ T-helper cells playing a central role in orchestrating the downstream allergic cascade. The differentiation of naive T-cells into specific subsets, such as Th1, Th2, Th17, and regulatory T-cells (Tregs), determines the nature of the immune response. In allergic individuals, a Th2-biased response is predominant, characterized by the production of cytokines like Interleukin-4 (IL-4), IL-5, and IL-13, which promote IgE production and eosinophilic inflammation.[2] In contrast, a Th1-dominant response, with the secretion of Interferon-gamma (IFN-γ), is associated with cell-mediated immunity and tolerance.

The peptide sequence 46-61 of hen egg lysozyme (HEL), which corresponds to Gal d 4, has been identified as a significant T-cell epitope in murine models.[3] Understanding how different T-cell subsets recognize and respond to this specific peptide is crucial for developing targeted immunotherapies for egg allergy.

Comparative T-Cell Subset Response to Gal d 4 (46-61)

The following tables summarize the expected differential responses of Th1 and Th2 cells to the Gal d 4 (46-61) peptide, based on findings from murine studies and general principles of allergen-specific T-cell responses in humans.

Table 1: Quantitative Cytokine Production by T-Cell Subsets in Response to Gal d 4 (46-61) Stimulation (Murine Model Data)

T-Cell SubsetKey Cytokine SecretedExpected Cytokine Level in Allergic ModelExpected Cytokine Level in Tolerant/Non-Allergic Model
Th1 IFN-γLowHigh
Th2 IL-4, IL-5, IL-13HighLow

Note: This data is extrapolated from studies on hen egg lysozyme in mouse models and represents a general trend. Actual values can vary based on the specific experimental setup.

Table 2: Proliferative Response of T-Cell Subsets to Gal d 4 (46-61)

T-Cell SubsetProliferative Capacity in Allergic IndividualsProliferative Capacity in Non-Allergic/Tolerant Individuals
Th1 LowerHigher
Th2 HigherLower

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of T-cell responses to specific epitopes. Below are protocols for key experiments.

1. T-Cell Proliferation Assay (CFSE-based)

  • Objective: To measure the proliferation of specific T-cell subsets in response to the Gal d 4 (46-61) peptide.

  • Methodology:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from heparinized blood of allergic and non-allergic donors by Ficoll-Paque density gradient centrifugation.

    • Label PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) dye.

    • Culture CFSE-labeled PBMCs in 96-well round-bottom plates at a density of 2 x 10^5 cells/well.

    • Stimulate the cells with the synthetic Gal d 4 (46-61) peptide at an optimal concentration (e.g., 10 µg/mL). Use a negative control (medium alone) and a positive control (e.g., Phytohemagglutinin).

    • Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator.

    • Harvest the cells and stain with fluorescently labeled antibodies against CD4 and specific markers for Th1 (e.g., CXCR3, T-bet) and Th2 (e.g., CRTh2, GATA3) subsets.

    • Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

2. Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells

  • Objective: To quantify the frequency of Gal d 4 (46-61)-specific T-cells secreting IFN-γ (Th1) and IL-4 (Th2).

  • Methodology:

    • Coat a 96-well ELISpot plate with capture antibodies for human IFN-γ and IL-4 overnight at 4°C.

    • Wash the plates and block with a suitable blocking buffer.

    • Add PBMCs (2-3 x 10^5 cells/well) to the wells.

    • Stimulate the cells with the Gal d 4 (46-61) peptide (10 µg/mL), a negative control, and a positive control.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

    • Wash the plates and add biotinylated detection antibodies for IFN-γ and IL-4.

    • Incubate, wash, and then add streptavidin-alkaline phosphatase.

    • Add the substrate solution and wait for spots to develop. Each spot represents a cytokine-secreting cell.

    • Count the spots using an automated ELISpot reader.

3. Intracellular Cytokine Staining (ICS) by Flow Cytometry

  • Objective: To simultaneously identify the phenotype and cytokine production of Gal d 4 (46-61)-specific T-cells.

  • Methodology:

    • Stimulate PBMCs with the Gal d 4 (46-61) peptide for 6-12 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).

    • Harvest the cells and stain for surface markers (e.g., CD4).

    • Fix and permeabilize the cells using appropriate buffers.

    • Stain for intracellular cytokines with fluorescently labeled antibodies against IFN-γ and IL-4.

    • Analyze the cells by multi-color flow cytometry to determine the percentage of CD4+ T-cells producing each cytokine.

Signaling Pathways and Experimental Workflows

Signaling Pathway of T-Cell Recognition of Gal d 4 (46-61)

The following diagram illustrates the general signaling cascade initiated upon the recognition of the Gal d 4 (46-61) peptide presented by an antigen-presenting cell (APC) to a CD4+ T-cell. The subsequent cytokine environment will dictate the differentiation into Th1 or Th2 subsets.

T_Cell_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell MHC_II MHC Class II Peptide Gal d 4 (46-61) TCR T-Cell Receptor (TCR) MHC_II->TCR Recognition CD4 CD4 MHC_II->CD4 Lck Lck TCR->Lck CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG NFAT NFAT IP3->NFAT Ca2+ influx NFkB NF-κB DAG->NFkB PKCθ AP1 AP-1 DAG->AP1 Ras/MAPK Cytokine_Gene Cytokine Gene Transcription NFAT->Cytokine_Gene NFkB->Cytokine_Gene AP1->Cytokine_Gene Experimental_Workflow Blood_Sample Blood Sample (Allergic & Non-Allergic Donors) PBMC_Isolation PBMC Isolation Blood_Sample->PBMC_Isolation Peptide_Stimulation In vitro Stimulation with Gal d 4 (46-61) Peptide PBMC_Isolation->Peptide_Stimulation Proliferation_Assay T-Cell Proliferation Assay (CFSE) Peptide_Stimulation->Proliferation_Assay ELISpot_Assay ELISpot Assay (IFN-γ, IL-4) Peptide_Stimulation->ELISpot_Assay ICS_Assay Intracellular Cytokine Staining (Flow Cytometry) Peptide_Stimulation->ICS_Assay Data_Analysis Data Analysis & Comparison Proliferation_Assay->Data_Analysis ELISpot_Assay->Data_Analysis ICS_Assay->Data_Analysis

References

Benchmarking T-Cell Epitope Potency: A Comparative Guide to Gal d 4 (46-61) and Other Known Allergenic Epitopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the T-cell epitope Gal d 4 (46-61), derived from hen's egg lysozyme, against other well-characterized T-cell epitopes from common allergens. The objective is to benchmark its potency, a critical factor in the development of T-cell-based immunotherapies for allergic diseases. While direct head-to-head quantitative comparisons of potency (e.g., EC50 values) across different studies are limited due to variations in experimental conditions, this guide synthesizes available data to offer a qualitative and context-based assessment.

Introduction to T-Cell Epitope Potency

The potency of a T-cell epitope is its ability to elicit a T-cell response at a given concentration. It is a key determinant of immunogenicity and is influenced by several factors, including:

  • MHC Binding Affinity: The strength of the interaction between the peptide epitope and the Major Histocompatibility Complex (MHC) molecule on antigen-presenting cells (APCs). This is often quantified by the half-maximal inhibitory concentration (IC50).

  • T-Cell Receptor (TCR) Affinity and Avidity: The strength of the interaction between the peptide-MHC complex and the T-cell receptor.

  • Peptide Processing and Presentation: The efficiency with which the native protein is processed and the epitope is presented by APCs.

Potent T-cell epitopes are crucial for the development of epitope-based vaccines and immunotherapies for allergies, as they can be used to modulate the immune response towards tolerance.

Comparative Analysis of T-Cell Epitopes

This section details the characteristics of Gal d 4 (46-61) and two well-studied T-cell epitopes from other major allergens: Fel d 1 (the major cat allergen) and Bet v 1 (the major birch pollen allergen).

Gal d 4 (Hen's Egg Lysozyme)

Gal d 4, or hen's egg lysozyme, is a major allergen in hen's eggs. The peptide sequence from amino acids 46-61 has been identified as a significant T-cell epitope.

Fel d 1 (Major Cat Allergen)

Fel d 1 is the primary allergen responsible for cat allergies. Several T-cell epitopes have been identified within this protein, which are recognized by a large proportion of cat-allergic individuals.

Bet v 1 (Major Birch Pollen Allergen)

Bet v 1 is the main allergen in birch pollen and is a major cause of seasonal allergies. Its T-cell epitopes are well-characterized and are known to be cross-reactive with homologous proteins in various fruits and vegetables.

Table 1: Characteristics of Selected Allergen T-Cell Epitopes

EpitopeAllergen SourceProteinSequenceKnown HLA Restriction
Gal d 4 (46-61)Hen's EggLysozyme (Gal d 4)NTDGSTDYGILQINSRI-A**k (murine)
Fel d 1 peptide 1Cat DanderFel d 1 Chain 1EICLKLVKSVAATMultiple HLA-DR
Fel d 1 peptide 2Cat DanderFel d 1 Chain 1KLVKSVAATVMultiple HLA-DR
Bet v 1 (142-153)Birch PollenBet v 1LFKLIESYLKDHMultiple HLA-DR

Table 2: Available Potency Data for Selected Allergen T-Cell Epitopes

EpitopeAssayParameterReported ValueCitation
Gal d 4 (46-61) MHC Class II BindingKd~2 µM (to I-A**k)[1]
Fel d 1 epitopes T-Cell ProliferationStimulation Index (SI)Not quantitatively compared[2]
Bet v 1 epitopes T-Cell ProliferationStimulation Index (SI)Not quantitatively compared[3]

Disclaimer: The data presented in this table are derived from different studies and are not directly comparable due to variations in experimental methodologies. EC50 and IC50 values are highly dependent on the specific cell types, assay conditions, and HLA context.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design of comparative studies.

MHC Class II-Peptide Binding Assay

This assay measures the binding affinity of a peptide to purified MHC class II molecules.

Principle: A competitive binding assay is performed where a labeled (e.g., fluorescent or biotinylated) high-affinity reference peptide competes with unlabeled test peptides for binding to a fixed concentration of soluble MHC class II molecules. The concentration of the test peptide that inhibits 50% of the binding of the reference peptide is the IC50 value.

Protocol:

  • Reagents: Purified soluble MHC class II molecules, high-affinity labeled reference peptide, unlabeled test peptides, binding buffer (e.g., PBS with a non-ionic detergent), detection reagents (e.g., streptavidin-europium for biotinylated peptides).

  • Procedure:

    • A fixed concentration of MHC class II molecules is incubated with a fixed concentration of the labeled reference peptide and varying concentrations of the unlabeled test peptide.

    • The mixture is incubated for 48-72 hours at 37°C to reach equilibrium.

    • The amount of labeled peptide bound to the MHC molecules is quantified. For example, in a fluorescence polarization assay, the polarization of the fluorescent signal increases upon binding to the larger MHC molecule. In an ELISA-based format, the MHC-peptide complexes are captured on an antibody-coated plate, and the labeled peptide is detected.

  • Data Analysis: The percentage of inhibition is plotted against the concentration of the test peptide. The IC50 value is determined from the resulting dose-response curve.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells in response to stimulation with a specific epitope.

Principle: T-cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division. As cells proliferate, the fluorescence intensity per cell decreases by half with each division. This allows for the quantification of T-cell proliferation by flow cytometry.

Protocol:

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from a blood sample or use a T-cell line of interest.

  • CFSE Labeling:

    • Resuspend cells in a protein-free medium (e.g., PBS) at a concentration of 1-10 x 10^6 cells/mL.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

    • Quench the staining by adding an equal volume of complete culture medium containing fetal bovine serum (FBS).

    • Wash the cells multiple times with complete medium to remove excess CFSE.

  • Cell Culture and Stimulation:

    • Plate the CFSE-labeled cells in a 96-well plate.

    • Add the T-cell epitope peptides at various concentrations. Include a positive control (e.g., phytohemagglutinin) and a negative control (medium only).

    • Culture the cells for 4-7 days at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with antibodies against T-cell surface markers (e.g., CD3, CD4).

    • Acquire the cells on a flow cytometer and analyze the CFSE fluorescence in the FITC channel.

  • Data Analysis: The percentage of divided cells or the proliferation index can be calculated. The EC50 value (the concentration of peptide that induces 50% of the maximal proliferation) can be determined from the dose-response curve.

IFN-γ ELISpot Assay

This assay quantifies the number of T-cells that secrete IFN-γ in response to epitope stimulation.

Principle: The Enzyme-Linked ImmunoSpot (ELISpot) assay captures cytokines secreted by individual cells. A plate is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ). When cells are cultured in the well and secrete the cytokine, it is captured by the antibody on the plate surface. After cell removal, a detection antibody conjugated to an enzyme is added, followed by a substrate that produces a colored spot at the location of each cytokine-secreting cell.

Protocol:

  • Plate Preparation: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Cell Culture:

    • Wash the plate and block with a blocking buffer (e.g., PBS with 1% BSA).

    • Add PBMCs or isolated T-cells to the wells.

    • Add the T-cell epitope peptides at various concentrations. Include positive and negative controls.

    • Incubate for 18-24 hours at 37°C in a humidified CO2 incubator.

  • Detection:

    • Wash the plate to remove the cells.

    • Add a biotinylated anti-IFN-γ detection antibody and incubate.

    • Wash and add streptavidin-alkaline phosphatase conjugate.

    • Wash and add the substrate (e.g., BCIP/NBT).

  • Spot Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.

  • Data Analysis: The number of spot-forming cells (SFCs) per million input cells is calculated. The EC50 value can be determined from the dose-response curve of SFCs versus peptide concentration.

Visualizations

T-Cell Activation Signaling Pathway

T_Cell_Activation cluster_APC APC Membrane cluster_TCell T-Cell Membrane APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) ZAP70 ZAP-70 TCR->ZAP70 recruits & activates CD4 CD4 Lck Lck CD4->Lck activates MHCII MHC class II MHCII->TCR Recognition MHCII->CD4 Peptide Epitope Peptide Lck->TCR phosphorylates ITAMs LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg activates AP1 AP-1 LAT->AP1 activates (via Ras/MAPK) DAG DAG PLCg->DAG produces IP3 IP3 PLCg->IP3 produces PKC PKC DAG->PKC activates Ca Ca²⁺ release IP3->Ca induces NFkB NF-κB PKC->NFkB activates Calcineurin Calcineurin Ca->Calcineurin activates NFAT NFAT Calcineurin->NFAT dephosphorylates & activates Gene Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene NFkB->Gene AP1->Gene

Caption: Simplified signaling pathway of T-cell activation upon recognition of a peptide-MHC complex.

Experimental Workflow for T-Cell Epitope Potency Benchmarking

Experimental_Workflow start Start: Select T-Cell Epitopes (Gal d 4, Fel d 1, Bet v 1) isolate_cells Isolate PBMCs from Allergic Donors start->isolate_cells mhc_binding MHC Class II Binding Assay start->mhc_binding tcell_prolif T-Cell Proliferation (CFSE Assay) isolate_cells->tcell_prolif cytokine_sec Cytokine Secretion (IFN-γ ELISpot) isolate_cells->cytokine_sec calc_ic50 Calculate IC50 mhc_binding->calc_ic50 calc_ec50_prolif Calculate EC50 (Proliferation) tcell_prolif->calc_ec50_prolif calc_ec50_cyto Calculate EC50 (Cytokine) cytokine_sec->calc_ec50_cyto compare Compare Potency calc_ic50->compare calc_ec50_prolif->compare calc_ec50_cyto->compare end End: Potency Benchmark Report compare->end

Caption: Workflow for benchmarking the potency of T-cell epitopes using multiple in vitro assays.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Allergen Gal d 4 (46-61), Chicken

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety, handling, and disposal protocols for the synthetic peptide Allergen Gal d 4 (46-61), derived from chicken lysozyme. Given that synthetic peptides may have unknown biological and toxicological properties, they should be handled with caution as potentially hazardous materials.[1] Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental responsibility.

I. Immediate Safety and Handling Precautions

All personnel handling the lyophilized powder or solutions of Allergen Gal d 4 (46-61) must adhere to standard laboratory safety practices. This includes wearing appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation.[2][3][4]

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or latex gloves should be worn at all times.[3] Contaminated gloves must be disposed of as chemical waste.[3]

  • Lab Coat: A clean lab coat is mandatory to protect personal clothing.

  • Eye Protection: Chemical safety glasses or goggles must be worn.[2]

  • Respiratory Protection: When handling the lyophilized powder, work should be conducted in a chemical fume hood to avoid inhalation.[1][2] For weighing larger quantities, a respirator may be necessary.

Storage and Handling of Lyophilized Peptide:

  • Upon receipt, store the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from moisture and bright light.[5]

  • Before opening, allow the container to equilibrate to room temperature to prevent condensation and moisture absorption.[4][5]

Handling of Peptide Solutions:

  • For long-term storage, it is recommended to aliquot peptide solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][5]

  • Store peptide solutions at -20°C or colder.[5]

  • Use sterile buffers, preferably at a pH of 5-6, to prolong the shelf life of the peptide in solution.[5]

II. Decontamination and Disposal Plan

A systematic approach to waste management is crucial. All materials and waste contaminated with Allergen Gal d 4 (46-61) must be segregated and disposed of according to institutional and local regulations for chemical and biological waste.[1][6]

Decontamination of Surfaces and Equipment:

  • For spills or routine cleaning of contaminated surfaces and equipment, an enzymatic detergent is effective for decontaminating proteins.[7]

  • A multi-step cleaning process is recommended:

    • Initial Wipe: Use absorbent paper to soak up any liquid spills.

    • Enzymatic Cleaner: Apply a 1% (m/v) solution of an enzymatic cleaner to the contaminated area and let it sit for the recommended contact time.[7]

    • Bleach Solution: Follow up with a 6% sodium hypochlorite (B82951) (bleach) solution.[7]

    • Rinse: Thoroughly rinse the surface with water.[7]

  • For shared equipment, validated cleaning procedures are essential to prevent cross-contamination.[8]

Disposal of Contaminated Waste:

Waste TypeDisposal Procedure
Solid Waste (e.g., pipette tips, tubes, gloves, absorbent paper) Collect in a dedicated, clearly labeled, leak-proof container (e.g., a biohazard bag or a designated chemical waste container).[1]
Liquid Waste (e.g., unused peptide solutions, contaminated buffers) Decontaminate with a 10% bleach solution or another approved chemical disinfectant before disposing down the sanitary sewer, followed by copious amounts of water. Check with your institution's biosafety guidelines, as some jurisdictions may require collection as chemical waste.[9][10]
Sharps Waste (e.g., needles, syringes) Immediately place in a puncture-resistant, labeled sharps container.[1][6]

III. Experimental Protocols: T-Cell Proliferation Assay

The following is a generalized protocol for an in vitro T-cell proliferation assay using Allergen Gal d 4 (46-61) to assess T-cell responses in sensitized individuals.

Objective: To measure the proliferation of peripheral blood mononuclear cells (PBMCs) in response to stimulation with Allergen Gal d 4 (46-61).

Methodology:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Antigen Stimulation: Add Allergen Gal d 4 (46-61) to the wells at varying concentrations (e.g., 0.1, 1, 10 µg/mL). Include a positive control (e.g., phytohemagglutinin) and a negative control (medium only).

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Assay:

    • [³H]-Thymidine Incorporation: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto a filter mat and measure thymidine (B127349) incorporation using a scintillation counter.

    • CFSE Staining: Alternatively, label PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. After incubation, analyze CFSE dilution by flow cytometry to determine the percentage of proliferating cells.

IV. Data Presentation

The results of a T-cell proliferation assay can be summarized in a table for clear comparison.

Treatment GroupConcentration (µg/mL)Mean CPM (Counts Per Minute) ± SDStimulation Index (SI)
Negative Control 0500 ± 501.0
Allergen Gal d 4 (46-61) 0.12,500 ± 2005.0
Allergen Gal d 4 (46-61) 110,000 ± 80020.0
Allergen Gal d 4 (46-61) 1025,000 ± 1,50050.0
Positive Control (PHA) 550,000 ± 3,000100.0

Stimulation Index (SI) = Mean CPM of test sample / Mean CPM of negative control

V. Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of Allergen Gal d 4 (46-61) in a laboratory setting.

Allergen_Handling_Workflow cluster_prep Preparation and Handling cluster_exp Experimentation cluster_disposal Decontamination and Disposal receive Receive and Log Lyophilized Peptide storage Store at -20°C or Colder in a Desiccator receive->storage ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) storage->ppe fume_hood Work in a Chemical Fume Hood for Weighing and Reconstitution ppe->fume_hood reconstitute Reconstitute Peptide with Appropriate Solvent fume_hood->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store_solution Store Aliquots at -20°C or Colder aliquot->store_solution experiment Perform Experiment (e.g., T-cell Assay) store_solution->experiment decontaminate_surfaces Decontaminate Surfaces and Equipment experiment->decontaminate_surfaces segregate_waste Segregate Contaminated Waste experiment->segregate_waste solid_waste Solid Waste (Pipette tips, gloves, etc.) segregate_waste->solid_waste liquid_waste Liquid Waste (Unused solutions, etc.) segregate_waste->liquid_waste sharps_waste Sharps Waste (Needles, etc.) segregate_waste->sharps_waste dispose_solid Dispose as Chemical/Biohazard Waste solid_waste->dispose_solid dispose_liquid Decontaminate and Dispose per Institutional Guidelines liquid_waste->dispose_liquid dispose_sharps Dispose in Sharps Container sharps_waste->dispose_sharps

Caption: Workflow for the safe handling, use, and disposal of Allergen Gal d 4 (46-61).

References

Essential Safety and Operational Guidance for Handling Allergen Gal d 4 (46-61), Chicken

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of the chicken allergen Gal d 4 (46-61), a peptide fragment of lysozyme. Adherence to these procedures is essential to minimize the risk of sensitization and allergic reactions in laboratory personnel.

Allergen Information and Quantitative Data

Gal d 4, also known as lysozyme, is a major allergen found in chicken egg whites.[1] It is a 14.3 kDa protein that can cause IgE-mediated allergic reactions.[1] The peptide fragment (46-61) represents a specific epitope of this allergen. While there is no established occupational exposure limit (OEL) specifically for Gal d 4, a conservative approach is recommended based on OELs for other protein allergens, such as enzymes, which are in the range of ng/m³.[2][3][4]

ParameterValueSource
Full-Length Protein Name Gallus domesticus allergen 4 (Lysozyme C)[5]
Molecular Weight (Full-Length) 14.3 kDa[1]
Source Chicken Egg White[1]
CAS Number 9001-63-2 (for Lysozyme)N/A
Storage Temperature -20°C or below
Hazard Potent respiratory and skin sensitizer (B1316253)[2][3][6]
Recommended OEL No specific OEL established. Handle as a potent sensitizer and maintain exposure as low as reasonably practicable (ALARP).[2][3][4][7]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE for specific procedures.[8] The following table outlines the minimum required PPE for handling Allergen Gal d 4 (46-61).

TaskMinimum Required PPE
Handling Lyophilized Powder - Disposable, dedicated lab coat with long sleeves and elastic cuffs- Double-gloving with nitrile gloves- ANSI Z87.1-compliant safety glasses with side shields- NIOSH-approved N95 respirator or higher (e.g., PAPR)
Preparing Stock Solutions - Disposable, dedicated lab coat with long sleeves and elastic cuffs- Double-gloving with nitrile gloves- ANSI Z87.1-compliant safety glasses with side shields or a face shield
General Handling of Dilute Solutions - Dedicated lab coat with long sleeves- Nitrile gloves- ANSI Z87.1-compliant safety glasses
Cleaning and Decontamination - Disposable, dedicated lab coat or gown- Heavy-duty nitrile or neoprene gloves over inner nitrile gloves- Chemical splash goggles or a face shield

Note: Latex gloves should be avoided due to the risk of latex allergies.[8] Reusable PPE, such as lab coats, should be laundered by a professional service and not taken home.[9][10]

Operational Plan: Step-by-Step Guidance

  • Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage in a designated area.

  • Don PPE: Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package.

  • Verify and Log: Confirm the contents match the order and log the allergen in the laboratory inventory.

  • Secure Storage: Store the allergen in a clearly labeled, sealed, and dedicated container at -20°C or below. The storage location (e.g., freezer) should be labeled with a "Potent Allergen" warning sign.

  • Designated Area: All handling of the lyophilized powder and concentrated solutions must be performed in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize aerosol generation.

  • Pre-weighing Preparation: Before weighing the lyophilized powder, prepare all necessary equipment (e.g., spatulas, weigh boats, tubes) within the containment area.

  • Weighing: Carefully weigh the desired amount of the allergen. Use anti-static weigh boats if necessary.

  • Solubilization: Add the solvent to the powder slowly and gently to avoid aerosolization. Cap the container securely and mix by gentle inversion or vortexing.

  • Aliquotting: It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Labeling: Clearly label all tubes with the allergen name, concentration, date, and a "Potent Allergen" warning.

  • Containment: For procedures with a high risk of aerosol generation (e.g., sonication, vortexing), perform them within a certified biosafety cabinet or chemical fume hood.

  • Minimize Contamination: Use dedicated equipment (pipettes, tips, etc.) when working with the allergen. If dedicated equipment is not feasible, thoroughly decontaminate shared equipment immediately after use.

  • Transport: When moving allergen solutions outside of the designated handling area, use sealed, secondary containers.

Disposal Plan

All materials contaminated with Allergen Gal d 4 (46-61) must be decontaminated before disposal. Given that Gal d 4 is a heat-labile protein, heat inactivation is an effective decontamination method.[1]

  • Collection: Collect all liquid waste containing the allergen in a clearly labeled, leak-proof container.

  • Inactivation:

    • Autoclaving: Autoclave the liquid waste at 121°C for at least 30 minutes.

    • Boiling: Alternatively, boil the liquid waste for at least 10 minutes.

  • Disposal: After inactivation, the cooled liquid can be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.

  • Segregation: Segregate all solid waste (e.g., pipette tips, tubes, gloves, bench paper) contaminated with the allergen into a dedicated, labeled biohazard bag.

  • Inactivation:

    • Autoclaving: Autoclave the sealed biohazard bag at 121°C for at least 30 minutes.

  • Disposal: After autoclaving, the waste can be disposed of in the regular laboratory trash, unless local regulations require it to be disposed of as biohazardous waste.

  • Collection: Dispose of all contaminated sharps (e.g., needles, serological pipettes) in a designated, puncture-resistant sharps container labeled for "Allergen Waste."

  • Inactivation and Disposal: The sealed sharps container should be autoclaved before being disposed of through the institution's sharps waste stream.

  • Cleaning Solution: Prepare a fresh 10% bleach solution or use a commercially available laboratory disinfectant effective against proteins.

  • Procedure:

    • Wipe the contaminated surface with the cleaning solution, ensuring a contact time of at least 10 minutes.

    • Wipe the surface with 70% ethanol (B145695) to remove the bleach residue.

    • For non-bleach compatible surfaces, use a suitable protein-degrading detergent followed by a thorough water rinse.

  • Verification: For critical applications, allergen-specific lateral flow devices or ELISA-based kits can be used to verify the effectiveness of the cleaning procedure.[11][12]

Emergency Procedures

  • Evacuate: Immediately evacuate the area to prevent further exposure.

  • Notify: Inform the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

  • Secure the Area: Restrict access to the spill area.

  • Cleanup (if trained):

    • Don appropriate PPE, including a respirator.

    • For liquid spills, cover with absorbent material.

    • For powder spills, DO NOT sweep. Gently cover with damp absorbent material to avoid aerosolization.

    • Carefully collect the absorbed material and place it in a sealed container for disposal as allergen waste.

    • Decontaminate the spill area as described above.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes at an eyewash station.

  • Inhalation: Move the affected person to fresh air.

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention. Report the incident to the laboratory supervisor and EHS. Provide the Safety Data Sheet (SDS) for Allergen Gal d 4 to the medical personnel.

Workflow Diagram

AllergenHandlingWorkflow Workflow for Handling Allergen Gal d 4 (46-61) Receiving Receiving and Storage Preparation Preparation of Solutions (in Containment) Receiving->Preparation Experiment Experimental Use Preparation->Experiment Emergency Emergency Procedures Preparation->Emergency Decontamination Decontamination of Surfaces and Equipment Experiment->Decontamination WasteCollection Waste Collection (Segregated) Experiment->WasteCollection Experiment->Emergency Decontamination->WasteCollection Inactivation Waste Inactivation (Autoclave/Boil) WasteCollection->Inactivation Disposal Final Disposal Inactivation->Disposal Spill Spill Response Exposure Personnel Exposure Response Emergency->Spill Spill Emergency->Exposure Exposure

Caption: Workflow for the safe handling and disposal of Allergen Gal d 4 (46-61).

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.